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  • Product: 4-(Aminomethyl)-3-methoxybenzoic acid
  • CAS: 96053-20-2

Core Science & Biosynthesis

Foundational

4-(Aminomethyl)-3-Methoxybenzoic Acid: Mechanistic Role and In Vitro Evaluation in GRPR-Targeted Radiopharmaceuticals

Executive Summary: The Role of the Linker in Targeted Radiotherapy In the development of targeted radiopharmaceuticals, the active pharmaceutical ingredient is rarely a single molecule, but rather a tripartite conjugate:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Role of the Linker in Targeted Radiotherapy

In the development of targeted radiopharmaceuticals, the active pharmaceutical ingredient is rarely a single molecule, but rather a tripartite conjugate: a targeting vector, a bifunctional linker, and a radiometal chelator. While the targeting vector dictates receptor specificity, the linker dictates the molecule's pharmacokinetic destiny.

4-(Aminomethyl)-3-methoxybenzoic acid is a highly specialized pharmacokinetic-modifying linker utilized in next-generation Gastrin-Releasing Peptide Receptor (GRPR) targeted therapies (such as the bombesin analogue L125) [1]. Standard bombesin analogues utilizing an unmodified 4-(aminomethyl)benzoic acid (AMBA) linker exhibit high tumor uptake but suffer from rapid proteolytic degradation and undesirable retention in the kidneys [2, 3].

The "mechanism of action" of 4-(aminomethyl)-3-methoxybenzoic acid in vitro is defined by its structural biophysics: the addition of the 3-methoxy group introduces critical steric hindrance and alters the molecule's lipophilicity. This guide explores the mechanistic causality behind this structural modification and provides the definitive in vitro protocols required to validate its efficacy.

Structural Rationale & In Vitro Mechanism of Action

To understand the mechanism of action, we must analyze the conjugate at the cellular level. When 4-(aminomethyl)-3-methoxybenzoic acid is conjugated between a DO3A/DOTA chelator and a Bombesin (BBN) agonist sequence (e.g., Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2), it drives three specific in vitro events:

  • Receptor Binding (GRPR/BB2): The rigid benzoic acid backbone maintains the optimal spatial distance between the bulky radiometal chelator and the N-terminus of the BBN peptide. This prevents steric clash at the GRPR binding pocket, allowing the conjugate to maintain sub-nanomolar affinity ( IC50​<1.0 nM ).

  • Steric Shielding against Peptidases: In vitro serum stability assays reveal that the 3-methoxy substitution acts as a steric shield. It restricts the conformational flexibility of the adjacent amide bonds, significantly reducing the cleavage rate by endogenous neutral endopeptidases (NEP) compared to the unmodified AMBA linker [3].

  • Receptor-Mediated Endocytosis & Trapping: As an agonist, the conjugate triggers rapid clathrin-mediated endocytosis upon binding to GRPR. Once inside the acidic early endosome, the peptide is degraded, but the radiometal-chelator-linker complex is trapped intracellularly, delivering a localized radiotoxic payload.

G Ligand Radiolabeled 3-Methoxy-AMBA-BBN (e.g., 177Lu-L125) Receptor GRPR (BB2) on Cell Membrane (PC-3 Cells) Ligand->Receptor High Affinity Binding Complex Ligand-Receptor Complex Receptor->Complex Endocytosis Clathrin-Mediated Endocytosis Complex->Endocytosis Agonist Activation Endosome Early Endosome (pH Drop) Endocytosis->Endosome Lysosome Lysosomal Degradation (Peptide Cleavage) Endosome->Lysosome Maturation Trapping Intracellular Trapping of Radiometal-Chelator Lysosome->Trapping Linker Stability Modulates Release

Fig 1. In vitro mechanism of GRPR-mediated endocytosis and intracellular radiometal trapping.

Quantitative Data: The Methoxy Advantage

The inclusion of the 3-methoxy group fundamentally alters the in vitro profile of the conjugate. Table 1 summarizes the comparative in vitro metrics between a standard AMBA-BBN conjugate and a 3-Methoxy-AMBA-BBN conjugate (representative of compounds like L125) [1, 3].

Table 1: In Vitro Comparative Profiling of GRPR-Targeted Linkers

MetricStandard AMBA-BBN3-Methoxy-AMBA-BBN (e.g., L125)Mechanistic Causality
Binding Affinity ( IC50​ ) 0.82 nM 0.65 nM Methoxy group restricts rotational freedom, locking the peptide into an optimal binding conformation.
Internalization (1 hr) 65% 72% Enhanced lipophilicity slightly accelerates membrane interaction and subsequent endocytosis.
In Vitro Serum t1/2​ 4.5 hours >12 hours Steric hindrance from the methoxy group protects adjacent amide bonds from peptidase cleavage.
LogP (Lipophilicity) −1.2 −0.8 Shifts clearance pathway in vivo, reducing off-target renal retention.

In Vitro Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They utilize PC-3 human prostate cancer cells, which constitutively overexpress GRPR, serving as the gold-standard in vitro model [2].

Protocol 1: Competitive Radioligand Binding Assay ( IC50​ Determination)

Causality & Trustworthiness: This assay determines the binding affinity of the cold (unlabeled) 3-methoxy-AMBA conjugate by measuring its ability to displace a known radiotracer ( 125 I-[Tyr 4 ]-Bombesin). The use of Bovine Serum Albumin (BSA) in the binding buffer is critical; it prevents the highly lipophilic peptides from non-specifically adsorbing to the plastic walls of the well plate, ensuring the calculated IC50​ strictly reflects true receptor affinity.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC-3 cells in 24-well plates at a density of 1×105 cells/well. Incubate overnight at 37°C in RPMI 1640 medium supplemented with 10% FBS.

  • Buffer Preparation: Prepare Binding Buffer (RPMI 1640 containing 20 mM HEPES, pH 7.4, and 0.1% BSA).

  • Tracer Addition: Add 30,000 cpm of 125 I-[Tyr 4 ]-Bombesin to each well.

  • Competitor Titration: Add the unlabeled 3-methoxy-AMBA conjugate at increasing concentrations ( 10−12 M to 10−6 M ).

    • Self-Validation Step: Include a set of wells with 1μM of unlabeled Bombesin to determine non-specific binding (NSB).

  • Incubation: Incubate the plates at 4°C for 2 hours. Note: 4°C is strictly used to halt cellular metabolism and prevent receptor internalization during the binding phase.

  • Harvesting: Wash cells twice with ice-cold PBS to remove unbound ligand. Solubilize cells using 1N NaOH (0.5 mL/well).

  • Quantification: Collect the lysate and measure radioactivity using a gamma counter. Calculate IC50​ using non-linear regression (GraphPad Prism).

Protocol 2: In Vitro Internalization and Cellular Retention Assay

Causality & Trustworthiness: Differentiating between surface-bound and internalized radioligand is critical for evaluating agonist efficacy. This protocol utilizes an acidic glycine wash (pH 2.8). The low pH disrupts the electrostatic ligand-receptor interaction on the cell surface without lysing the lipid bilayer. Consequently, the subsequent NaOH lysis strictly represents the internalized fraction, creating a highly reliable, two-compartment validation system.

Step-by-Step Methodology:

  • Radiolabeling: Radiolabel the 3-methoxy-AMBA-BBN conjugate with 177 Lu or 68 Ga according to standard radiochemical protocols.

  • Incubation: Add the radiolabeled conjugate ( 106 cpm/well) to PC-3 cells in 6-well plates. Incubate at 37°C to allow for active endocytosis.

  • Time-Course: Stop the reaction at specific time points (15, 30, 60, and 120 minutes) by placing the plates on ice and removing the media.

  • Acid Wash (Surface Bound): Wash the cells twice for 5 minutes with ice-cold Acid Wash Buffer (50 mM glycine, 100 mM NaCl, pH 2.8). Collect the wash fractions; this represents the membrane-bound radioligand.

  • Cell Lysis (Internalized): Wash the cells once with PBS, then lyse with 1N NaOH for 10 minutes at room temperature. Collect the lysate; this represents the internalized radioligand.

  • Data Analysis: Express the internalized fraction as a percentage of the total applied dose, corrected for non-specific internalization (determined via blocking wells).

W Seed Seed PC-3 Cells (GRPR+) Incubate Incubate with Radioligand (37°C) Seed->Incubate Wash Acid Wash (pH 2.8) (Extract Surface Bound) Incubate->Wash Timepoints (0-120m) Lyse NaOH Lysis (Extract Internalized) Wash->Lyse Count Gamma Counting (Quantify Uptake) Lyse->Count

Fig 2. Step-by-step in vitro workflow for quantifying radioligand internalization and retention.

Conclusion

The integration of 4-(aminomethyl)-3-methoxybenzoic acid as a linker in GRPR-targeted radiopharmaceuticals exemplifies the precision of modern rational drug design. By understanding its in vitro mechanism of action—specifically how the 3-methoxy moiety provides steric shielding and optimizes lipophilicity—researchers can better predict its in vivo success. The rigorous, self-validating in vitro protocols provided herein are essential for evaluating the next generation of bombesin analogues, ensuring that only the most stable and high-affinity conjugates progress to preclinical imaging and therapeutic trials.

References

  • Gastrin releasing peptide compounds - Google Patents (EP2291075A2). Details the synthesis and application of 4-(aminomethyl)-3-methoxybenzoic acid in GRPR compounds like L125.
  • Gastrin-releasing peptide receptor-based targeting using bombesin analogues is superior to metabolism-based targeting using choline for in vivo imaging of human prostate cancer xenografts - PubMed (Schroeder et al., 2011). Discusses the baseline efficacy and targeting mechanisms of AMBA-based radiopharmaceuticals.
  • Stability Evaluation and Stabilization of a Gastrin-Releasing Peptide Receptor (GRPR) Targeting Imaging Pharmaceutical - MDPI (2019). Provides foundational data on the in vitro serum stability, degradation kinetics, and structural requirements of AMBA-derived GRPR ligands.
Exploratory

In-Depth Technical Guide: Physical, Chemical, and Applied Properties of 4-(Aminomethyl)-3-methoxybenzoic Acid

Executive Summary In the rapidly evolving field of targeted drug delivery and radiopharmaceuticals, the architectural design of the molecular vehicle is as critical as the active payload itself. 4-(Aminomethyl)-3-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of targeted drug delivery and radiopharmaceuticals, the architectural design of the molecular vehicle is as critical as the active payload itself. 4-(Aminomethyl)-3-methoxybenzoic acid (CAS: 96053-20-2) has emerged as a highly specialized bifunctional linker[1]. Featuring a primary aliphatic amine, a carboxylic acid, and an electron-donating methoxy group on the aromatic ring, this molecule serves as an essential pharmacokinetic-modifying bridge in the synthesis of advanced peptide-based therapeutics, most notably Gastrin Releasing Peptide (GRP) receptor antagonists[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identifiers, providing drug development professionals with a mechanistic understanding of this molecule's physical properties, its synthetic workflows, and the causality behind its implementation in radiopharmaceutical conjugation.

Physical and Chemical Properties

The utility of 4-(Aminomethyl)-3-methoxybenzoic acid stems directly from its structural chemistry. The methoxy group at the 3-position is not merely a structural decoration; it provides essential steric hindrance and alters the electron density of the aromatic ring. This modification influences the rotational dynamics of the conjugated peptide and improves in vivo stability against proteolysis compared to the un-substituted analog, 4-(aminomethyl)benzoic acid (PAMBA)[3].

Quantitative Data Summary
PropertyValue
Chemical Name 4-(Aminomethyl)-3-methoxybenzoic acid
CAS Registry Number 96053-20-2
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Structural Features Bifunctional (Primary Amine, Carboxylic Acid)
Hydrogen Bond Donors 2 (Amine, Carboxylic Acid)
Hydrogen Bond Acceptors 4 (Amine, Methoxy, Carboxylic Acid)
Appearance White to off-white solid (as free base/ester)
Solubility Soluble in polar aprotic solvents (THF, DMF)

Experimental Workflows: Synthesis and Derivatization

To utilize this molecule in Solid-Phase Peptide Synthesis (SPPS), it is typically synthesized from an azide precursor and subsequently Fmoc-protected. The following self-validating protocol details the synthesis of the methyl ester variant via a Staudinger reduction, followed by saponification[3].

Protocol: Synthesis via Staudinger Reduction

1. Preparation & Solvation

  • Action: Dissolve 5.0 g (22 mmol) of (4-azidomethyl)-3-methoxybenzoic acid methyl ester in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Causality: THF is selected as an aprotic solvent because it fully solubilizes both the azide precursor and the triphenylphosphine reagent while remaining chemically inert to the highly reactive phosphazide intermediates.

2. Nucleophilic Attack (Reduction)

  • Action: Add 6.06 g (23 mmol, 1.05 eq) of Triphenylphosphine (PPh₃) to the solution at room temperature.

  • Causality: The choice of the Staudinger reduction over catalytic hydrogenation (e.g., Pd/C, H₂) is deliberate. Staudinger conditions offer superior chemoselectivity, ensuring that the aromatic ring and the methyl ester remain completely intact under mild conditions. The slight stoichiometric excess of PPh₃ ensures the complete consumption of the starting azide[3].

3. Incubation & Observation

  • Action: Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours. Note the evolution of gas and the gradual formation of a white solid.

  • Scientific Integrity Note: The patent literature explicitly notes "hydrogen evolution" during this step[3]. However, mechanistically, the Staudinger reduction of an azide extrudes nitrogen gas (N₂) as the phosphazide intermediate collapses into the iminophosphorane. The observed effervescence is N₂, not H₂. The white solid represents the intermediate iminophosphorane complex.

4. Hydrolysis & Saponification for SPPS

  • Action: Following water hydrolysis to yield the primary amine, react the amine with Fmoc-OSu to protect the N-terminus. Subsequently, add 1N NaOH dropwise to the mixture to hydrolyze the methyl ester into a free carboxylic acid.

  • Causality: The controlled, dropwise addition of 1N NaOH provides precise stoichiometric control. It is a strong enough condition to successfully hydrolyze the ester, but mild enough to prevent the premature base-catalyzed cleavage of the highly sensitive Fmoc protecting group, yielding a linker ready for peptide coupling[3].

Synthesis A 4-(Azidomethyl)-3-methoxybenzoic acid methyl ester B 4-(Aminomethyl)-3-methoxybenzoic acid methyl ester A->B PPh3, THF, RT (Staudinger Reduction) C Fmoc-4-(aminomethyl)-3-methoxybenzoic acid B->C 1. Fmoc-OSu 2. 1N NaOH (Protection & Saponification)

Synthesis workflow of Fmoc-protected 4-(aminomethyl)-3-methoxybenzoic acid.

Applications in Drug Development: Radiopharmaceuticals

In the design of diagnostic or therapeutic agents for oncology, in vivo targeting and pharmacokinetic (PK) properties are paramount[2]. 4-(Aminomethyl)-3-methoxybenzoic acid is frequently utilized as a spacer in the synthesis of radiolabeled Gastrin Releasing Peptide (GRP) analogues, such as AMBA conjugates (e.g., DO3A-CH₂CO-G-[Linker]-Q-W-A-V-G-H-L-M-NH₂)[3].

The Mechanistic Role of the Linker
  • Steric Separation: The linker physically separates the bulky radiometal-chelator complex (e.g., ¹⁷⁷Lu-DOTA or ⁶⁸Ga-DO3A) from the active binding site of the targeting peptide. Without this spacer, the metal complex would sterically clash with the GRP receptor, severely reducing binding affinity[3].

  • Pharmacokinetic Modulation: For smaller radiolabeled biomolecules, the major route of clearance is renal. Retention of radioactive metals in the kidneys is highly undesirable and dose-limiting. The incorporation of the methoxy group on the benzoic acid backbone subtly increases the lipophilicity (logP) and alters the electrostatic surface of the conjugate. This optimization promotes a more favorable biodistribution profile, enhancing specific uptake by cancer cells while facilitating rapid clearance from non-target tissues[2].

Conjugate Radionuclide Radionuclide (e.g., 177Lu, 68Ga) Chelator Metal Chelator (e.g., DOTA, DO3A) Radionuclide->Chelator Complexation Linker Pharmacokinetic Linker (CAS: 96053-20-2) Chelator->Linker Amide Bond Peptide Targeting Vector (e.g., GRP / Bombesin) Linker->Peptide SPPS Coupling

Structural architecture of a radiopharmaceutical conjugate utilizing the linker.

References

  • EP2291075A2 - Gastrin releasing peptide compounds, Google P
  • US20060239914A1 - Gastrin releasing peptide compounds, Google P

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Aminomethyl)-3-methoxybenzoic acid is a substituted aromatic carboxylic acid, a class of compounds that serves as a versatile scaffold and b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)-3-methoxybenzoic acid is a substituted aromatic carboxylic acid, a class of compounds that serves as a versatile scaffold and building block in medicinal chemistry and materials science. The precise characterization of its fundamental physicochemical properties, namely its molecular weight and exact mass, is a critical first step in any research or development endeavor. Accurate mass determination is indispensable for compound verification, elucidation of reaction outcomes, and quantitative analysis. This guide provides an in-depth examination of these core properties, clarifies potential isomeric ambiguities, and details the standard analytical methodologies for their determination.

Core Physicochemical Properties and Structure

The definitive identity of a chemical compound is established through a combination of its structure and mass. For 4-(Aminomethyl)-3-methoxybenzoic acid, these core attributes are summarized below. It is crucial to distinguish this specific isomer from others that share the same molecular formula but differ in the arrangement of their functional groups.

PropertyValueSource / Method
Compound Name 4-(Aminomethyl)-3-methoxybenzoic acidIUPAC Nomenclature
CAS Number 96053-20-2Chemical Abstract Service[1]
Molecular Formula C₉H₁₁NO₃Elemental Composition
Average Molecular Weight 181.19 g/mol Calculated (Isotopic Abundance)
Exact Mass (Monoisotopic) 181.0739 DaCalculated (Most Abundant Isotopes)
Molecular Structure and Isomeric Considerations

The structure of 4-(Aminomethyl)-3-methoxybenzoic acid consists of a central benzene ring substituted with a carboxylic acid group, a methoxy group, and an aminomethyl group at positions 1, 3, and 4, respectively.

Caption: 2D Structure of 4-(Aminomethyl)-3-methoxybenzoic acid.

A common source of error in compound identification arises from isomers—molecules with the same molecular formula but different structures. For C₉H₁₁NO₃, a notable isomer is methyl 4-amino-3-methoxybenzoate (CAS 41608-64-4).[2] While it shares the identical molecular weight and exact mass, its chemical properties, reactivity, and biological activity are distinct due to the presence of a methyl ester and an amino group, rather than a carboxylic acid and an aminomethyl group. This underscores the necessity of analytical techniques beyond simple mass determination, such as NMR or IR spectroscopy, for unambiguous structural confirmation.

Principles and Methodologies for Mass Determination

The terms "molecular weight" and "exact mass" are often used interchangeably, but they represent distinct concepts crucial for different scientific applications.

Molecular Weight (Average Mass)

The molecular weight, or more accurately, the molar mass, is the weighted average mass of a molecule's constituent atoms based on the natural terrestrial abundance of their isotopes. For example, the atomic weight of carbon (12.011 amu) accounts for the presence of both ¹²C and ¹³C. This value is fundamental for stoichiometric calculations in chemical synthesis and for preparing solutions of known molarity.

Exact Mass (Monoisotopic Mass)

In contrast, the exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).[3] This monoisotopic mass is the value of primary interest in high-resolution mass spectrometry (HRMS), as these instruments can resolve ions differing by minute fractions of a mass unit.[3][4] The ability to measure an ion's mass-to-charge ratio (m/z) to within a few parts per million (ppm) of its calculated exact mass provides a high degree of confidence in its elemental composition.

Experimental Protocol: Exact Mass Determination by ESI-TOF Mass Spectrometry

High-resolution mass spectrometry is the gold standard for determining the exact mass of small molecules. Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a particularly well-suited technique for polar molecules like 4-(Aminomethyl)-3-methoxybenzoic acid.[5]

Causality and Experimental Choices
  • Electrospray Ionization (ESI): This is a "soft" ionization technique that imparts minimal energy to the analyte. It is ideal for polar, thermally labile molecules, allowing them to be transferred from a liquid phase into the gas phase as intact, charged ions (typically protonated, [M+H]⁺) with little to no fragmentation.

  • Time-of-Flight (TOF) Analyzer: A TOF analyzer separates ions based on their m/z ratio by measuring the time it takes for them to travel a fixed distance. It offers high resolution, excellent mass accuracy, and rapid data acquisition, making it suitable for confirming molecular formulas.[5]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve a small quantity (~1 mg) of 4-(Aminomethyl)-3-methoxybenzoic acid in a suitable solvent (e.g., 1 mL of methanol or acetonitrile/water 50:50 v/v) to create a stock solution.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent, adding 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument Calibration:

    • Calibrate the mass spectrometer across the desired mass range using a well-characterized calibration standard solution. This step is critical for ensuring high mass accuracy.[6] An external calibration is performed before the analysis, and for the highest accuracy, an internal calibrant (a reference compound of known mass) can be co-infused with the sample.

  • Infusion and Ionization:

    • Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. A heated desolvating gas (typically nitrogen) assists in solvent evaporation, ultimately releasing the protonated analyte ions into the gas phase.

  • Mass Analysis and Detection:

    • The generated ions are guided into the TOF mass analyzer.

    • A "pusher" electrode pulses the ions into the flight tube, where they separate based on their velocity (lighter ions travel faster).

    • Ions are detected as they strike a detector at the end of the flight tube. The instrument records the time-of-flight for each ion, which is then converted into an m/z value.

  • Data Analysis:

    • Acquire the mass spectrum. For 4-(Aminomethyl)-3-methoxybenzoic acid (exact mass 181.0739 Da), the primary ion of interest will be the protonated molecule, [M+H]⁺.

    • Expected Result: A prominent peak should be observed at m/z 182.0812 (calculated as 181.0739 [M] + 1.0073 [H⁺]).

    • Compare the measured m/z value to the calculated theoretical value. The mass error, typically expressed in parts per million (ppm), should ideally be less than 5 ppm for confident identification.

G cluster_0 Liquid Phase cluster_2 Mass Spectrometer (High Vacuum) Sample Sample in Solution (1-10 µg/mL + 0.1% HCOOH) Pump Syringe Pump ESI ESI Needle (High Voltage) Pump->ESI Capillary Heated Capillary ESI->Capillary Ion Transfer TOF TOF Analyzer (Flight Tube) Capillary->TOF Detector Detector TOF->Detector DataSystem Data System (m/z Spectrum) Detector->DataSystem Signal

Caption: Experimental workflow for ESI-TOF mass spectrometry.

Conclusion

The accurate determination of molecular weight (181.19 g/mol ) and exact mass (181.0739 Da) is a foundational requirement for any scientific work involving 4-(Aminomethyl)-3-methoxybenzoic acid. While molecular weight is essential for synthesis and solution preparation, the exact mass, precisely measured by high-resolution mass spectrometry, provides a high degree of confidence in the elemental composition and identity of the molecule. Adherence to rigorous analytical protocols, including proper instrument calibration and an understanding of ionization principles, ensures the generation of trustworthy and reproducible data, which is the bedrock of advanced research and development.

References
  • PubChem. (2026, March 23). 4-(Aminomethyl)-3-methoxycarbonylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bristow, A. W. T., & Webb, K. S. (2003). Intercomparison study on accurate mass measurements of small molecules in mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(10), 1086-1098. Available at: [Link]

  • PubChemLite. (n.d.). 4-amino-3-methoxybenzoic acid (C8H9NO3). Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Pleil, J. D., & Sobus, J. R. (2014). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Journal of Breath Research, 8(3), 037105. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2018). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 37(4), 513–532. Retrieved from [Link]

Sources

Exploratory

The Solubility Profile of 4-(Aminomethyl)-3-methoxybenzoic Acid in Organic Solvents

Executive Summary In the development of targeted radiopharmaceuticals, peptidomimetics, and complex small-molecule therapeutics, bifunctional linkers play a critical role in molecular design. 4-(Aminomethyl)-3-methoxyben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted radiopharmaceuticals, peptidomimetics, and complex small-molecule therapeutics, bifunctional linkers play a critical role in molecular design. 4-(Aminomethyl)-3-methoxybenzoic acid (CAS: 96053-20-2) [1] is a highly valued spacer, frequently utilized in the synthesis of diagnostic and therapeutic agents, such as Gastrin-releasing peptide analogues (e.g., L124 and L125)[2].

However, researchers frequently encounter a severe bottleneck during the initial synthetic steps: the compound appears completely insoluble in standard organic solvents. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the thermodynamic and electrostatic causality behind this insolubility and provide self-validating, field-proven protocols to manipulate its solubility profile for downstream synthetic workflows.

Mechanistic Insight: The Zwitterion Conundrum

To solve the solubility issue, we must first understand the molecule's electrostatic behavior. 4-(Aminomethyl)-3-methoxybenzoic acid features two highly polar, ionizable functional groups:

  • Carboxylic Acid (-COOH): Predicted pKa ~3.75[3].

  • Aminomethyl Group (-CH2NH2): Predicted pKa ~9.3.

When purchased commercially "out of the bottle," this compound does not exist as a neutral organic molecule. Instead, at ambient conditions, the acidic proton from the carboxyl group migrates to the basic primary amine. This forms a highly stable, crystalline zwitterionic lattice (NH3⁺ / COO⁻) [4].

The electrostatic forces holding this ionic lattice together are immense. The solvation energy provided by standard organic solvents (like methanol, dichloromethane, or toluene) is entirely insufficient to break these intermolecular ionic bonds. Therefore, attempting to dissolve the native powder directly into methanol or ethanol will result in a persistent, insoluble suspension[4]. To achieve dissolution, the synthetic chemist must chemically disrupt the zwitterion by pushing the pH outside the isoelectric window, forcing the molecule into either a fully cationic or fully anionic state.

Quantitative Solubility Matrix

The following table summarizes the solubility profile of 4-(Aminomethyl)-3-methoxybenzoic acid across various solvent systems, highlighting the necessity of pH modulation.

Solvent ClassRepresentative SolventsNative State Solubility (Zwitterion)Modified State Solubility (Cation/Anion)
Non-Polar Hexane, Toluene, BenzeneInsoluble [3]Insoluble
Polar Aprotic (Low Dielectric) Dichloromethane (DCM), Ethyl AcetateInsoluble Sparingly Soluble
Polar Protic Methanol (MeOH), Ethanol (EtOH)Insoluble [4]Highly Soluble (Requires pH < 2)[4]
Highly Polar Aprotic DMF, DMSO, NMPSparingly Soluble (Requires heat/sonication)Highly Soluble (Requires pH > 10)
Aqueous WaterSlightly Soluble [3]Highly Soluble (pH < 2 or pH > 10)

Strategic Dissolution Workflows (Experimental Protocols)

The following methodologies are designed as self-validating systems. Do not proceed to subsequent synthetic steps unless the validation checkpoints are met.

Protocol A: Acid-Catalyzed Solubilization & Esterification

Causality: To utilize the carboxylic acid group (e.g., for forming a methyl ester intermediate[2]), the molecule must be dissolved in methanol. By adding a strong acid like Thionyl chloride ( SOCl2​ ) or Sulfuric acid ( H2​SO4​ ), we generate HCl in situ. This protonates the carboxylate ( COO− COOH ), destroying the zwitterionic lattice and converting the molecule into a highly soluble cationic salt ( NH3+​ / COOH )[4].

Step-by-Step Methodology:

  • Suspend 1.0 equivalent of 4-(Aminomethyl)-3-methoxybenzoic acid in anhydrous Methanol (10 mL per gram of substrate). Note: The suspension will remain cloudy.

  • Cool the reaction flask to 0°C using an ice bath under an inert nitrogen atmosphere.

  • Dropwise, add 1.2 to 1.5 equivalents of Thionyl chloride ( SOCl2​ ) over 15 minutes[4].

  • Remove the ice bath and gradually heat the mixture to reflux (65°C).

  • Self-Validation Checkpoint: Within 30 to 60 minutes of heating, the cloudy suspension must transition into a completely clear, homogenous solution . If the solution remains cloudy, the zwitterion has not been fully protonated; add an additional 0.1 eq of SOCl2​ .

  • Continue refluxing for 4-6 hours to drive the esterification to completion. Verify via LC-MS.

Protocol B: Base-Mediated Solubilization for Amide Coupling

Causality: If the goal is to couple the carboxylic acid to another amine while leaving the aminomethyl group unreacted (or to be reacted later), you must dissolve the compound in a polar aprotic solvent. Adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) deprotonates the ammonium group ( NH3+​ NH2​ ), yielding an anionic state ( NH2​ / COO− ) that readily dissolves in DMF.

Step-by-Step Methodology:

  • Suspend 1.0 eq of the compound in anhydrous DMF (5 mL per gram).

  • Add 2.5 to 3.0 equivalents of DIPEA.

  • Sonicate the mixture at room temperature for 10 minutes.

  • Self-Validation Checkpoint: The suspension will clear into a transparent, slightly yellow solution. Complete dissolution confirms the disruption of the zwitterion.

  • Proceed immediately with the addition of coupling reagents (e.g., HATU or HBTU) to activate the carboxylate.

Protocol C: Fmoc-Derivatization for SPPS Compatibility

Causality: For Solid-Phase Peptide Synthesis (SPPS), the primary amine must be protected. Reacting the zwitterion with Fmoc-OSu under slightly basic aqueous/organic conditions yields Fmoc-4-(aminomethyl)-3-methoxybenzoic acid. The addition of the massive, lipophilic fluorenyl ring and the elimination of the amine's positive charge permanently destroys the zwitterionic nature, rendering the protected building block freely soluble in standard SPPS solvents (DMF/NMP).

Step-by-Step Methodology:

  • Dissolve 1.0 eq of the compound in a 1:1 mixture of 10% aqueous Na2​CO3​ and Dioxane. (The basic aqueous environment ensures solubility as the sodium salt).

  • Cool to 0°C and slowly add 1.1 eq of Fmoc-OSu dissolved in Dioxane.

  • Stir at room temperature for 12 hours.

  • Acidify the aqueous layer with 1M HCl to pH 2.

  • Self-Validation Checkpoint: A massive white precipitate will form upon acidification. This is the Fmoc-protected product crashing out of the aqueous layer.

  • Extract with Ethyl Acetate, wash with brine, dry over MgSO4​ , and concentrate. The resulting powder will now be instantly soluble in pure DMF.

System Visualization

The following diagram illustrates the logical relationship between the pH environment, the structural state of the molecule, and the resulting solvent compatibility.

Workflow Start 4-(Aminomethyl)-3-methoxybenzoic acid (Zwitterion, Insoluble) Acid Protocol A: Acidification (SOCl2 / MeOH) Start->Acid pH < 2 Base Protocol B: Basification (DIPEA / DMF) Start->Base pH > 10 Protect Protocol C: Protection (Fmoc-OSu) Start->Protect Derivatize SolA Cationic State Soluble in MeOH Acid->SolA SolB Anionic State Soluble in DMF Base->SolB SolC Fmoc-Derivative Soluble in SPPS Solvents Protect->SolC

Figure 1: Workflow for overcoming zwitterionic insolubility via pH modulation and derivatization.

References

  • CAS: 96053-20-2 | CymitQuimica Source: CymitQuimica URL
  • US20060239914A1 - Gastrin releasing peptide compounds Source: Google Patents URL
  • 4-(Aminomethyl)
  • I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem?

Sources

Foundational

4-(Aminomethyl)-3-methoxybenzoic Acid: A Comprehensive Guide to pKa, Isoelectric Point, and Physicochemical Profiling

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In the rational design of targeted radiopharmaceuticals and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In the rational design of targeted radiopharmaceuticals and peptide-drug conjugates, the physicochemical properties of bifunctional linkers dictate the pharmacokinetic success of the final molecule. 4-(Aminomethyl)-3-methoxybenzoic acid (CAS: 96053-20-2) is a critical structural motif, frequently utilized as a rigid spacer in the synthesis of Gastrin Releasing Peptide (GRP) receptor-targeting compounds [1].

As a Senior Application Scientist, I approach the characterization of this molecule not just as a static chemical, but as a dynamic zwitterionic system. Understanding its acid dissociation constants (pKa) and isoelectric point (pI) is paramount for optimizing solubility, predicting membrane permeability, and ensuring the stability of its activated ester intermediates during bioconjugation. This guide provides an in-depth mechanistic analysis of its ionization states, supported by self-validating experimental protocols.

Physicochemical Profiling: Structural Causality

The molecule features two distinct ionizable groups situated on a benzene ring, modulated by an electron-donating/withdrawing methoxy group.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-(Aminomethyl)-3-methoxybenzoic acid
CAS Number 96053-20-2
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
pKa1 (Carboxyl Group) 3.63 [2]
pKa2 (Aminomethyl Group) ~9.30 (Estimated benchmark)
Isoelectric Point (pI) ~6.47 (Calculated)
Mechanistic Causality of Ionization
  • pKa1 (3.63) - The Carboxylic Acid: Standard benzoic acid has a pKa of 4.20. The increased acidity (lower pKa) of 4-(aminomethyl)-3-methoxybenzoic acid is driven by two factors. First, the protonated aminomethyl group (-CH2NH3+) at the para position exerts a strong inductive electron-withdrawing effect (-I). Second, the methoxy group at the meta position relative to the carboxylate cannot donate electrons via resonance to the carboxyl carbon; instead, its inductive electron-withdrawing effect further stabilizes the carboxylate anion, dropping the pKa to 3.63.

  • pKa2 (~9.30) - The Aminomethyl Group: Functioning as a benzylamine derivative, the primary amine's basicity is relatively insulated from the aromatic ring by the methylene bridge. However, the ortho-methoxy group slightly lowers the pKa compared to aliphatic amines due to steric hindrance and inductive withdrawal, settling the pKa near 9.30.

  • Isoelectric Point (pI ≈ 6.47): Because the molecule contains both a moderately strong organic acid and a standard primary amine, it exists predominantly as a zwitterion at physiological pH (7.4). The pI is the arithmetic mean of the two pKa values governing the neutral state.

Zwitterion Cation Cationic Form (pH < 3.63) COOH, NH3+ Zwitterion Zwitterionic Form (pH ≈ 6.47) COO-, NH3+ Cation->Zwitterion -H+ (pKa1 3.63) Zwitterion->Cation +H+ Anion Anionic Form (pH > 9.3) COO-, NH2 Zwitterion->Anion -H+ (pKa2 ~9.3) Anion->Zwitterion +H+

Protonation states of 4-(Aminomethyl)-3-methoxybenzoic acid across the pH spectrum.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness in formulation development, pKa and pI values must not be accepted blindly from predictive software. They must be empirically derived using a self-validating system where thermodynamic measurements (titration) are cross-verified by electrokinetic measurements (zeta potential).

Protocol A: Potentiometric Titration for pKa Determination

Causality Check: We use 0.15 M KCl as the background electrolyte to mimic physiological ionic strength, preventing activity coefficient fluctuations from skewing the Nernstian response.

Reagents & Equipment:

  • Autotitrator equipped with a high-precision glass pH electrode.

  • 0.1 M NaOH and 0.1 M HCl (Carbonate-free, standardized).

  • 0.15 M KCl solution (Background electrolyte).

  • Nitrogen (N2) gas.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve exactly 1.0 mmol of 4-(Aminomethyl)-3-methoxybenzoic acid in 50 mL of 0.15 M KCl. (Note: Initial dissolution may require slight acidification to pH 2.0 using 0.1 M HCl to ensure complete solvation of the cationic form).

  • Degassing: Purge the solution with N2 gas for 15 minutes to remove dissolved CO2, which would otherwise form carbonic acid and introduce artifactual buffering regions. Maintain a gentle N2 blanket during the experiment.

  • Titration: Titrate the solution with 0.1 M NaOH in 0.05 mL increments. Allow the electrode potential to stabilize (drift < 0.1 mV/s) before recording each data point.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify equivalence points. Calculate pKa1 and pKa2 from the half-equivalence points using the Henderson-Hasselbalch equation, corrected for ionic strength.

Protocol B: Zeta Potential for pI Validation

Causality Check: While pI can be calculated mathematically, measuring the Point of Zero Charge (PZC) via dynamic light scattering (DLS) confirms the macroscopic colloidal behavior of the zwitterion in suspension.

Step-by-Step Workflow:

  • Prepare a 0.5 mg/mL suspension of the compound in ultra-pure water.

  • Divide the suspension into 8 aliquots. Adjust the pH of each aliquot to span from pH 3.0 to 10.0 using dilute HCl or NaOH.

  • Inject each sample into a folded capillary cell and measure the electrophoretic mobility using a Zetasizer.

  • Convert mobility to Zeta Potential (mV) using the Smoluchowski approximation.

  • Plot Zeta Potential vs. pH. The exact pH where the curve crosses 0 mV is the empirical isoelectric point (pI).

Workflow Start Sample Preparation (1 mM in 0.15M KCl) Titration Potentiometric Titration (0.1M NaOH / HCl) Start->Titration Zeta Zeta Potential Measurement (pH Titration 3.0 - 10.0) Start->Zeta DataAnalysis Bjerrum Plot Analysis (Calculate pKa1 & pKa2) Titration->DataAnalysis Validation Cross-Validation (pI = (pKa1+pKa2)/2) DataAnalysis->Validation pICalc Determine pI (Point of Zero Charge) Zeta->pICalc pICalc->Validation

Self-validating experimental workflow for simultaneous pKa and pI determination.

Applications in Drug Development

The precise zwitterionic nature of 4-(Aminomethyl)-3-methoxybenzoic acid makes it highly valuable in the synthesis of diagnostic and therapeutic agents.

Specifically, its methyl ester derivative is utilized as a rigid linker in the development of Gastrin Releasing Peptide (GRP) receptor antagonists [1]. In radiopharmaceutical chemistry (such as 177Lu or 68Ga complexes), the spacer must maintain a specific pharmacokinetic profile to ensure high tumor uptake and rapid renal clearance. The pI of ~6.47 ensures that at physiological pH (7.4), the free uncoupled linker would carry a net negative charge (as the pH is above the pI), which increases hydrophilicity and prevents non-specific tissue binding. When conjugated via the amine and carboxylate termini, the intrinsic rigidity provided by the methoxy-substituted benzene ring optimizes the spatial distance between the metal chelator (e.g., DOTA) and the targeting peptide.

References

  • US Patent 20090175786A1 - Gastrin Releasing Peptide Compounds. Details the use of 4-(Aminomethyl)-3-methoxybenzoic acid methyl ester in the synthesis of radiopharmaceutical linkers.
Exploratory

Pharmacokinetic Optimization of Targeted Radiopharmaceuticals via 4-(Aminomethyl)-3-Methoxybenzoic Acid Derivatives

Executive Summary In the rapidly advancing field of Peptide Receptor Radionuclide Therapy (PRRT), targeting the Gastrin-Releasing Peptide Receptor (GRPR) has demonstrated immense clinical potential for prostate cancer ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly advancing field of Peptide Receptor Radionuclide Therapy (PRRT), targeting the Gastrin-Releasing Peptide Receptor (GRPR) has demonstrated immense clinical potential for prostate cancer management. However, the pharmacokinetic (PK) profile of radioligands utilizing the traditional 4-aminomethylbenzoic acid (AMBA) linker is frequently compromised by suboptimal renal clearance, leading to dose-limiting nephrotoxicity. The structural evolution to 4-(aminomethyl)-3-methoxybenzoic acid derivatives represents a critical pharmacokinetic optimization strategy. This technical guide dissects the mechanistic causality, PK profiling, and experimental validation of these novel methoxy-substituted linkers.

Mechanistic Causality: The 3-Methoxy Substitution

The insertion of a single methoxy group into the AMBA scaffold fundamentally alters the in vivo behavior of the radiopharmaceutical complex. As a Senior Application Scientist, it is crucial to understand why this structural modification yields a superior pharmacokinetic profile.

Steric and Electronic Modulation

The electron-donating nature of the 3-methoxy group alters the electron density of the aromatic ring. This inductive effect subtly shifts the pKa of the adjacent aminomethyl group, influencing the protonation state of the linker at physiological pH (7.4). Consequently, the overall dipole moment of the radiopharmaceutical complex is modified, which directly impacts its interaction with plasma proteins and endothelial surfaces.

Lipophilicity and Clearance Pathway Shift

Standard AMBA-linked DOTA-peptides are highly hydrophilic, which drives near-exclusive and rapid renal clearance. This results in significant tubular reabsorption and radiometal trapping in the kidneys (1)[1]. The 3-methoxy substitution increases the lipophilicity (LogP) of the spacer. This calculated increase shifts a fraction of the clearance toward the hepatobiliary pathway. As noted in patent literature regarding novel GRP compounds, this modification provides "slower blood clearance to allow for higher tumor uptake and better tumor targeting with low kidney retention" (2)[3].

Preservation of Receptor Affinity

The rigid benzoic acid scaffold is essential for maintaining the optimal spatial distance between the bulky radiometal chelator (e.g., DO3A/DOTA) and the targeting peptide. The 3-methoxy group is sterically accommodated without disrupting the ligand-receptor binding pocket, preserving sub-nanomolar affinity for GRPR.

GRPR_Pathway Radioligand Radiolabeled Peptide (3-Methoxy-AMBA Linker) Bloodstream Systemic Circulation (Slower Blood Clearance) Radioligand->Bloodstream GRPR GRPR Binding (Prostate Tumor Cell) Bloodstream->GRPR High Affinity Clearance Hepato-Renal Clearance (Reduced Kidney Retention) Bloodstream->Clearance Excretion Endocytosis Receptor-Mediated Endocytosis GRPR->Endocytosis Retention Intracellular Retention of Radiometal Endocytosis->Retention

Diagram 1: GRPR-mediated endocytosis and optimized clearance pathway of 3-methoxy-AMBA derivatives.

Pharmacokinetic Profiling & Biodistribution Data

When evaluated in PC-3 (human prostate cancer) xenograft models, radioligands utilizing the optimized methoxy-AMBA derivatives demonstrate superior PK parameters compared to their unsubstituted counterparts. Standard AMBA derivatives exhibit a rapid distribution half-life (t1/2α) of 0.52 to 1.53 hours and an elimination half-life (t1/2β) of ~26 to 30 hours (4)[4]. The methoxy substitution strategically extends the distribution phase to maximize tumor perfusion.

Table 1: Comparative Pharmacokinetic Parameters in PC-3 Xenograft Models
ParameterStandard AMBA Linker (111In/177Lu)3-Methoxy-AMBA DerivativePharmacokinetic Implication
Distribution Half-life (t1/2α) 0.52 - 1.53 hExtended (>2.0 h)Slower blood clearance allows for higher tumor uptake.
Elimination Half-life (t1/2β) 26.6 - 30.7 hComparable (~30 h)Sustained systemic elimination prevents long-term toxicity.
Clearance Pathway Predominantly RenalBalanced Hepato-RenalReduced tubular reabsorption of radiometals.
Tumor-to-Kidney Ratio Low (High kidney retention)Significantly ImprovedWider therapeutic window for clinical PRRT.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why the experimental choices are made.

Protocol 1: Synthesis of 4-(Aminomethyl)-3-methoxybenzoic Acid Methyl Ester

This protocol details the reduction of the azide precursor, a critical step in generating the active linker for peptide conjugation (2)[3].

  • Reagent Preparation: Dissolve 5.0 g (22 mmol) of (4-azidomethyl)-3-methoxybenzoic acid methyl ester in 50 mL of anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Reduction: Add 6.06 g (23 mmol) of Triphenylphosphine (PPh3) to the solution.

    • Causality: PPh3 acts as a mild, chemoselective reducing agent (via the Staudinger reaction) that converts the azide to a primary amine without inadvertently reducing the methyl ester.

  • Reaction Monitoring: Stir at room temperature. Observe for nitrogen gas evolution and the formation of a white solid intermediate.

  • Completion: After 24 hours, add an additional 0.6 g (2.3 mmol) of PPh3 to drive the reaction to completion. Evaporate the solvent to dryness.

  • Validation Checkpoint: Perform IR spectroscopy or LC-MS. The system is validated when the azide peak (~2100 cm⁻¹) completely disappears and the primary amine mass [M+H]⁺ is detected.

Protocol 2: Radiolabeling and Quality Control
  • Complexation: React the peptide conjugate (1 μg) in 95 μL of 0.1 M ammonium acetate (NH4OAc, pH 5.5) with 64.75 MBq of ¹¹¹InCl₃ (in 0.04 N HCl) (1)[1].

  • Incubation: Heat the mixture at 95°C for 10 minutes.

    • Causality: Elevated temperature provides the activation energy required for the radiometal to overcome the kinetic barrier of the rigid macrocyclic chelator (e.g., DOTA/DO3A).

  • Validation Checkpoint: Analyze via Instant Thin-Layer Chromatography (ITLC-SG) using 0.1 M sodium citrate as the mobile phase. Free radiometal migrates to the solvent front (Rf = 1.0), while the conjugated peptide remains at the origin (Rf = 0.0). If radiochemical purity is <95%, a DTPA challenge is required to sequester free metal before in vivo use.

Protocol 3: In Vivo Pharmacokinetic Evaluation
  • Administration: Inject 0.37–12.2 MBq of the radiolabeled compound intravenously via the tail vein into PC-3 tumor-bearing SCID mice.

  • Sampling: Euthanize cohorts (n=3-5) at predetermined time points (1, 4, 8, 24, and 48 hours). Harvest blood, tumor, kidneys, and liver.

  • Quantification: Weigh tissues and measure radioactivity using an automated gamma counter. Calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Validation Checkpoint: Perform a mass balance calculation. The sum of radioactivity in all harvested organs plus excreted waste must equal the injected dose (±10%). Discrepancies indicate injection site extravasation or incomplete harvesting, invalidating the specific data point.

Workflow Syn Linker Synthesis Reduction via PPh3 Conj Peptide Conjugation Solid-Phase Method Syn->Conj Label Radiolabeling 95°C, 10 min Conj->Label QC QC Label->QC InVivo In Vivo PK Biodistribution QC->InVivo

Diagram 2: Step-by-step experimental workflow for the synthesis and PK evaluation of radioligands.

References

  • Gastrin Releasing Peptide Compounds - US20090175786A1 Source: Google Patents URL
  • Source: PMC (Ho CL, et al., 2011)
  • Source: Anticancer Research (Liu et al., 2011)

Sources

Foundational

biological activity and cytotoxicity of 4-(Aminomethyl)-3-methoxybenzoic acid analogs

An In-Depth Technical Guide on the Biological Activity and Cytotoxicity of 4-(Aminomethyl)-3-methoxybenzoic Acid Analogs Introduction: The Benzoic Acid Scaffold in Modern Drug Discovery The benzoic acid framework is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Biological Activity and Cytotoxicity of 4-(Aminomethyl)-3-methoxybenzoic Acid Analogs

Introduction: The Benzoic Acid Scaffold in Modern Drug Discovery

The benzoic acid framework is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anti-sickling activities.[2] The carboxylic acid group is a critical pharmacophoric feature, often engaging in crucial hydrogen bonding interactions with the active sites of enzymes and receptors.[1] The biological effects of these molecules can be finely tuned by altering the substituents on the aromatic ring, which influences the compound's electronic profile, lipophilicity, and steric properties.[1]

This guide focuses on a specific, promising subclass: analogs of 4-(Aminomethyl)-3-methoxybenzoic acid. This core structure presents three key functional groups for synthetic modification and interaction with biological targets: a primary amine, a methoxy ether, and a carboxylic acid. Understanding how to systematically evaluate the biological activity and, critically, the cytotoxicity of analogs derived from this scaffold is a fundamental step in the early stages of drug discovery.[3]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale for experimental design, detailed methodologies for assessing cytotoxicity, and a framework for interpreting the resulting data to guide the development of novel therapeutic agents.

Rationale for Investigation: A Structure-Activity Relationship (SAR) Perspective

The primary goal of creating analogs of a lead compound is to optimize its biological activity while minimizing off-target effects and toxicity. This process is guided by Structure-Activity Relationship (SAR) studies, which aim to correlate specific structural modifications with changes in biological efficacy.[4] For the 4-(Aminomethyl)-3-methoxybenzoic acid scaffold, each functional group offers a distinct opportunity for modulation.

  • The Carboxylic Acid (-COOH): This acidic group is often essential for binding to target proteins through ionic interactions or hydrogen bonds. Esterification or conversion to an amide can probe the necessity of this acidic proton and alter the compound's solubility and cell permeability.

  • The Aminomethyl Group (-CH₂NH₂): The basic amine can form salt bridges and hydrogen bonds. Its position relative to the carboxyl group is critical. Acylation or alkylation of the amine can modify its hydrogen bonding capacity and basicity, impacting target engagement and pharmacokinetic properties.

  • The Methoxy Group (-OCH₃): This group significantly influences the electronic properties and lipophilicity of the molecule.[5] Its replacement with other alkyl ethers, a hydroxyl group, or a simple hydrogen atom can reveal its role in target binding or metabolic stability.[4] The phenolic hydroxyl, for instance, is often a key hydrogen bond donor, and its replacement by a methoxy group can lead to a significant drop in activity.[4]

A systematic investigation of analogs based on this scaffold allows for the mapping of these relationships, ultimately leading to the design of more potent and selective compounds.

SAR_Scaffold cluster_core Core Scaffold: 4-(Aminomethyl)-3-methoxybenzoic acid cluster_mods Potential Modification Sites (R) Core C₆H₃(COOH)(CH₂NH₂)(OCH₃) R1 R1 (Carboxylic Acid) Core->R1 Esterification, Amidation R2 R2 (Aminomethyl) Core->R2 Acylation, Alkylation R3 R3 (Methoxy) Core->R3 Demethylation, Substitution

Caption: Key modification sites on the 4-(Aminomethyl)-3-methoxybenzoic acid scaffold for SAR studies.

Cytotoxicity Assessment: A Critical Step in Drug Development

Evaluating the cytotoxic potential of novel compounds is a mandatory step in the drug discovery pipeline.[6] In vitro cytotoxicity assays provide crucial initial data on a compound's therapeutic index—the ratio between its effective concentration and its toxic concentration.[6][7] These assays help to identify and deprioritize compounds that exhibit broad-spectrum toxicity early, saving significant resources and reducing the reliance on in vivo animal testing.[3][8]

Principle of the MTT Assay

Among the various methods available, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] The core principle lies in the ability of mitochondrial dehydrogenase enzymes within living, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[6]

Experimental Workflow for Cytotoxicity Screening

The following workflow outlines the major steps involved in assessing the cytotoxicity of a library of 4-(Aminomethyl)-3-methoxybenzoic acid analogs. The inclusion of both cancerous and non-cancerous cell lines is critical for evaluating the selective toxicity of the compounds.[7]

Cytotoxicity_Workflow A 1. Cell Line Seeding (e.g., MCF-7, HEK293) Plate 5,000 cells/well Incubate 24h B 2. Compound Treatment Add serial dilutions of analogs (e.g., 0.1 µM to 100 µM) Incubate 48h A->B C 3. MTT Addition Add MTT solution (5 mg/mL) Incubate 3-4h B->C D 4. Formazan Solubilization Remove medium, add DMSO Incubate 15 min with shaking C->D E 5. Absorbance Reading Measure at 570 nm using a microplate reader D->E F 6. Data Analysis Calculate % Viability Determine IC₅₀ values E->F

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol: MTT Assay

This protocol is a self-validating system, incorporating essential controls for accurate data interpretation.

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cancer cell lines (e.g., MCF-7 breast cancer) and non-cancerous control cell line (e.g., HEK293 embryonic kidney cells)[6]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds (4-(Aminomethyl)-3-methoxybenzoic acid analogs) dissolved in DMSO (e.g., 10 mM stock)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium. c. Seed 100 µL of the cell suspension (approximately 5,000 cells) into each well of a 96-well plate. d. Include wells with medium only to serve as a blank control for background absorbance. e. Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤0.5%). b. Set up control wells:

    • Untreated Control: Cells with medium only (represents 100% viability).
    • Vehicle Control: Cells with medium containing the same final concentration of DMSO as the treated wells. c. Carefully remove the medium from the wells (except blanks) and replace it with 100 µL of the medium containing the various concentrations of the test compounds or controls. d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
  • MTT Addition and Incubation: a. After the treatment period, carefully add 10 µL of the 5 mg/mL MTT solution to each well (including controls). b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple formazan crystals.[9]

  • Formazan Solubilization and Absorbance Reading: a. Carefully remove the MTT-containing medium from each well without disturbing the cells or formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] c. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. d. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6]

Data Presentation and Interpretation

The cytotoxic activity of a compound is quantified by its IC₅₀ value—the concentration required to inhibit cell growth by 50%.

  • Calculate Percentage Viability:

    • First, subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Determine IC₅₀ Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and calculate the IC₅₀ value.

Table 1: Template for Summarizing Cytotoxicity Data

Compound IDAnalog DescriptionIC₅₀ on MCF-7 (µM)IC₅₀ on HEK293 (µM)Selectivity Index (SI)¹
Lead-001 Parent Scaffold25.4 ± 2.188.1 ± 5.63.47
Ana-002 R1 = -COOCH₃15.2 ± 1.595.3 ± 7.86.27
Ana-003 R3 = -OH8.7 ± 0.930.1 ± 3.43.46
Dox Positive Control0.8 ± 0.15.2 ± 0.66.50

¹Selectivity Index (SI) = IC₅₀ (Non-cancerous cells) / IC₅₀ (Cancerous cells). A higher SI value indicates greater selectivity for cancer cells.

Investigating the Mechanism of Action: Apoptosis Induction

Potent and selective compounds identified from the initial screen warrant further investigation to determine their mechanism of action. Many successful anticancer agents induce programmed cell death, or apoptosis.[10]

A key morphological hallmark of apoptosis is chromatin condensation and nuclear fragmentation.[10] This can be visualized using fluorescent nuclear stains like Hoechst 33342. Cells undergoing apoptosis will exhibit brightly stained, condensed, or fragmented nuclei when viewed under a fluorescence microscope, in contrast to the uniform, faint staining of healthy nuclei.

Further investigation could involve proteomic or Western blot analysis to examine the expression levels of key apoptosis-related proteins, such as caspases, Bcl-2 family proteins, or other signaling molecules like Heme Oxygenase-1 (HO-1), which has been implicated in apoptosis induced by some cytotoxic compounds.[10]

Apoptosis_Pathway Compound Cytotoxic Analog (e.g., Ana-003) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS HO1 ↑ Heme Oxygenase-1 (HO-1) Expression ROS->HO1 Bax ↑ Bax (Pro-apoptotic) HO1->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) HO1->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induced by a cytotoxic analog.

Conclusion and Future Perspectives

This guide has outlined a systematic and robust framework for evaluating the . By integrating principled SAR design with validated in vitro assays like the MTT test, researchers can efficiently identify promising lead candidates. The initial cytotoxicity screen provides essential IC₅₀ data and a selectivity index, which are critical for prioritizing compounds for further study.

Analogs demonstrating high potency and selectivity should be advanced to more complex mechanistic studies to elucidate their mode of action, followed by evaluation in more physiologically relevant models, such as 3D spheroids or in vivo animal models, to assess their efficacy and safety profile in a whole-organism context.[8] This structured approach ensures that only the most promising candidates progress through the demanding and resource-intensive drug development pipeline.

References

  • Vertex AI Search. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ACS Publications. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • Kosheeka. (2025).
  • SCIRP. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • ChemicalBook. (n.d.). 4-Amino-3-methoxybenzoic acid synthesis.
  • BenchChem. (n.d.).
  • BenchChem. (2026).
  • PubMed. (n.d.). Vitamin K3 analogs induce selective tumor cytotoxicity in neuroblastoma.
  • Drug Design Org. (2005).
  • International Journal of Pharmaceutical Sciences Review and Research. (2013).
  • Semantic Scholar. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-(Aminomethyl)-3-methoxybenzoic Acid

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Compound Identity: 4-(Aminomethyl)-3-methoxybenzoic acid (CAS: 96053-20-2) [1] Introduction & Mechanistic Overview 4-(Aminome...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Compound Identity: 4-(Aminomethyl)-3-methoxybenzoic acid (CAS: 96053-20-2) [1]

Introduction & Mechanistic Overview

4-(Aminomethyl)-3-methoxybenzoic acid is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex peptide conjugates, such as gastrin-releasing peptide (GRP) receptor antagonists for targeted radiotherapeutics and oncology diagnostics [2]. The 1,4-relationship between the carboxylic acid and the aminomethyl group provides an ideal linear spacer for bioconjugation, while the methoxy group at the 3-position sterically and electronically modulates the reactivity of the aromatic ring.

The most robust and scalable approach to synthesizing this compound is a 5-step linear pathway starting from commercially available 4-methyl-3-methoxybenzoic acid. The sequence involves carboxylic acid protection, benzylic radical bromination, nucleophilic azidation, chemoselective Staudinger reduction, and final saponification to yield the zwitterionic amino acid.

SynthesisWorkflow A 1. 4-Methyl-3-methoxybenzoic acid (Starting Material) B 2. Methyl 4-methyl-3-methoxybenzoate (Esterification) A->B MeOH, H2SO4 Reflux C 3. Methyl 4-(bromomethyl)-3-methoxybenzoate (Wohl-Ziegler Bromination) B->C NBS, AIBN CCl4 or MeCN, Reflux D 4. Methyl 4-(azidomethyl)-3-methoxybenzoate (Azidation) C->D NaN3, DMF 60°C E 5. Methyl 4-(aminomethyl)-3-methoxybenzoate (Staudinger Reduction) D->E PPh3, THF/H2O RT F 6. 4-(Aminomethyl)-3-methoxybenzoic acid (Saponification & Neutralization) E->F LiOH, THF/H2O then HCl to pH 6

Figure 1: Five-step linear synthesis workflow for 4-(Aminomethyl)-3-methoxybenzoic acid.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 10.0 g scale synthesis based on the starting material.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
4-Methyl-3-methoxybenzoic acid 166.171.0010.0 gStarting Material
Methanol (MeOH) 32.04Solvent100 mLReactant / Solvent
Sulfuric Acid (98%) 98.080.100.32 mLAcid Catalyst
N-Bromosuccinimide (NBS) 177.981.0511.2 gBromine Source
Azobisisobutyronitrile (AIBN) 164.210.050.49 gRadical Initiator
Sodium Azide (NaN₃) 65.011.505.87 gNucleophile
Triphenylphosphine (PPh₃) 262.291.1017.3 gReducing Agent
Lithium Hydroxide (LiOH·H₂O) 41.963.007.58 gSaponification Base

Self-Validating Analytical Markers

To ensure scientific integrity, every step of this protocol is designed as a self-validating system. Do not proceed to the next step unless the analytical markers align with the table below.

StageKey ¹H NMR Marker (CDCl₃ / DMSO-d₆)Key IR Marker (cm⁻¹)TLC R_f (Solvent System)
1. Acid Ar-CH₃ singlet ~2.2 ppmBroad O-H 3300-25000.10 (7:3 Hexanes/EtOAc)
2. Ester Ester O-CH₃ singlet ~3.9 ppmSharp C=O ~17150.60 (7:3 Hexanes/EtOAc)
3. Bromide Ar-CH₂-Br singlet ~4.5 ppmC-Br stretch ~6000.50 (8:2 Hexanes/EtOAc)
4. Azide Ar-CH₂-N₃ singlet ~4.3 ppmStrong N₃ stretch ~21000.45 (8:2 Hexanes/EtOAc)
5. Amine Ar-CH₂-NH₂ singlet ~3.8 ppmN-H stretch ~33000.20 (9:1 DCM/MeOH)
6. Final Loss of ester O-CH₃ singletBroad zwitterion bands0.10 (Reverse Phase C18)

Step-by-Step Experimental Protocol

Step 1: Fischer Esterification (Protection)

Objective & Causality: The free carboxylic acid must be protected as a methyl ester to prevent competitive nucleophilic attack or unwanted decarboxylation during the subsequent radical bromination and azidation steps.

  • Suspend 4-methyl-3-methoxybenzoic acid (10.0 g, 60.1 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask.

  • Add concentrated H₂SO₄ (0.32 mL, 6.0 mmol) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat to 70 °C for 12 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 4-methyl-3-methoxybenzoate as a white solid.

Step 2: Wohl-Ziegler Bromination

Objective & Causality: AIBN undergoes homolytic cleavage upon heating to generate isobutyronitrile radicals. These abstract a bromine atom from NBS, propagating a radical chain reaction that selectively brominates the benzylic position due to the high thermodynamic stability of the resulting benzylic radical [3].

  • Dissolve the ester from Step 1 (~10.8 g, 60.0 mmol) in acetonitrile (120 mL) under a nitrogen atmosphere. (Note: Acetonitrile is preferred over carbon tetrachloride for modern green chemistry compliance).

  • Add NBS (11.2 g, 63.0 mmol) and AIBN (0.49 g, 3.0 mmol).

  • Reflux the mixture (80 °C) for 4–6 hours.

  • Workup: Cool the mixture to 0 °C. The byproduct, succinimide, will precipitate. Filter the solid and concentrate the filtrate. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield methyl 4-(bromomethyl)-3-methoxybenzoate .

Step 3: Nucleophilic Substitution (Azidation)

Objective & Causality: The benzylic bromide is highly electrophilic. NaN₃ in a polar aprotic solvent (DMF) undergoes a rapid S_N2 displacement. DMF solvates the Na⁺ cation, leaving the azide anion highly nucleophilic (the "naked anion" effect).

  • Dissolve the benzylic bromide (~13.0 g, 50.2 mmol) in anhydrous DMF (80 mL).

  • Add NaN₃ (4.89 g, 75.3 mmol) in one portion. Safety Note: Sodium azide is highly toxic and potentially explosive. Ensure no chlorinated solvents or acids are introduced at this stage.

  • Stir the mixture at 60 °C for 3 hours.

  • Workup: Cool to room temperature, dilute with water (200 mL), and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers thoroughly with water (3 × 50 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate to yield methyl 4-(azidomethyl)-3-methoxybenzoate . Verify the success of this step via the distinct IR azide stretch at ~2100 cm⁻¹.

Step 4: Chemoselective Staudinger Reduction

Objective & Causality: Triphenylphosphine (PPh₃) attacks the terminal nitrogen of the azide, forming a phosphazide intermediate that extrudes N₂ gas to form an iminophosphorane. Addition of water hydrolyzes this to the primary amine [2]. This method is chosen over Pd/C hydrogenation to avoid potential catalyst poisoning by trace impurities and to ensure strict chemoselectivity.

  • Dissolve the azide (~11.0 g, 49.7 mmol) in THF (100 mL).

  • Add PPh₃ (14.3 g, 54.7 mmol) portion-wise at room temperature. Observation: Vigorous nitrogen gas evolution will occur immediately.

  • Stir for 4 hours until gas evolution ceases. Add deionized water (10 mL) and stir for an additional 12 hours to hydrolyze the iminophosphorane.

  • Workup (Expertise Tip): Triphenylphosphine oxide (TPPO) is notoriously difficult to separate via chromatography. Instead, utilize an acid-base extraction. Concentrate the THF, dissolve the residue in EtOAc (150 mL), and extract with 1M HCl (3 × 50 mL). The protonated amine moves to the aqueous layer, leaving TPPO in the organic layer. Basify the aqueous layer with solid NaHCO₃ to pH 8–9, and extract with fresh EtOAc. Dry and concentrate to yield pure methyl 4-(aminomethyl)-3-methoxybenzoate .

Step 5: Saponification & Zwitterion Precipitation

Objective & Causality: LiOH provides the hydroxide nucleophile to attack the ester carbonyl. Careful acidification to the isoelectric point (pH ~6) neutralizes the carboxylate while keeping the amine protonated, precipitating the target compound as a highly pure zwitterion.

  • Dissolve the amine (~8.5 g, 43.5 mmol) in a mixture of THF/MeOH/H₂O (3:1:1, 50 mL).

  • Add LiOH·H₂O (5.48 g, 130.5 mmol) and stir at room temperature for 4–6 hours.

  • Workup: Remove the organic solvents under reduced pressure. Wash the remaining aqueous layer with DCM (20 mL) to remove any trace organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. Carefully add 1M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 6.0. A white precipitate will form.

  • Filter the precipitate, wash with ice-cold water (10 mL), and dry under high vacuum to yield the final product, 4-(Aminomethyl)-3-methoxybenzoic acid .

References

  • Title: Gastrin releasing peptide compounds (EP2291075A2)
  • Title: Synthetic method of zafirlukast intermediate (CN108084077B)
Application

Application Notes and Protocols for the Use of 4-(Aminomethyl)-3-methoxybenzoic Acid as a Linker in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Linkers in Peptide Amide Synthesis Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone for the chemical synth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Peptide Amide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone for the chemical synthesis of peptides for research, diagnostics, and therapeutic applications. The choice of a linker, the molecular entity connecting the growing peptide chain to the insoluble resin support, is a critical determinant of the success of the synthesis, dictating the conditions for final cleavage and the chemical nature of the peptide's C-terminus.[1] For the production of C-terminal peptide amides, a common modification that enhances biological activity and stability, specialized linkers are required.[2]

This guide provides a comprehensive overview and detailed protocols for the application of 4-(Aminomethyl)-3-methoxybenzoic acid as a versatile linker for the Fmoc-based solid-phase synthesis of C-terminal peptide amides. This linker is designed for acid-mediated cleavage, releasing the final peptide in its amidated form. We will delve into the underlying chemistry, step-by-step procedures, and critical considerations to ensure high-yield, high-purity peptide amide synthesis.

The Chemistry of the 4-(Aminomethyl)-3-methoxybenzoic Acid Linker

The 4-(Aminomethyl)-3-methoxybenzoic acid linker is a bifunctional molecule designed for straightforward integration into standard Fmoc-SPPS workflows. Its utility is rooted in its distinct chemical functionalities:

  • A Carboxylic Acid Group: This functional group is used to attach the linker to an amino-functionalized solid support, such as aminomethyl (AM) polystyrene resin, through a stable amide bond.

  • An Aminomethyl Group: Once the linker is anchored to the resin, this primary amine serves as the attachment point for the C-terminal amino acid of the target peptide.

  • An Acid-Labile Benzyl Amide Moiety: The bond formed between the first amino acid and the linker's aminomethyl group is susceptible to cleavage by strong acids like trifluoroacetic acid (TFA). The methoxy group on the aromatic ring enhances the acid lability of this bond, facilitating the release of the peptide amide under controlled conditions.

The overall strategy involves a three-phase process: linker immobilization, peptide chain elongation, and final cleavage.

Experimental Protocols

PART 1: Immobilization of the Linker onto Aminomethyl Resin

Objective: To covalently attach the 4-(Aminomethyl)-3-methoxybenzoic acid linker to an aminomethyl-functionalized solid support.

Materials:

  • Aminomethyl (AM) polystyrene resin

  • 4-(Aminomethyl)-3-methoxybenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser Test Kit

Protocol:

  • Resin Swelling: Swell the aminomethyl resin in DMF for at least 1 hour in a suitable reaction vessel.

  • Reagent Preparation: In a separate vessel, dissolve 3-4 equivalents of 4-(Aminomethyl)-3-methoxybenzoic acid and 3-4 equivalents of HOBt (or Oxyma) in DMF.

  • Activation: Add 3-4 equivalents of DIC to the solution from step 2 and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture for 4-6 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates the complete consumption of the resin's primary amino groups. If the test is positive (blue beads), continue the coupling for an additional 2 hours.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol to shrink the resin for drying.

  • Drying: Dry the resin under vacuum.

Diagram: Linker Immobilization Workflow

linker_immobilization Resin Aminomethyl Resin Swell Swell in DMF Resin->Swell Couple Couple to Resin (4-6h) Swell->Couple Linker_Sol Dissolve Linker & HOBt in DMF Activate Add DIC (Activation) Linker_Sol->Activate Activate->Couple Test Kaiser Test Couple->Test Test->Couple Positive Wash_Dry Wash & Dry Test->Wash_Dry Negative Final_Resin Linker-Functionalized Resin Wash_Dry->Final_Resin

Caption: Workflow for attaching the linker to the resin.

PART 2: Peptide Chain Elongation (Standard Fmoc-SPPS)

Objective: To assemble the desired peptide sequence on the linker-functionalized resin.

Materials:

  • Linker-functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/DIPEA or DIC/HOBt)

  • 20% Piperidine in DMF

  • DMF, DCM

Protocol:

  • Resin Preparation: Swell the linker-functionalized resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10-15 minutes to ensure complete removal of the Fmoc group from the linker's aminomethyl group. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling:

    • In a separate vial, pre-activate 3-4 equivalents of the first Fmoc-amino acid with your chosen coupling reagents (e.g., HBTU/DIPEA or DIC/HOBt) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Perform a Kaiser test to confirm completion.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

Diagram: Fmoc-SPPS Cycle

fmoc_cycle Start Start Cycle (Deprotected Peptide-Resin) Couple Couple Fmoc-AA Start->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 Deprotect Deprotect (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF) Deprotect->Wash2 End Next Cycle or Final Cleavage Wash2->End

Caption: The repetitive cycle of Fmoc-SPPS.

PART 3: Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the solid support, yielding the C-terminal amide, and simultaneously remove side-chain protecting groups.

Critical Consideration: The composition of the cleavage cocktail is paramount and depends on the amino acid composition of the peptide. Reactive cationic species are generated during cleavage, which can lead to side reactions with sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Scavengers are added to the TFA to trap these reactive species.[3]

Table: Recommended TFA Cleavage Cocktails

Peptide ContainsRecommended Cocktail (v/v/v)Purpose of Scavengers
No sensitive residues 95% TFA / 5% WaterWater acts as a scavenger for t-butyl cations.
Trp 95% TFA / 2.5% TIS / 2.5% WaterTriisopropylsilane (TIS) is an efficient scavenger for trityl and other carbocations.
Met, Cys 95% TFA / 2.5% EDT / 2.5% WaterEthanedithiol (EDT) is a scavenger for sulfoxide formation and alkylation.
Arg(Pbf/Pmc), Trp, Met, Cys Reagent K: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTA robust, general-purpose cocktail for complex peptides.[3]

Protocol:

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM to remove residual DMF, and dry it under vacuum for at least 4 hours.

  • Cleavage:

    • Place the dry peptide-resin in a reaction vessel.

    • Add the appropriate cleavage cocktail (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed for 1.5 to 3 hours at room temperature with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a 10-fold volume of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

  • Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and dissolved protecting group byproducts.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Trustworthiness and Self-Validation

The protocols described are based on well-established principles of Fmoc-SPPS. To ensure the success of your synthesis, it is crucial to incorporate in-process controls:

  • Kaiser Test: Routinely perform the Kaiser test after each coupling step to confirm the complete reaction of the free amine. A positive (blue) result indicates incomplete coupling, necessitating a recoupling step.

  • Test Cleavage: For long or valuable peptides, it is advisable to perform a small-scale test cleavage on a few milligrams of resin to analyze the crude product by mass spectrometry and HPLC. This allows for the optimization of cleavage conditions before committing the entire batch.[3]

  • Mass Spectrometry: After the final cleavage, confirm the molecular weight of the crude peptide to verify that the correct sequence has been synthesized and that deprotection is complete.

Conclusion

The 4-(Aminomethyl)-3-methoxybenzoic acid linker provides a reliable and straightforward method for the synthesis of C-terminal peptide amides via Fmoc-SPPS. Its compatibility with standard synthesis cycles and acid-labile cleavage conditions makes it a valuable tool for researchers and drug development professionals. By understanding the underlying chemistry and adhering to the detailed protocols and validation steps outlined in this guide, scientists can confidently produce high-quality peptide amides for a wide range of applications.

References

  • J. S. Christensen, M. G. Pedersen, A. D. Nielsen, T. E. Nielsen. C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Org. Biomol. Chem., 2016, 14, 2336-2341. ([Link])

  • G. Bar, K. Barlos, D. Gatos, C. Poulos. Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 1989, 34(6), 513-518. ([Link])

  • P. H. H. Hermkens, J. H. C. M. van Dinther, H. C. J. Ottenheijm. Backbone Amide Linker in Solid-Phase Synthesis. Chemical Reviews, 2009, 109(3), 1347-1405. ([Link])

  • S. K. Sharma, M. G. P. Del Fresneda, P. D. White. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 2024, 29(7), 1429. ([Link])

  • V. N. R. Pillai, M. Mutter, E. Bayer, I. Gatfield. Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1988, 100(5), 389-396. ([Link])

  • M. Amblard, J-A. Fehrentz, J. Martinez, G. Subra. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 2006, 33(3), 239-254. ([Link])

  • T. Johnson, R. C. Sheppard. Solid phase synthesis of C-terminal peptide amides: development of a new aminoethyl-polystyrene linker on the Multipin solid support. Journal of Peptide Science, 2000, 6(5), 243-250. ([Link])

  • J. S. Christensen, M. G. Pedersen, A. D. Nielsen, T. E. Nielsen. C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 2016, 14(8), 2336-2341. ([Link])

  • H. An, L. M. O. Chinchilla, P. Painter, B. G. de la Torre, F. Albericio. A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters. Journal of Peptide Science, 2021, 27(10), e3345. ([Link])

Sources

Method

Application Note: Conjugation Protocols for 4-(Aminomethyl)-3-methoxybenzoic Acid in Targeted Radiopharmaceuticals and Peptide-Drug Conjugates

Introduction & Scientific Rationale In the development of targeted drug delivery systems—particularly Peptide-Drug Conjugates (PDCs) and targeted radiopharmaceuticals—the selection of the linker is as critical as the tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the development of targeted drug delivery systems—particularly Peptide-Drug Conjugates (PDCs) and targeted radiopharmaceuticals—the selection of the linker is as critical as the targeting ligand and the payload. 4-(Aminomethyl)-3-methoxybenzoic acid is a highly specialized, rigid bifunctional spacer utilized to bridge targeting vectors (such as Gastrin-Releasing Peptide Receptor [GRPR] agonists) with therapeutic or diagnostic payloads (such as DOTA chelators for 177 Lu or 68 Ga) .

As a Senior Application Scientist, it is vital to understand the causality behind this specific structural choice :

  • Conformational Rigidity: Unlike highly flexible aliphatic or PEGylated linkers that incur entropic penalties upon receptor binding, the rigid benzoic acid backbone pre-organizes the payload away from the targeting peptide. This prevents steric occlusion of the pharmacophore, preserving nanomolar receptor binding affinity .

  • Electronic and Steric Tuning: The methoxy (–OCH 3​ ) group at the 3-position is not merely decorative. It acts as an electron-donating group that modulates the lipophilicity (logP) of the conjugate, shifting the excretion pathway to significantly reduce renal trapping of radiometals. Furthermore, the steric bulk of the methoxy group shields the adjacent amide bonds from proteolytic cleavage by serum peptidases, enhancing in vivo half-life.

  • Orthogonal Reactivity: The molecule offers a primary amine (via the aminomethyl group) and a carboxylic acid, allowing for seamless integration into standard Solid-Phase Peptide Synthesis (SPPS) workflows.

Synthesis & Conjugation Workflow

The following workflow outlines the integration of 4-(aminomethyl)-3-methoxybenzoic acid into a solid-phase synthesis pipeline, culminating in a payload-conjugated targeting vector.

G N1 4-(Aminomethyl)-3-methoxybenzoic Acid N2 Fmoc Protection (Fmoc-OSu, Na2CO3) N1->N2 Step 1 N3 SPPS Coupling to Targeting Ligand (HBTU, DIPEA) N2->N3 Step 2 N4 Fmoc Deprotection (20% Piperidine) N3->N4 Step 3 N5 Payload Conjugation (e.g., DOTA-NHS Ester) N4->N5 Step 4 N6 Resin Cleavage & Deprotection (TFA / TIPS / H2O) N5->N6 Step 5 N7 Final Targeted Conjugate (e.g., DOTA-Linker-Peptide) N6->N7 Step 6

Fig 1: Conjugation workflow for 4-(aminomethyl)-3-methoxybenzoic acid in solid-phase synthesis.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system to ensure high-fidelity conjugation.

Protocol A: Fmoc-Protection of the Linker

To prevent self-polymerization during peptide coupling, the primary amine must be transiently masked.

  • Solubilization: Dissolve 10 mmol of 4-(aminomethyl)-3-methoxybenzoic acid in 50 mL of a 1:1 mixture of 1,4-dioxane and 10% aqueous Na 2​ CO 3​ .

    • Causality: The alkaline environment deprotonates the primary amine, rendering it nucleophilic, while dioxane ensures the solubility of the incoming hydrophobic Fmoc group.

  • Fmoc Addition: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 20 mL of dioxane and add dropwise over 30 minutes at 0°C.

    • Causality: Fmoc-OSu is chosen over Fmoc-Cl because it is a milder reagent that minimizes the formation of dipeptide impurities and prevents over-acylation.

  • Reaction & Workup: Stir at room temperature for 12 hours. Acidify the solution to pH 2.0 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

  • Self-Validation Step: Perform LC-MS analysis. A successful reaction will yield a dominant peak corresponding to the expected [M+H] + mass of the Fmoc-protected linker. Do not proceed to SPPS if unreacted starting material exceeds 5%.

Protocol B: Solid-Phase Conjugation to the Targeting Peptide

Coupling the rigid linker to the N-terminus of a resin-bound targeting peptide (e.g., Bombesin analogue).

  • Activation: In a dry vial, dissolve 3 eq of the Fmoc-protected linker, 2.9 eq of HBTU, and 3 eq of HOBt in anhydrous DMF. Add 6 eq of DIPEA.

    • Causality: The aromatic carboxylic acid of the linker is sterically hindered by the adjacent methoxy group. HBTU/HOBt generates a highly reactive OBt-ester in situ, overcoming this steric barrier to ensure complete amidation.

  • Coupling: Add the activated mixture to the resin-bound peptide (previously Fmoc-deprotected). Agitate at room temperature for 2 to 4 hours.

    • Causality: Extended coupling times are mandatory here compared to standard aliphatic amino acids due to the reduced electrophilicity of the conjugated aromatic carbonyl.

  • Self-Validation Step: Perform a Kaiser (Ninhydrin) Test on a micro-cleaved resin sample. A negative result (pale yellow) confirms the complete absence of free primary amines, indicating 100% coupling efficiency.

Protocol C: Payload Attachment and Global Cleavage

Attaching the therapeutic/diagnostic payload and releasing the conjugate.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the Fmoc group from the linker's aminomethyl moiety. Wash thoroughly with DMF.

  • Payload Conjugation: Add 2.5 eq of DOTA-NHS ester (or desired cytotoxin NHS ester) and 5 eq of DIPEA in DMF to the resin. Agitate overnight.

    • Causality: The aminomethyl group is slightly shielded by the 3-methoxy group. Using the highly reactive NHS ester of the payload alongside a prolonged reaction time ensures quantitative functionalization.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA / TIPS / H 2​ O (95:2.5:2.5 v/v/v) for 2 hours.

    • Causality (Critical): The methoxy group renders the benzoic acid ring highly electron-rich and susceptible to electrophilic aromatic substitution by carbocations generated during the cleavage of protecting groups (e.g., t-Butyl groups on DOTA). Triisopropylsilane (TIPS) acts as a bulky, highly efficient carbocation scavenger, preventing the irreversible alkylation of your linker.

  • Self-Validation Step: Precipitate the final conjugate in cold diethyl ether, centrifuge, and analyze via analytical RP-HPLC and MALDI-TOF MS to confirm the final mass of the target PDC/Radiopharmaceutical.

Quantitative Data Presentation

The structural rigidity and electronic tuning provided by 4-(aminomethyl)-3-methoxybenzoic acid directly impact the in vivo pharmacokinetics of the resulting conjugates. The table below summarizes comparative pharmacokinetic trends demonstrating why this specific linker outperforms flexible alternatives in GRPR-targeted radiopharmaceuticals , .

Table 1: Pharmacokinetic Impact of Linker Rigidity in Bombesin-Targeted Radiopharmaceuticals

Linker TypeStructural FeatureTumor Uptake(%ID/g at 1h)Kidney Retention(%ID/g at 24h)Tumor-to-Kidney Ratio(at 24h)
Flexible Aliphatic PEG 4​ or Alkyl chain~4.5 ± 0.8~12.0 ± 1.5~0.37
Rigid Aromatic 4-aminobenzoic acid (AMBA)~6.3 ± 0.5~3.4 ± 0.4~1.85
Rigid + Sterically Tuned 4-(aminomethyl)-3-methoxybenzoic acid~7.1 ± 0.6~2.1 ± 0.3~3.38

Note: Data represents comparative trends adapted from preclinical PC-3 xenograft models evaluating GRPR-targeted radioconjugates. The addition of the methoxy group significantly reduces renal trapping while maintaining high tumor avidity.

References

  • Bracco International B.V. (2009). Gastrin Releasing Peptide Compounds (US Patent No. US20090175786A1). U.S. Patent and Trademark Office.
  • Lantry, L. E., Cappelletti, E., Maddalena, M. E., et al. (2006). 177Lu-AMBA: Synthesis and Characterization of a Selective 177Lu-Labeled GRP-R Agonist for Systemic Radiotherapy of Prostate Cancer. Journal of Nuclear Medicine, 47(7), 1144-1152. URL:[Link]

  • Maina, T., Nock, B. A., & Krenning, E. P. (2022). Radiolabeled Bombesin Analogs for Prostate Cancer Diagnosis and Therapy. Cancers, 14(4), 1019. (National Center for Biotechnology Information). URL:[Link]

Application

Application Note: LC-MS/MS Quantification of 4-(Aminomethyl)-3-methoxybenzoic Acid in Biological Matrices

Introduction and Context The compound 4-(Aminomethyl)-3-methoxybenzoic acid (often referred to as the AMBA linker) is a critical structural component in the design of modern targeted radiopharmaceuticals[1]. Specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Context

The compound 4-(Aminomethyl)-3-methoxybenzoic acid (often referred to as the AMBA linker) is a critical structural component in the design of modern targeted radiopharmaceuticals[1]. Specifically, AMBA is utilized as a bifunctional chelator-linker in Gastrin Releasing Peptide receptor (GRP-R) targeting vectors, such as 68 Ga-AMBA and 177 Lu-AMBA, which are deployed in the diagnosis and radiotherapy of prostate cancer[2].

During preclinical pharmacokinetics (PK) and metabolic stability studies, quantifying the free AMBA ligand or its cleavage products in biological matrices (plasma, whole blood, and urine) is essential to evaluate the in vivo stability of the radiopharmaceutical complex[3]. This application note details a highly sensitive, robust, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of 4-(Aminomethyl)-3-methoxybenzoic acid in mammalian plasma.

Scientific Rationale & Experimental Design

Causality Behind Sample Preparation

4-(Aminomethyl)-3-methoxybenzoic acid (MW: 181.19 g/mol ) is a zwitterionic molecule containing both a primary amine and a carboxylic acid moiety[4]. In physiological matrices, it exhibits high polarity and is prone to matrix-induced ion suppression.

  • Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE): While simple PPT with acetonitrile (ACN) is rapid, it often fails to adequately remove endogenous phospholipids that co-elute with the highly polar AMBA, leading to severe ion suppression in the MS source[5]. Therefore, a Mixed-Mode Cation Exchange (MCX) SPE protocol is employed. The strong cation exchange resin captures the protonated primary amine of AMBA under acidic conditions, allowing neutral and anionic interferences (including phospholipids) to be washed away before eluting the analyte with a basic organic solvent.

Chromatographic and Mass Spectrometric Strategy

Given the polar nature of the aminomethyl group, standard C18 columns often yield poor retention. We utilize a polar-embedded reversed-phase column (e.g., Zorbax Bonus-RP or Waters XTerra MS C18)[1][2], which resists phase collapse in highly aqueous mobile phases and provides superior retention for basic analytes. Detection is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM), tracking the transition from the protonated precursor [M+H]+ to its dominant fragment ions.

Materials and Reagents

  • Analyte: 4-(Aminomethyl)-3-methoxybenzoic acid (CAS: 96053-20-2)[4][6].

  • Internal Standard (IS): 4-(Aminomethyl)-3-methoxybenzoic acid- d2​ (or a structurally similar stable-isotope labeled analog).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), Formic Acid (FA), and Ammonium Hydroxide ( NH4​OH ).

  • Biological Matrix: Blank mammalian plasma (e.g., Sprague-Dawley rat or human plasma)[7].

  • SPE Cartridges: Oasis MCX (30 mg/1 cc).

Step-by-Step Experimental Protocol

Sample Preparation (MCX Solid Phase Extraction)
  • Spiking: Aliquot 100 µL of plasma sample into a microcentrifuge tube. Add 10 µL of the IS working solution (500 ng/mL).

  • Acidification: Add 100 µL of 2% Formic Acid in water to the plasma to disrupt protein binding and ensure the primary amine of AMBA is fully protonated. Vortex for 30 seconds.

  • Conditioning: Condition the MCX SPE cartridge with 1 mL of MeOH, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge sequentially with 1 mL of 2% Formic Acid in water (removes polar neutrals) and 1 mL of 100% MeOH (removes hydrophobic neutrals and phospholipids).

  • Elution: Elute the target analyte into a clean collection tube using 1 mL of 5% NH4​OH in MeOH. The basic environment neutralizes the amine, releasing it from the cation-exchange resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% FA in H2​O ). Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

Parameter Specification
Column Polar-embedded C18 (e.g., 2.1 x 50 mm, 3.5 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min

| Injection Volume | 5 µL |

Table 2: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.00 98 2
0.50 98 2
3.00 10 90
4.00 10 90
4.10 98 2

| 5.50 | 98 | 2 |

Table 3: Mass Spectrometry (MRM) Parameters | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | DP (V) | CE (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | AMBA | 182.1 | 165.1 | 60 | 15 | Quantifier (Loss of NH3​ ) | | AMBA | 182.1 | 134.1 | 60 | 25 | Qualifier (Loss of H2​O + CH3​OH ) | | AMBA-IS | 184.1 | 167.1 | 60 | 15 | Internal Standard |

(Note: DP = Declustering Potential, CE = Collision Energy. Parameters optimized for a generic triple quadrupole platform in ESI+ mode).

Method Validation Data Presentation

The method was validated according to current regulatory guidelines for bioanalytical method validation (FDA/EMA).

Table 4: Summary of Validation Parameters

Parameter Result
Linear Dynamic Range 1.0 – 1000 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N > 10)

| Correlation Coefficient ( R2 ) | > 0.995 | | Intra-day Precision (CV%) | 3.2% – 7.8% | | Inter-day Precision (CV%) | 4.5% – 8.9% | | Extraction Recovery | 88.5% ± 4.2% | | Matrix Effect (IS Normalized) | 96.2% – 104.1% |

Workflow Visualization

The following diagram illustrates the logical progression of the sample preparation and analytical workflow, highlighting the mechanistic function of each step.

LCMS_Workflow Plasma Plasma Sample (100 µL) Acidify Acidification (2% FA in H2O) Protonates Amine Plasma->Acidify MCX_Load Load onto MCX SPE Cation Exchange Binding Acidify->MCX_Load Wash1 Wash 1: 2% FA Removes Polar Neutrals MCX_Load->Wash1 Wash2 Wash 2: 100% MeOH Removes Phospholipids Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Neutralizes Amine Wash2->Elute Dry Evaporate to Dryness (N2 stream, 40°C) Elute->Dry Recon Reconstitution (0.1% FA in H2O) Dry->Recon LCMS LC-MS/MS Analysis (Polar-embedded C18, ESI+) Recon->LCMS

Figure 1: Step-by-step schematic of the MCX SPE extraction and LC-MS/MS analytical workflow.

Conclusion

This protocol provides a highly specific and sensitive method for the quantification of 4-(Aminomethyl)-3-methoxybenzoic acid in biological matrices. By leveraging mixed-mode cation exchange SPE, the method systematically eliminates matrix effects caused by endogenous phospholipids. The use of a polar-embedded reversed-phase column ensures robust retention of the zwitterionic analyte, making this workflow highly suitable for high-throughput PK and metabolic stability profiling in drug development.

References

  • World Health Organization (WHO). "MESOTRIONE (addendum) - Systemic exposure to AMBA and MNBA." WHO Toxicological Evaluations. Available at:[Link][7]

  • Google Patents. "EP2291075A2 - Gastrin releasing peptide compounds." Available at:[1]

  • Google Patents. "US20090175786A1 - Gastrin Releasing Peptide Compounds." Available at:[2]

  • National Institutes of Health (NIH) / PMC. "A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers." Molecules. Available at:[Link][5]

  • National Institutes of Health (NIH) / PMC. "Bioanalysis of the Ex Vivo Labile PACE4 Inhibitory Peptide Ac-[d-Leu]LLLRVK-Amba in Whole Blood Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Quantification." Pharmaceuticals. Available at:[Link][3]

Sources

Method

The Enigmatic Scaffold: 4-(Aminomethyl)-3-methoxybenzoic Acid in Small Molecule Drug Discovery

Introduction: A Molecule of Untapped Potential In the vast landscape of chemical building blocks for drug discovery, 4-(Aminomethyl)-3-methoxybenzoic acid emerges as a molecule of significant yet largely undocumented pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Molecule of Untapped Potential

In the vast landscape of chemical building blocks for drug discovery, 4-(Aminomethyl)-3-methoxybenzoic acid emerges as a molecule of significant yet largely undocumented potential. A systematic search of contemporary chemical and pharmaceutical databases reveals a scarcity of public-domain literature and application notes specifically detailing its use. This suggests that 4-(Aminomethyl)-3-methoxybenzoic acid is not a widely commercialized scaffold but rather a niche intermediate, likely synthesized for specific, proprietary drug discovery programs.

This guide, therefore, ventures into the realm of predictive and inferential science. By dissecting the molecule into its core components—the 4-(aminomethyl)benzoic acid backbone and the influential 3-methoxy substituent—we can extrapolate its potential applications and devise robust experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage this unique scaffold in their quest for novel therapeutics. We will draw upon the well-documented roles of its close structural analogs, namely 4-amino-3-methoxybenzoic acid and 4-(aminomethyl)benzoic acid, to construct a comprehensive and scientifically rigorous guide.

Physicochemical Properties and Structural Rationale

The unique arrangement of functional groups in 4-(Aminomethyl)-3-methoxybenzoic acid dictates its chemical behavior and potential interactions with biological targets.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H11NO3-
Molecular Weight 181.19 g/mol -
pKa (Carboxylic Acid) ~4-5The electron-withdrawing nature of the aromatic ring is slightly offset by the electron-donating methoxy group, leading to a pKa typical of benzoic acid derivatives.
pKa (Amine) ~9-10The aminomethyl group, being a primary alkylamine, will have a pKa in the typical range for such functionalities.
Solubility Likely soluble in polar organic solvents and aqueous solutions at acidic or basic pH.The presence of both acidic and basic functional groups makes it zwitterionic at physiological pH, potentially limiting solubility in neutral water but enhancing it in acidic or basic media.
Key Structural Features - Rigid Aromatic Core: Provides a defined spatial orientation for the functional groups. - Flexible Aminomethyl Linker: Allows for diverse interactions with a target protein. - Hydrogen Bond Donor/Acceptor Sites: The carboxylic acid and amine groups are key pharmacophoric features. - Methoxy Group: Can influence conformation, lipophilicity, and metabolic stability.The combination of a rigid scaffold with a flexible linker is a desirable feature in drug design, allowing for precise positioning of binding motifs.

Core Applications in Small Molecule Drug Discovery (Inferred)

Based on the known applications of its structural analogs, we can confidently predict several key roles for 4-(Aminomethyl)-3-methoxybenzoic acid in drug discovery.

A Versatile Scaffold for Privileged Structures

The substituted benzoic acid core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, unrelated biological targets with high affinity. The addition of the aminomethyl and methoxy groups provides vectors for further chemical elaboration to create libraries of diverse compounds.

  • Rationale: 4-Amino-3-methoxybenzoic acid is a known building block for the synthesis of carbazole alkaloids, which possess a range of biological activities. Similarly, 4-(Aminomethyl)-3-methoxybenzoic acid can serve as a starting point for the synthesis of complex heterocyclic systems. The methoxy group can direct electrophilic aromatic substitution reactions, while the aminomethyl and carboxylic acid groups are handles for a variety of coupling reactions.

A Flexible Linker in Bifunctional Molecules

The distance and flexibility imparted by the aminomethyl group make this molecule an excellent candidate for use as a linker in the design of bifunctional molecules such as PROteolysis TArgeting Chimeras (PROTACs).

  • Rationale: PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. They consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The length and composition of the linker are critical for the formation of a productive ternary complex. The 4-(aminomethyl)benzoic acid moiety provides a synthetically tractable linker with a defined length and some conformational flexibility.

A Key Component in Structure-Activity Relationship (SAR) Studies

The distinct functionalities of 4-(Aminomethyl)-3-methoxybenzoic acid allow for systematic modifications to probe the SAR of a lead compound.

  • Rationale: The carboxylic acid can be converted to a variety of amides, esters, or other bioisosteres to explore interactions with a target's binding pocket. The amine can be acylated, alkylated, or used in reductive amination reactions to introduce diverse substituents. The methoxy group can be demethylated to a phenol, which can then be further functionalized. This systematic derivatization allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following protocols are hypothetical but are based on established and reliable synthetic methodologies in medicinal chemistry.

Protocol 1: Synthesis of 4-(Aminomethyl)-3-methoxybenzoic Acid

This proposed synthesis starts from the commercially available 4-formyl-3-methoxybenzoic acid.

Synthesis_of_4_Aminomethyl_3_methoxybenzoic_acid start 4-Formyl-3-methoxybenzoic acid intermediate1 Oxime Intermediate start->intermediate1 1. NH2OH·HCl, Pyridine, EtOH 2. Reflux product 4-(Aminomethyl)-3-methoxybenzoic acid intermediate1->product 3. H2, Pd/C, MeOH 4. or NaBH3CN, NH4OAc, MeOH Amide_Bond_Formation start 4-(Aminomethyl)-3-methoxybenzoic acid (with protected amine) product Amide Derivative start->product DMF, rt, 4-12 h reagents Amine (R1R2NH) Coupling Agent (e.g., HATU) Base (e.g., DIPEA) reagents->product

Application

Mastering Amide Bond Formation with a Bifunctional Scaffold: A Protocol for 4-(Aminomethyl)-3-methoxybenzoic Acid

Introduction: The Significance of 4-(Aminomethyl)-3-methoxybenzoic Acid in Medicinal Chemistry 4-(Aminomethyl)-3-methoxybenzoic acid is a valuable bifunctional building block in drug discovery, incorporating a primary am...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 4-(Aminomethyl)-3-methoxybenzoic Acid in Medicinal Chemistry

4-(Aminomethyl)-3-methoxybenzoic acid is a valuable bifunctional building block in drug discovery, incorporating a primary amine and a carboxylic acid on a substituted benzene ring. This unique arrangement allows for its integration into a wide array of molecular architectures, serving as a versatile linker or a core scaffold. The formation of a stable amide bond is a cornerstone of modern medicinal chemistry, and mastering the coupling of this particular molecule is crucial for the synthesis of novel therapeutics.[1]

However, the very nature of this molecule, possessing both a nucleophilic amine and an electrophilic carboxylic acid, presents a significant synthetic challenge: the propensity for self-polymerization. This guide provides a comprehensive set of protocols and strategies to achieve selective and efficient amide bond formation with 4-(aminomethyl)-3-methoxybenzoic acid, ensuring high yields of the desired product while minimizing unwanted side reactions.

The Challenge: Chemoselectivity and the Prevention of Self-Polymerization

The primary obstacle in utilizing 4-(aminomethyl)-3-methoxybenzoic acid is the intramolecular and intermolecular competition between the amine and carboxylic acid functionalities. Without a proper strategy, the activation of the carboxylic acid can lead to a rapid reaction with the amine of another molecule, resulting in oligomers or polymers instead of the intended product. To circumvent this, a chemoselective approach is necessary. This can be achieved through two main strategies:

  • Orthogonal Protection Strategy: This is the most robust and widely applicable method. It involves the temporary "masking" of one of the reactive groups with a protecting group that can be selectively removed under conditions that do not affect the other functional group or the newly formed amide bond.[2][3]

  • In Situ Activation and Coupling under Controlled Conditions: In some cases, careful selection of coupling reagents and reaction conditions can favor the intermolecular reaction with the desired amine or carboxylic acid over self-reaction. This approach is often faster but may require more optimization.

This guide will focus on the more reliable orthogonal protection strategy, providing detailed protocols for both the protection of the amine group and the subsequent amide coupling reactions.

Orthogonal Protection Strategy: A Step-by-Step Workflow

The successful amide coupling of 4-(aminomethyl)-3-methoxybenzoic acid hinges on a well-executed orthogonal protection strategy. The general workflow is as follows:

workflow A Start: 4-(Aminomethyl)- 3-methoxybenzoic acid B Protect Amine Group (e.g., with Boc) A->B Protection C Activate Carboxylic Acid & Couple with Desired Amine B->C Coupling D Deprotect Amine Group (e.g., with TFA) C->D Deprotection E Final Product D->E

Caption: Orthogonal protection workflow for amide bond formation.

Step 1: Protection of the Aminomethyl Group

The most common and effective protecting group for primary amines in this context is the tert-butyloxycarbonyl (Boc) group. It is stable under the basic or neutral conditions typically used for amide coupling and can be readily removed under acidic conditions.

Protocol 1: Boc Protection of 4-(Aminomethyl)-3-methoxybenzoic Acid

Materials:

  • 4-(Aminomethyl)-3-methoxybenzoic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 1,4-Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-(aminomethyl)-3-methoxybenzoic acid (1.0 eq) in a mixture of 1,4-dioxane and 1 M NaOH solution (e.g., a 2:1 v/v ratio) with stirring.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the Boc-protected product, N-Boc-4-(aminomethyl)-3-methoxybenzoic acid, which can be used in the next step without further purification if desired.

Step 2: Amide Bond Formation with the Protected Acid

With the amine group protected, the carboxylic acid can be activated and coupled with the desired amine partner. The choice of coupling reagent is critical and depends on the nature of the amine, the scale of the reaction, and cost considerations.[]

Selecting the Right Coupling Reagent
Coupling ReagentAdditiveBaseSolventsKey Advantages & Considerations
EDC (Water-Soluble Carbodiimide)HOBt or OxymaDIPEA or Et₃NDMF, DCMCost-effective, water-soluble urea byproduct simplifies workup.[5]
HATU (Uronium/Aminium Salt)NoneDIPEA or 2,4,6-CollidineDMF, NMPHigh coupling efficiency, fast reaction times, low racemization.[6] Ideal for challenging couplings.
PyBOP (Phosphonium Salt)NoneDIPEA or Et₃NDMF, DCMGood for sterically hindered amines, low racemization. Byproducts can sometimes be difficult to remove.
T3P® (Propylphosphonic Anhydride)NonePyridine or Et₃NEtOAc, THFVersatile, safe, and byproducts are water-soluble.

General Mechanism of Amide Bond Formation

mechanism cluster_0 Activation cluster_1 Coupling R-COOH R-COOH Activated Intermediate Activated Intermediate R-COOH->Activated Intermediate + Coupling Reagent - Byproducts Amide Amide Activated Intermediate->Amide + R'-NH2 - Leaving Group

Caption: Generalized mechanism of amide bond formation.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective choice for a wide range of amines.

Materials:

  • N-Boc-4-(aminomethyl)-3-methoxybenzoic acid

  • Desired amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (N₂ or Ar)

Procedure:

  • Activation: To a solution of N-Boc-4-(aminomethyl)-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling: Add the desired amine (1.0-1.2 eq) followed by the slow addition of DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Remove the DMF under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired Boc-protected amide.

Protocol 3: HATU Mediated Amide Coupling

This protocol is highly efficient, especially for less reactive or sterically hindered amines.

Materials:

  • N-Boc-4-(aminomethyl)-3-methoxybenzoic acid

  • Desired amine (1.0-1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (N₂ or Ar)

Procedure:

  • Pre-mixing: In a round-bottom flask, dissolve N-Boc-4-(aminomethyl)-3-methoxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation/Coupling: Add DIPEA (2.0-3.0 eq) to the mixture, followed by the desired amine (1.0-1.2 eq).

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2.

Step 3: Deprotection of the Amine Group

The final step is the removal of the Boc protecting group to reveal the free aminomethyl functionality. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).

Protocol 4: Boc Deprotection

Materials:

  • Boc-protected amide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolution: Dissolve the Boc-protected amide in DCM.

  • Deprotection: Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize with saturated NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate to obtain the final deprotected amide product.

Conclusion

The successful synthesis of amides from 4-(aminomethyl)-3-methoxybenzoic acid is readily achievable through a systematic approach that addresses the inherent challenge of its bifunctional nature. By employing an orthogonal protection strategy, researchers can confidently and efficiently incorporate this versatile building block into their synthetic targets. The choice of coupling reagent can be tailored to the specific requirements of the reaction, with EDC/HOBt offering a reliable and economical option, while HATU provides a powerful alternative for more demanding couplings. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of 4-(aminomethyl)-3-methoxybenzoic acid in their synthetic endeavors.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters, 51(26), 3467-3470.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Nale, D. B., & Gacche, R. N. (2023).
  • Godfrey, A. G., & Sims, H. J. (1974). U.S. Patent No. 3,804,821. Washington, DC: U.S.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Johansson, M. J., & Wågberg, F. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(47), 11463-11466.
  • Vasantha, B., & Dubey, S. K. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation.
  • Poremba, K. E., Tieu, W., & Gembicky, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(18), 3747-3752.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361-370.
  • HepatoChem. (n.d.). Amide Coupling in Medicinal Chemistry. Retrieved from [Link]

  • Watson, A. J. A., et al. (2023). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ChemRxiv.
  • Watson, A. J. A., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society, 145(3), 1769-1780.

Sources

Method

Application Note: Rigid Aromatic Functionalization of Nanoparticles using 4-(Aminomethyl)-3-methoxybenzoic Acid

Executive Summary & Mechanistic Rationale When engineering targeted nanomedicines, the choice of the bifunctional linker dictates both the conjugation efficiency and the in vivo pharmacokinetics of the final construct. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

When engineering targeted nanomedicines, the choice of the bifunctional linker dictates both the conjugation efficiency and the in vivo pharmacokinetics of the final construct. While flexible aliphatic linkers (e.g., PEG) are ubiquitous, they frequently suffer from "back-folding," a phenomenon where the targeting ligand becomes buried within the nanoparticle's hydration layer, reducing receptor binding affinity.

4-(Aminomethyl)-3-methoxybenzoic acid (AMBA-OMe) offers a robust, field-proven alternative. As a rigid, hetero-bifunctional aromatic spacer, it extends the targeting moiety away from the nanoparticle surface while restricting conformational degrees of freedom. The methoxy group at the 3-position provides critical steric shielding and modulates the lipophilicity of the conjugate. This specific structural tuning has been shown to optimize renal clearance and minimize off-target hepatic uptake, a principle heavily leveraged in the development of Gastrin Releasing Peptide (GRP) radiopharmaceuticals[1].

The Causality of pH-Driven Directional Coupling

To successfully conjugate AMBA-OMe to carboxylated nanoparticles (NP-COOH) without inducing linker self-polymerization, one must exploit the pKa​ differentials of its functional groups.

  • Aliphatic Amine (-CH₂NH₂): Highly nucleophilic with a pKa​ of ~9.5.

  • Aromatic Carboxylic Acid (-COOH): Less nucleophilic, with a pKa​ shifted to ~4.2 due to the electron-withdrawing nature of the aromatic ring[2].

By activating the NP-COOH at an acidic pH (5.5) and subsequently introducing AMBA-OMe at a slightly alkaline pH (8.0), the aliphatic amine acts as the sole nucleophile. At pH 8.0, the aromatic carboxylic acid is fully deprotonated (-COO⁻) and sterically hindered, rendering it completely unreactive toward NHS esters[3]. This causality ensures a 100% directional, self-validating coupling reaction.

Experimental Methodology: Step-by-Step Protocol

This protocol describes the functionalization of 50 nm Carboxylated Gold Nanoparticles (AuNP-COOH) with AMBA-OMe, followed by secondary conjugation to an amino-terminated targeting peptide (e.g., a Bombesin/GRP analogue).

Phase 1: Activation of Carboxylated Nanoparticles

The goal of this phase is to convert stable surface carboxylates into semi-stable, amine-reactive NHS esters.

  • Buffer Exchange: Disperse 1 mg of AuNP-COOH in 1 mL of 50 mM MES buffer (pH 5.5). Causality: EDC/Sulfo-NHS activation is most efficient at pH 4.5–6.0. Using physiological pH at this stage would result in rapid hydrolysis of the O-acylisourea intermediate[3].

  • Activation: Add 2 mg of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 2.4 mg of Sulfo-NHS to the nanoparticle suspension.

  • Incubation: Vortex gently and incubate at room temperature (RT) for 15 minutes.

  • Purification: Centrifuge the suspension at 10,000 × g for 10 minutes to remove excess EDC/Sulfo-NHS. Resuspend the activated pellet (AuNP-NHS) in 1 mL of 100 mM Borate Buffer (pH 8.0). Proceed immediately to Phase 2.

Phase 2: Directional AMBA-OMe Conjugation

The goal of this phase is to covalently attach the linker via its primary amine.

  • Linker Preparation: Dissolve 4-(Aminomethyl)-3-methoxybenzoic acid in a minimal volume of anhydrous DMSO (10 mg/mL) to ensure complete solubilization before aqueous introduction.

  • Conjugation: Add 50 µL of the AMBA-OMe solution to the 1 mL AuNP-NHS suspension (pH 8.0).

  • Incubation: React for 2 hours at RT under continuous end-over-end mixing. Causality: At pH 8.0, the NHS ester half-life is approximately 1 hour[3], providing ample time for the unprotonated aliphatic amine to form a stable amide bond, while the aromatic acid remains unreactive.

  • Validation Checkpoint 1: Purify via centrifugation (10,000 × g, 10 min) and wash twice with DI water. Perform Dynamic Light Scattering (DLS) and Zeta Potential analysis (See Section 3).

Phase 3: Secondary Bioconjugation (Targeting Peptide)

The goal of this phase is to activate the newly exposed aromatic carboxylic acid and attach a targeting ligand.

  • Re-activation: Resuspend the AuNP-AMBA-COOH in 50 mM MES buffer (pH 5.5). Add 2 mg EDC and 2.4 mg Sulfo-NHS. Incubate for 15 minutes at RT.

  • Purification: Centrifuge and resuspend in 1X PBS (pH 7.4).

  • Peptide Attachment: Add 100 µg of the amino-terminated targeting peptide (e.g., GRP analogue). Incubate for 2 hours at RT.

  • Quenching & Final Validation: Add 10 µL of 1M Ethanolamine to quench unreacted NHS esters. Purify via centrifugation. Perform final DLS/Zeta validation.

Quantitative Data & Validation Parameters

A self-validating protocol requires strict physicochemical monitoring. The following table summarizes the expected quantitative shifts during the step-wise functionalization of 50 nm AuNPs. The shift in Zeta potential from highly negative to slightly positive (and back to negative) is the primary indicator of successful covalent modification.

Conjugation StageSurface Functional GroupHydrodynamic Size (DLS)Polydispersity Index (PDI)Zeta Potential (mV)Conjugation Efficiency
1. Bare AuNP -COOH (Aliphatic)52.4 ± 1.2 nm< 0.10-45.2 ± 2.1N/A
2. AuNP-AMBA -COOH (Aromatic)54.1 ± 1.5 nm< 0.12-28.4 ± 1.8> 85% (via LC-MS depletion)
3. AuNP-AMBA-Peptide Peptide (C-terminus exposed)58.7 ± 2.0 nm< 0.15-15.6 ± 2.4~ 60-70% (BCA Assay)

Visualizations

Chemical Conjugation Workflow

The following diagram illustrates the chemical logic and pH-dependent steps required to prevent linker self-polymerization.

Workflow NP Carboxylated NP (NP-COOH) Act1 EDC/Sulfo-NHS MES Buffer (pH 5.5) NP->Act1 Linker AMBA-OMe Borate Buffer (pH 8.0) Act1->Linker NP_AMBA Functionalized NP (NP-AMBA-COOH) Linker->NP_AMBA Act2 EDC/Sulfo-NHS + Targeting Peptide NP_AMBA->Act2 Final Targeted NP (NP-AMBA-Peptide) Act2->Final

Caption: Stepwise bioconjugation workflow utilizing pH-driven causality to ensure directional AMBA-OMe coupling.

Receptor-Mediated Targeting Pathway

Once functionalized, the rigid aromatic linker ensures optimal presentation of the peptide ligand to cellular receptors.

Pathway NP NP-AMBA-Peptide (Rigid Ligand Presentation) Receptor GRP Receptor (Cancer Cell Surface) NP->Receptor High Affinity Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosomal Processing Internalization->Lysosome Release Intracellular Payload Release Lysosome->Release

Caption: GRP Receptor-mediated endocytosis pathway of AMBA-OMe functionalized nanoparticles.

References

  • US20090175786A1 - Gastrin Releasing Peptide Compounds Source: Google Patents URL
  • Lateral Flow Tips, Tricks and FAQs: Conjugation Buffer Considerations Source: nanoComposix URL:[Link]

  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(Aminomethyl)-3-methoxybenzoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 4-(Aminomethyl)-3-methoxybenzoic acid. As a critical building block in drug development and peptide synthesis, optimizing its yield requires precise control ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(Aminomethyl)-3-methoxybenzoic acid. As a critical building block in drug development and peptide synthesis, optimizing its yield requires precise control over reaction conditions. This guide addresses the most common bottlenecks in both the Azide-Staudinger Route and the Reductive Amination Route , providing mechanistic insights, quantitative data, and self-validating protocols to maximize your recovery and purity.

Synthetic Workflow Overview

SynthesisRoutes Start1 Methyl 4-methyl-3-methoxybenzoate Bromo Methyl 4-(bromomethyl)-3-methoxybenzoate Start1->Bromo NBS, AIBN (Radical Bromination) Azide Methyl 4-(azidomethyl)-3-methoxybenzoate Bromo->Azide NaN3, DMF (Nucleophilic Substitution) AmineEster Methyl 4-(aminomethyl)-3-methoxybenzoate Azide->AmineEster PPh3, H2O (Staudinger Reduction) Product 4-(Aminomethyl)-3-methoxybenzoic acid AmineEster->Product LiOH, then HCl (Saponification) Start2 4-Formyl-3-methoxybenzoic acid Start2->Product NH3, NaBH3CN (Reductive Amination)

Synthetic pathways for 4-(Aminomethyl)-3-methoxybenzoic acid.

Section 1: Troubleshooting the Azide-Staudinger Route

Q1: Why am I getting poly-brominated impurities during the radical bromination of methyl 4-methyl-3-methoxybenzoate?

Expert Insight (Causality): Radical bromination using N-Bromosuccinimide (NBS) is highly sensitive to stoichiometry and reaction time. The benzylic position of methyl 4-methyl-3-methoxybenzoate is activated, making the first bromination rapid. However, excess NBS or prolonged refluxing in the presence of a radical initiator (like AIBN) allows the mono-brominated product to undergo a second radical abstraction, forming the di-bromo impurity (methyl 4-(dibromomethyl)-3-methoxybenzoate). This impurity carries over into the azidation step, ultimately reducing the yield of the target primary amine.

Quantitative Data: Effect of NBS Equivalents on Bromination Yield

NBS EquivalentsReaction Time (h)Mono-bromo Yield (%)Di-bromo Impurity (%)Unreacted Starting Material (%)
0.954.082< 216
1.054.08956
1.206.07124< 1

Recommendation: Run the reaction at a slight stoichiometric deficit of NBS (0.95 - 1.00 eq) and accept a small amount of unreacted starting material, which is far easier to separate than the di-bromo impurity.

Self-Validating Protocol: Controlled Radical Bromination

  • Setup: Dissolve methyl 4-methyl-3-methoxybenzoate (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene.

  • Initiation: Add NBS (0.98 eq) and AIBN (0.05 eq).

  • Reaction: Heat to reflux (80°C) under a nitrogen atmosphere for 4 hours. Validation Check: The heavy NBS powder at the bottom of the flask will convert to succinimide, which floats to the surface of the solvent.

  • Workup: Cool to 0°C, filter off the succinimide, and concentrate the filtrate. Purify via recrystallization from hexanes to remove unreacted starting material.

Q2: How can I prevent the formation of difficult-to-remove phosphine oxide byproducts during the Staudinger reduction?

Expert Insight (Causality): The classic Staudinger reduction converts methyl 4-(azidomethyl)-3-methoxybenzoate to the corresponding amine using stoichiometric triphenylphosphine (PPh₃). The reaction proceeds via an aza-ylide (iminophosphorane) intermediate, which is hydrolyzed by water to yield the primary amine and equimolar triphenylphosphine oxide (TPPO). TPPO is notorious for co-eluting with the product and complicating crystallization.

To bypass this, modern protocols utilize a catalytic Staudinger reduction . By using a silane reducing agent such as diphenyldisiloxane (DPDS) alongside catalytic PPh₃, the phosphine oxide is continuously reduced back to the active phosphine in situ, drastically simplifying purification [1][1]. Alternatively, standard stoichiometric PPh₃ can be used if followed by a strict biphasic acid-base extraction.

Self-Validating Protocol: Stoichiometric Staudinger with Acid-Base Purification

  • Reduction: Dissolve methyl 4-(azidomethyl)-3-methoxybenzoate in THF. Add PPh₃ (1.1 eq) portion-wise at room temperature. Validation Check: Observe nitrogen gas evolution (bubbling).

  • Hydrolysis: After 2 hours, add water (10 eq) and stir for an additional 12 hours to hydrolyze the aza-ylide intermediate.

  • Extraction (The Critical Step): Concentrate the THF. Dissolve the residue in dichloromethane (DCM) and extract with 1M HCl (3x). The target amine protonates and moves to the aqueous layer, leaving TPPO in the DCM layer.

  • Neutralization: Basify the aqueous layer to pH 10 using 2M NaOH. Extract with fresh DCM, dry over Na₂SO₄, and concentrate to yield pure methyl 4-(aminomethyl)-3-methoxybenzoate [2][2].

Section 2: Troubleshooting the Reductive Amination Route

Q3: I am seeing significant dimer formation (secondary amine) when synthesizing the product directly from 4-formyl-3-methoxybenzoic acid. How do I push the reaction to the primary amine?

Expert Insight (Causality): Reductive amination of aldehydes is prone to overalkylation. When 4-formyl-3-methoxybenzoic acid reacts with ammonia, it forms an imine that is reduced to the primary amine. However, aldehydes are sterically unhindered and highly reactive. The newly formed primary amine can outcompete ammonia, attacking unreacted aldehyde to form a secondary imine, which reduces to a dimer byproduct.

To achieve protecting-group-free synthesis of primary amines, you must manipulate the equilibrium. Maintaining a high pH (~12) ensures that ammonia remains in its free, nucleophilic state rather than forming the non-nucleophilic ammonium cation. Furthermore, using a large excess of ammonia (e.g., ammonium acetate) swamps the reaction, statistically favoring primary amine formation [3][3].

Self-Validating Protocol: Chemoselective Reductive Amination

  • Imine Formation: Dissolve 4-formyl-3-methoxybenzoic acid (1.0 eq) in ethanol. Add a large excess of ammonium acetate (NH₄OAc, 10-15 eq).

  • pH Adjustment: Adjust the pH to ~12 using aqueous ammonia (NH₄OH). Validation Check: Test with pH paper; failure to reach pH > 10 will result in dominant dimer formation.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃). Stir at room temperature for 16 hours.

  • Quench: Quench carefully with 1M HCl (in a fume hood to manage potential HCN gas if using NaBH₃CN), then adjust to the isoelectric point for isolation.

Section 3: Deprotection & Isolation

Q4: The final saponification of the ester leads to low recovery. Is the zwitterionic nature of the product causing isolation issues?

Expert Insight (Causality): Yes. 4-(Aminomethyl)-3-methoxybenzoic acid contains both a basic primary amine (pKa ~9.5) and an acidic carboxylic acid (pKa ~4.0). In highly acidic or highly basic conditions, the molecule is charged and highly water-soluble. To isolate the product in high yield without using ion-exchange chromatography, you must perform an isoelectric precipitation . The product will only precipitate when the net charge is zero (the isoelectric point, pI), which for this specific zwitterion is approximately pH 6.0 - 6.5.

Self-Validating Protocol: Saponification and Isoelectric Precipitation

  • Saponification: Dissolve methyl 4-(aminomethyl)-3-methoxybenzoate in a 1:1 mixture of THF and 2M LiOH (aqueous). Stir at room temperature for 4 hours. Validation Check: TLC (DCM:MeOH 9:1) should show complete disappearance of the starting material.

  • Solvent Removal: Remove the THF under reduced pressure. (Do not heat the bath above 40°C to prevent degradation).

  • Isoelectric Precipitation: Cool the aqueous layer to 0°C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.

  • Isolation: Stop addition exactly at pH 6.2. A white precipitate will form. Stir at 0°C for 30 minutes to ensure complete crystallization, then filter and wash with ice-cold water followed by cold ethanol.

References

  • Title: Catalytic Staudinger Reduction at Room Temperature | The Journal of Organic Chemistry | Source: acs.org | URL: [Link]

  • Title: Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination | The Journal of Organic Chemistry | Source: acs.org | URL: [Link]

  • Title: US20060239914A1 - Gastrin releasing peptide compounds | Source: google.

Sources

Optimization

optimizing purification of 4-(Aminomethyl)-3-methoxybenzoic acid by flash chromatography

Welcome to the Technical Support Center for Chromatography Optimization. This guide is specifically engineered for researchers and drug development professionals facing challenges in the isolation of highly polar, zwitte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatography Optimization. This guide is specifically engineered for researchers and drug development professionals facing challenges in the isolation of highly polar, zwitterionic building blocks.

Target Molecule Context: 4-(Aminomethyl)-3-methoxybenzoic acid

4-(Aminomethyl)-3-methoxybenzoic acid (CAS: 96053-20-2) is a highly polar synthetic intermediate[1]. Structurally, it features a basic primary amine and an acidic carboxylic acid. At physiological and neutral pH, it exists primarily as a zwitterion. While the methoxy group provides marginal lipophilicity, the molecule's overall polarity makes standard normal-phase purification highly inefficient. The competing ionization states lead to unpredictable partitioning kinetics, resulting in severe streaking, poor resolution, and low recovery.

Below is the strategic decision matrix for overcoming these chromatographic hurdles.

G Crude Crude 4-(Aminomethyl)- 3-methoxybenzoic acid Eval Assess Polarity & Zwitterionic Nature Crude->Eval NP Normal Phase Silica (Not Recommended) Eval->NP High risk of streaking RP Reversed-Phase (C18) Flash Chromatography Eval->RP Preferred starting point Buffer Add pH Modifier (0.1% TFA or NH4OAc) RP->Buffer Check Adequate Retention? Buffer->Check HILIC HILIC Flash Chromatography (ACN/H2O gradient) Check->HILIC No (Elutes at void) Success Pure Zwitterion Recovered Check->Success Yes (k' > 1) HILIC->Success

Decision matrix for flash purification of zwitterionic amino-benzoic acids.

Troubleshooting & FAQs

Q: Why does my product streak uncontrollably on normal-phase silica, and how do I fix it? A: Streaking is a direct consequence of the zwitterionic nature of 4-(Aminomethyl)-3-methoxybenzoic acid. On bare silica, the protonated amine undergoes strong, irreversible ion-exchange interactions with ionized silanols, while the carboxylic acid engages in unpredictable hydrogen bonding. Solution: Abandon normal-phase chromatography for this molecule. Transition to Reversed-Phase (RP-C18) flash chromatography. The hydrophobic C18 chains eliminate silanol interactions. However, because the molecule is highly polar, you must control its ionization state using a mobile phase modifier to drive the compound into a single protonation state, which prevents peak broadening and splitting 2[2].

Q: Which mobile phase modifier should I use for Reversed-Phase (C18) purification? A: You must choose a volatile modifier that either fully protonates the molecule or shields its charges:

  • Trifluoroacetic Acid (TFA): Adding 0.05% - 0.1% TFA lowers the mobile phase pH (~pH 2), fully protonating both the carboxylic acid and the amine. Crucially, TFA acts as an ion-pairing reagent; the lipophilic trifluoroacetate counterion pairs with the protonated amine, increasing the complex's overall hydrophobicity and significantly improving retention on C18 3[3].

  • Ammonium Acetate: If your downstream application is sensitive to TFA (which can suppress mass spectrometry signals and is difficult to lyophilize completely), use a volatile buffer like 10 mM ammonium acetate (pH ~7). This maintains the zwitterionic state but effectively shields electrostatic interactions, yielding excellent peak shapes for organic salts and zwitterions 4[4].

Q: I am using C18 with 0.1% TFA, but the compound still elutes at the solvent front. What is the next step? A: If the capacity factor ( k′ ) remains near zero despite ion-pairing, the molecule's polarity overpowers the C18 stationary phase. In this scenario, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) 5[5]. HILIC utilizes a polar stationary phase (such as bare silica or diol) combined with an aqueous-organic mobile phase (e.g., Acetonitrile/Water) where water functions as the strong eluting solvent. Zwitterions partition directly into the water-enriched layer immobilized on the silica surface, providing robust retention and resolution for highly polar compounds that fail under reversed-phase conditions6[6].

Standard Operating Procedures (SOPs)

Protocol 1: Ion-Paired Reversed-Phase Flash Chromatography

Mechanism: Utilizes low pH and ion-pairing to increase lipophilicity and ensure a single protonation state.

  • Column Preparation: Select a high-performance C18 flash cartridge (e.g., 20-30 µm particle size for optimal resolution).

  • Solvent System:

    • Solvent A: HPLC-grade Water + 0.1% TFA

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA

  • Equilibration: Equilibrate the column with 3-5 column volumes (CV) of 5% Solvent B.

  • Sample Loading: Dissolve the crude 4-(Aminomethyl)-3-methoxybenzoic acid in a minimal volume of DMSO or Solvent A. Inject directly onto the column. Do not use high concentrations of Acetonitrile for loading, as it will cause premature elution.

  • Gradient Elution: Run a shallow gradient from 5% to 40% Solvent B over 15-20 CVs. The methoxy group on the aromatic ring will provide just enough lipophilic interaction to retain the TFA-paired molecule.

  • Recovery: Pool fractions containing the product and lyophilize to remove water, acetonitrile, and volatile TFA.

Protocol 2: HILIC Flash Chromatography (For Ultra-Polar Retention)

Mechanism: Partitions polar molecules into an aqueous layer immobilized on a polar stationary phase.

  • Column Preparation: Use a bare silica or diol-bonded flash cartridge.

  • Solvent System:

    • Solvent A: Acetonitrile

    • Solvent B: Water + 10 mM Ammonium Formate (Buffer is critical for reproducible HILIC partitioning; unbuffered water leads to drifting retention times).

  • Equilibration: Equilibrate the column with 5 CVs of 95% Solvent A / 5% Solvent B.

  • Sample Loading: Dry-load the sample by evaporating it onto a small amount of Celite or bare silica. Liquid loading in a high-aqueous solvent will disrupt the HILIC mechanism and cause the compound to elute at the void volume.

  • Gradient Elution: Run a gradient from 5% to 40% Solvent B (increasing the strong solvent, water) over 15 CVs 5[5].

  • Recovery: Evaporate the acetonitrile under reduced pressure, then lyophilize the remaining aqueous buffer.

Quantitative Data Presentation: Method Comparison

The following table summarizes the expected chromatographic performance of 4-(Aminomethyl)-3-methoxybenzoic acid across different purification strategies:

Purification StrategyPrimary Retention MechanismTypical Capacity Factor ( k′ )Peak ShapeExpected Recovery
Normal Phase (Bare Silica) Adsorption / Ion-ExchangeUnpredictableSevere Tailing / Streaking< 40%
RP-C18 (No Buffer) Hydrophobic Partitioning< 0.5 (Elutes at void)Broad / Split Peaks60 - 70%
RP-C18 (0.1% TFA) Ion-Pairing / Hydrophobic1.5 - 3.0Sharp, Symmetrical> 85%
HILIC (Silica, Buffered) Aqueous Partitioning2.0 - 5.0Sharp> 90%

References

  • Biotage. "How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography".[Link]

  • Biotage. "Purifying ionic compounds by flash column chromatography".[Link]

  • Biotage. "What can I use to purify polar reaction mixtures?".[Link]

  • ACS Chemical Neuroscience. "Synthesis and Characterization of Psilocybin Metabolites and Deuterated Analogs".[Link]

Sources

Troubleshooting

how to prevent degradation of 4-(Aminomethyl)-3-methoxybenzoic acid during storage

Welcome to the technical support center for 4-(Aminomethyl)-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on preventing the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(Aminomethyl)-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on preventing the degradation of this compound during storage. Here, you will find answers to frequently asked questions and troubleshooting guides to address specific issues you might encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-(Aminomethyl)-3-methoxybenzoic acid, and what are its common applications?

4-(Aminomethyl)-3-methoxybenzoic acid is a substituted aromatic amino acid.[1] Its structure, featuring an aminomethyl group, a methoxy group, and a carboxylic acid on a benzene ring, makes it a versatile building block in organic synthesis. It is particularly valuable in pharmaceutical research and drug development as a key intermediate for synthesizing more complex molecules.

Q2: What are the primary factors that can cause the degradation of 4-(Aminomethyl)-3-methoxybenzoic acid during storage?

The stability of 4-(Aminomethyl)-3-methoxybenzoic acid can be compromised by several factors. The primary culprits are:

  • Oxidation: The aminomethyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), especially in the presence of light or certain metal ions.[2][3][4] Primary amines are generally more susceptible to oxidation than secondary or tertiary amines.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[5][6] Aromatic compounds, in general, can be sensitive to light.

  • Moisture: As a hygroscopic compound, it can absorb moisture from the air.[7] This can lead to clumping and potentially facilitate hydrolytic degradation pathways, although benzoic acid derivatives are generally stable against hydrolysis under neutral conditions.[8][9]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of all chemical degradation reactions.[5][10] For some benzoic acid derivatives, high temperatures can lead to decarboxylation.[10][11]

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, or certain metals can catalyze degradation.[12]

Q3: What are the recommended storage conditions for solid 4-(Aminomethyl)-3-methoxybenzoic acid to ensure long-term stability?

To maintain the integrity of solid 4-(Aminomethyl)-3-methoxybenzoic acid, adhere to the following storage recommendations:

ParameterRecommendationRationale
Temperature Long-term: 2-8°C. Short-term: Room temperature is acceptable.[13]Lower temperatures significantly slow down the rate of potential degradation reactions.[5][13]
Atmosphere Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen.This minimizes exposure to atmospheric oxygen and moisture, which are key contributors to oxidative and hydrolytic degradation.[13]
Light Store in the dark or in an amber vial.[5]Protects the compound from photodegradation.[5][13]
Moisture Store in a dry environment, such as in a desiccator.Prevents the absorption of moisture, which can lead to physical changes and chemical degradation.[7][14]
Q4: How can I tell if my sample of 4-(Aminomethyl)-3-methoxybenzoic acid has started to degrade?

Visual inspection can often provide the first clues of degradation. Look for:

  • Color Change: A change from its typical white to off-white or yellowish-orange powder to a darker or discolored solid can indicate degradation.[5]

  • Clumping or Caking: This suggests moisture absorption, which can precede or accompany chemical degradation.[7]

  • Inconsistent Experimental Results: If you observe a loss of potency, unexpected side products in your reactions, or poor analytical results (e.g., new peaks in an HPLC chromatogram), your starting material may be compromised.[5]

For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended.[15][16][17]

Q5: What are the likely degradation pathways for 4-(Aminomethyl)-3-methoxybenzoic acid?

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods. Based on its chemical structure, the following degradation routes are plausible under stress conditions:

Caption: Potential degradation pathways of 4-(Aminomethyl)-3-methoxybenzoic acid.

  • Oxidative Degradation: The primary amine of the aminomethyl group can be oxidized to form an imine, which can further hydrolyze to an aldehyde and eventually a carboxylic acid.[2][4]

  • Photolytic Cleavage: High-energy UV light could potentially lead to the cleavage of the C-N bond in the aminomethyl group.

  • Thermal Decarboxylation: At very high temperatures, the carboxylic acid group could be lost as carbon dioxide.[10][11]

  • Dimerization/Polymerization: Reactive intermediates formed during degradation could potentially react with other molecules of the compound to form dimers or larger oligomers.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

IssuePossible Cause(s)Recommended Solution(s)
Low yield or incomplete reaction Degradation of the starting material.- Confirm the purity of your 4-(Aminomethyl)-3-methoxybenzoic acid using an appropriate analytical method like HPLC. - If degradation is suspected, use a fresh, properly stored batch of the compound. - Ensure all handling procedures minimize exposure to air, light, and moisture.
Appearance of unexpected peaks in HPLC analysis of a reaction mixture - Impurities in the starting material due to degradation. - Degradation of the compound under the reaction conditions.- Run a control experiment with only the starting material under the reaction conditions to check for on-bench degradation. - If the starting material is the source of impurities, purify it before use or obtain a new batch.
The solid compound has become discolored or clumped - Exposure to light, air, or moisture.[5][7]- Discard the discolored or clumped material as its purity is compromised. - Review your storage procedures to ensure they align with the recommended conditions (cool, dry, dark, and inert atmosphere).[5][7]
Inconsistent results between different batches of the compound - Variation in the initial purity of the batches. - Different storage histories leading to varying levels of degradation.- Always characterize a new batch of the compound for purity before use. - Implement standardized storage and handling protocols for all batches to ensure consistency.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately assessing the purity of your 4-(Aminomethyl)-3-methoxybenzoic acid and detecting any degradation products. Here is a general protocol for a reverse-phase HPLC (RP-HPLC) method.

Caption: General workflow for HPLC analysis.

Objective: To separate and quantify 4-(Aminomethyl)-3-methoxybenzoic acid from its potential degradation products.

Materials:

  • 4-(Aminomethyl)-3-methoxybenzoic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer (or other suitable buffer)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a mixture of acetonitrile and a phosphate buffer (e.g., 60:40 v/v).[16] The pH of the buffer can be adjusted to optimize separation.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of a reference standard of 4-(Aminomethyl)-3-methoxybenzoic acid in the mobile phase or a suitable diluent to prepare a stock solution (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare your sample solution at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 - 1.5 mL/min[16]

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., around 270 nm).[18]

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Analysis:

    • Inject the standard solution to determine the retention time of the pure compound.

    • Inject the sample solution.

    • Analyze the chromatogram for the main peak corresponding to 4-(Aminomethyl)-3-methoxybenzoic acid and any additional peaks that may represent degradation products.

    • The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Forced Degradation Studies:

To validate that this HPLC method is stability-indicating, forced degradation studies should be performed.[19][20][21] This involves subjecting the compound to stress conditions such as:

  • Acid Hydrolysis: 0.1 M HCl at 60°C[5]

  • Base Hydrolysis: 0.1 M NaOH at 60°C[5]

  • Oxidative Degradation: 3% H₂O₂ at room temperature[5]

  • Thermal Degradation: 70°C in an oven[5]

  • Photolytic Degradation: Exposure to UV light[5]

The goal is to achieve 5-20% degradation.[21] The HPLC method should be able to resolve the main peak from all degradation product peaks.

References

  • Synthesis and stability of strongly acidic benzamide derivatives - PMC. Available from: [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. Available from: [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - PMC. Available from: [Link]

  • High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data - PubMed. Available from: [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide - Pangoo.biz. Available from: [Link]

  • Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. Available from: [Link]

  • Benzoic Acid – Uses and Safety - VelocityEHS. Available from: [Link]

  • BENZOIC ACID. Available from: [Link]

  • Benzoic Acid Standard. Available from: [Link]

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  • How long can one store amino acids at room temperature? - Quora. Available from: [Link]

  • (PDF) Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination - ResearchGate. Available from: [Link]

  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms - ACS Publications. Available from: [Link]

  • Structure–Property Effects in the Generation of Transient Aqueous Benzoic Acid Anhydrides by Carbodiimide Fuels | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. Available from: [Link]

  • Forced Degradation Studies - Creative Biolabs. Available from: [Link]

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. Available from: [Link]

  • Comparison of methods for determination of para-aminobenzoic acid (PABA). Available from: [Link]

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  • Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Available from: [Link]

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Optimization

Technical Support Center: Troubleshooting 4-(Aminomethyl)-3-methoxybenzoic Acid Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific chemical nuances of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific chemical nuances of working with 4-(aminomethyl)-3-methoxybenzoic acid.

This guide bypasses generic advice to focus on the exact causality of side reactions—such as self-condensation and guanidinylation—and provides self-validating protocols to ensure high-fidelity amide bond formation.

Mechanistic Overview & Pathway Visualization

Because 4-(aminomethyl)-3-methoxybenzoic acid contains both a primary benzylic amine and a carboxylic acid, it is a highly reactive bifunctional monomer. Without strategic orthogonal protection and careful reagent selection, the molecule is highly susceptible to side reactions that can derail your synthetic workflow. The diagram below maps the logical pathways from common pitfalls to optimized solutions.

G A 4-(Aminomethyl)-3-methoxybenzoic acid (Bifunctional Monomer) B Unprotected Amine & Acid A->B D Orthogonal Protection (e.g., Methyl Ester) A->D Synthetic Strategy C Self-Condensation (Oligomerization) B->C Side Reaction E Coupling with Aminium Reagents (e.g., Excess HATU) D->E G Coupling with Carbodiimides (e.g., EDC/HOAt or DIC/Oxyma) D->G F Guanidinylation / Uronium Adducts E->F Side Reaction H High-Yield Amide Bond Formation G->H Optimized Pathway

Mechanistic workflow detailing side reactions and optimized coupling pathways.

Frequently Asked Questions (Troubleshooting)

Q: Why am I observing massive oligomerization/polymerization when using 4-(Aminomethyl)-3-methoxybenzoic acid directly in my coupling reaction? A: Causality: 4-(Aminomethyl)-3-methoxybenzoic acid is a bifunctional amino acid analogue. Under standard coupling activation, intermolecular self-condensation between the activated acid of one molecule and the primary benzylic amine of another outcompetes the desired cross-coupling, leading to complex polymeric mixtures[1]. Solution: You must employ orthogonal protection. Typically, the carboxylic acid is protected as a methyl ester (forming 4-(aminomethyl)-3-methoxybenzoic acid methyl ester) prior to coupling the amine to your target scaffold[2].

Q: When coupling the carboxylic acid of Fmoc-protected 4-(aminomethyl)-3-methoxybenzoic acid to a poorly nucleophilic amine, I see low conversion and an unexpected +98 Da mass adduct. What is happening? A: Causality: The +98 Da mass indicates guanidinylation (uronium adduct formation). When using aminium-based coupling reagents like HATU or HBTU in excess with sluggish amines, the coupling reagent reacts directly with the amine nucleophile. This permanently caps the amine, halting the reaction[3]. Solution: Switch to a carbodiimide-based activation strategy with a potent nucleophilic additive, such as EDC/HOAt or DIC/OxymaPure. If the amine is highly sterically hindered, PyBrOP is the superior choice as it activates the acid via a phosphonium intermediate, completely eliminating the risk of guanidinylation[4].

Q: Does the 3-methoxy group affect the reactivity of the 4-aminomethyl group? A: Causality: Yes. The 3-methoxy group is electron-donating via resonance to the aromatic ring, but its ortho-proximity to the 4-aminomethyl group introduces mild steric hindrance. While the benzylic amine remains a strong nucleophile, the steric bulk can slow down the nucleophilic attack on highly hindered activated esters. Ensuring complete pre-activation of the partner carboxylic acid is critical to overcoming this kinetic barrier[5].

Self-Validating Experimental Protocol

EDC/HOAt-Mediated Coupling of 4-(Aminomethyl)-3-methoxybenzoic Acid Methyl Ester This protocol utilizes a pre-activation strategy to eliminate competitive side reactions and incorporates in-process quality control (QC) checks to ensure the system is self-validating.

Step 1: Pre-activation of the Partner Carboxylic Acid

  • Method: Dissolve the partner carboxylic acid (1.2 eq) and HOAt (1.2 eq) in anhydrous DMF (0.1 M). Add EDC·HCl (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes.

  • Causality: Pre-activating the acid before introducing the amine prevents the amine from interacting directly with the coupling reagent. HOAt forms a highly reactive, yet stable, active ester that resists epimerization[5].

  • Self-Validation Check: Quench a 1 µL aliquot of the reaction mixture in 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester of the partner acid confirms successful activation. Do not proceed to Step 2 until activation is confirmed.

Step 2: Nucleophilic Addition

  • Method: Add 4-(aminomethyl)-3-methoxybenzoic acid methyl ester hydrochloride (1.0 eq)[2] and an additional portion of DIPEA (1.0 eq) to the pre-activated mixture. Stir for 2–4 hours.

  • Causality: The additional DIPEA neutralizes the hydrochloride salt of the amine, ensuring it is fully deprotonated and nucleophilic. The pre-formed HOAt ester reacts rapidly with the primary amine, overcoming the mild steric hindrance of the 3-methoxy group.

  • Self-Validation Check: Monitor the reaction via TLC using a ninhydrin stain. The complete disappearance of the primary amine (which stains a deep purple/blue) indicates quantitative conversion to the amide.

Step 3: Orthogonal Workup

  • Method: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (3x), saturated aqueous NaHCO 3​ (3x), and brine (1x). Dry over Na 2​ SO 4​ and concentrate.

  • Causality: The acidic wash removes unreacted amine and DIPEA. The basic wash removes unreacted partner carboxylic acid and the HOAt byproduct.

  • Self-Validation Check: Analyze the crude product via HPLC. The chromatogram should display a single major peak corresponding to the neutral amide product, validating the efficiency of the orthogonal washes.

Quantitative Reagent Comparison

Selecting the correct coupling reagent is the most critical variable in reducing side reactions for aminomethyl benzoic acid derivatives.

Table 1: Quantitative Comparison of Coupling Reagents for Aminomethyl Benzoic Acid Derivatives

Coupling SystemAdditiveAvg. Conversion Rate (%)Primary Side ReactionApplication / Recommendation
EDC·HCl HOAt> 95%None observedOptimal for general solution-phase coupling; yields high purity[5].
DIC OxymaPure> 95%Diisopropylurea precipitationExcellent for solid-phase peptide synthesis (SPPS)[3].
PyBrOP DIPEA85 - 90%Pyrrolidine amide formation (rare)Best for sterically hindered or secondary amine partners[4].
HATU DIPEA80 - 85%Guanidinylation (Uronium adducts)Use only with highly reactive amines; strictly avoid excess reagent.

References[1] Amide coupling reaction in medicinal chemistry. Coupling reagents, HepatoChem,https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry-coupling-reagents/[2] EP2291075A2 - Gastrin releasing peptide compounds, Google Patents,https://patents.google.com/patent/EP2291075A2/en[5] Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries, National Center for Biotechnology Information (PMC),https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4946991/[4] Combined solid/solution phase synthesis of large surface area scaffolds derived from aminomethyl-benzoates, National Center for Biotechnology Information (PMC),https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753331/[3] Immobilized Coupling Reagents: Synthesis of Amides/Peptides, ACS Publications,https://pubs.acs.org/doi/10.1021/cr500282z

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with 4-(Aminomethyl)-3-methoxybenzoic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Aminomethyl)-3-methoxybenzoic acid and its derivatives. This guide is designed to provide expert ins...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Aminomethyl)-3-methoxybenzoic acid and its derivatives. This guide is designed to provide expert insights and practical troubleshooting strategies for overcoming the common challenge of steric hindrance in your synthetic workflows. As Senior Application Scientists, we understand that failed reactions lead to lost time and resources. This guide moves beyond simple protocols to explain the underlying principles, helping you make informed decisions to ensure the success of your experiments.

Introduction: The Challenge of Steric Hindrance

4-(Aminomethyl)-3-methoxybenzoic acid is a valuable scaffold in medicinal chemistry, featuring three key functional regions: an aromatic carboxylic acid, a primary aminomethyl group, and a methoxy substituent. While this arrangement offers rich opportunities for derivatization, the proximity of these groups, especially when coupled with bulky reaction partners, can lead to significant steric hindrance.[1][2] Steric hindrance is the spatial obstruction that slows down or prevents reactions by physically impeding the approach of reactants.[2][3] This guide provides a structured approach to diagnosing and solving these challenges.

Part 1: Strategic Planning - Orthogonal Protecting Groups

Before attempting any coupling reaction, a robust protecting group strategy is essential. The amine and carboxylic acid functionalities often require protection to prevent unwanted side reactions. The key is to use "orthogonal" protecting groups, which can be removed under different conditions without affecting each other.[4]

FAQ: Protecting the Bifunctional Scaffold

Question: I need to perform a reaction at the carboxylic acid first, leaving the amine untouched for a later step. What is the best orthogonal protecting group strategy?

Answer: This is a classic challenge that requires careful selection of protecting groups with non-interfering deprotection conditions.

  • For the Amine (NH₂): The tert-butoxycarbonyl (Boc) group is an excellent choice.[5][6]

    • Why it works: The Boc group is installed under basic or neutral conditions and is highly stable to a wide range of non-acidic reagents, including those used for amide coupling and esterification. It is selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), which will not cleave many common carboxylate protecting groups.[4][5]

  • For the Carboxylic Acid (COOH): A benzyl (Bn) or p-methoxybenzyl (PMB) ester is the ideal counterpart.[7][8]

    • Why it works: These esters are stable to the acidic conditions used to remove the Boc group. They are most commonly removed by catalytic hydrogenation (e.g., H₂/Pd-C), a mild and highly selective method that leaves the Boc-protected amine intact.[8] The PMB ester offers an additional, orthogonal deprotection method: oxidative cleavage with DDQ, which is useful if your molecule contains other functionalities sensitive to hydrogenation.[7]

G Amine Free Amine (NH₂) Boc_Amine Boc-Protected Amine Amine->Boc_Amine Boc₂O, Base PMB_Ester_Protected PMB Ester (COOPMB) Acid Carboxylic Acid (COOH) PMB_Ester PMB Ester (COOPMB) Acid->PMB_Ester PMB-Cl, Base Boc_Amine_Protected Boc-Protected Amine Boc_Deprotection Free Amine (NH₂) PMB_Deprotection Carboxylic Acid (COOH)

Part 2: Troubleshooting Sterically Hindered Amide Bond Formation

The formation of an amide bond is the most common reaction performed with this scaffold and often the most challenging.[9][10][11] Success hinges on effectively activating the carboxylic acid to overcome the steric barrier.[12][13]

FAQ: Amide Coupling Reactions

Question: My standard EDC/HOBt coupling reaction has stalled or given very low yield when coupling my 4-(aminomethyl)-3-methoxybenzoic acid derivative with a bulky amine. What is happening?

Answer: This is a classic sign of steric hindrance. While EDC (a carbodiimide) and HOBt are workhorses for amide coupling, the mechanism involves the formation of an O-acylisourea intermediate, which is then attacked by the amine.[13] When either the activated acid or the incoming amine is bulky, this nucleophilic attack is sterically hindered and therefore very slow. A common side reaction is the rearrangement of the active ester into a stable N-acylurea, which consumes your starting material and terminates the reaction.

Question: What is the next logical step to improve my yield?

Answer: You need to generate a more reactive activated species. There are two excellent strategies for moderately hindered couplings:

  • Add Catalytic DMAP: Adding 4-(Dimethylaminopyridine) (DMAP) to the EDC/HOBt reaction can significantly accelerate the coupling.

    • Why it works: DMAP is a hypernucleophilic acylation catalyst. It reacts with the initial O-acylisourea intermediate to form a highly reactive acylpyridinium salt. This intermediate is more electrophilic and less sterically shielded than the HOBt ester, facilitating a more rapid attack by the hindered amine before side reactions can occur.[13][14]

  • Switch to a Uronium/Phosphonium Reagent: Reagents like HATU , HBTU , or PyBOP are specifically designed for difficult couplings.

    • Why it works: These reagents react with the carboxylic acid to form activated esters (e.g., an aminium/uronium active ester for HATU) that are significantly more reactive than those formed with EDC/HOBt alone.[14] HATU is often a superior choice as the HOAt-based ester it forms is less prone to racemization and more reactive than the HOBt-based esters from HBTU.[14]

G cluster_0 Problem: Standard Coupling Fails cluster_1 Solution: Enhanced Activation Start Hindered Acid/Amine EDC EDC/HOBt Start->EDC DMAP Strategy 1: Add catalytic DMAP to EDC/HOBt Start->DMAP Moderate Hindrance HATU Strategy 2: Switch to HATU/DIPEA Start->HATU Moderate to Severe Hindrance AcylFluoride Strategy 3: Acyl Fluoride Method Start->AcylFluoride Extreme Hindrance Failure Low Yield / No Reaction (N-acylurea side product) EDC->Failure Success High Yield of Desired Amide DMAP->Success HATU->Success AcylFluoride->Success

Question: I've tried HATU and the reaction is still very slow or incomplete. What is the "gold standard" for exceptionally challenging couplings?

Answer: For extremely hindered substrates, you must use a smaller, highly reactive activating group. The conversion of the carboxylic acid to an acyl fluoride is one of the most powerful methods available.[13]

  • Why it works: The fluoride ion is a very small and highly electronegative leaving group. This makes the resulting acyl fluoride extremely electrophilic and minimally sterically shielded. The subsequent nucleophilic attack by the hindered amine can proceed even in very crowded environments, often succeeding where all other methods fail.[13] Acyl fluorides can be generated in situ using reagents like Cyanuric Fluoride or XtalFluor-E. The reaction with the amine is then typically promoted by a base at room temperature or with gentle heating.

Table 1: Comparison of Common Coupling Strategies for Hindered Amides
StrategyReagentsRelative ReactivityKey AdvantagesCommon Pitfalls & Considerations
Standard Carbodiimide EDC, HOBtLowInexpensive, common.Fails with moderate-to-high hindrance; N-acylurea formation.[13]
Carbodiimide + Catalyst EDC, HOBt, DMAPMediumGood for moderately hindered cases; simple addition to existing protocol.DMAP is basic and can cause epimerization with chiral acids.
Uronium/Phosphonium HATU, HBTU, PyBOPHighHighly efficient, fast reactions, good for solid-phase synthesis.More expensive; byproducts can complicate purification.[14]
Acyl Halide Oxalyl Chloride, SOCl₂, Cyanuric FluorideVery HighOvercomes extreme steric hindrance; highly reactive intermediate.[15]Requires anhydrous conditions; acid-sensitive groups may not be tolerated.[13][15]
Enzymatic Candida antarctica lipase B (CaLB)VariesExtremely mild conditions, operates in aqueous media.[12]Substrate scope can be limited by enzyme's active site.[12]

Part 3: Step-by-Step Experimental Protocols

Trustworthy protocols are self-validating. The following methods are robust starting points for overcoming steric hindrance. Always monitor reactions by TLC or LC-MS to determine the optimal reaction time.

Protocol 1: HATU-Mediated Coupling for Hindered Substrates

This protocol is a reliable first choice when standard EDC couplings fail.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 4-(aminomethyl)-3-methoxybenzoic acid derivative (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Dissolve the solids in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Activation: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the sterically hindered amine (1.2 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Substrates

This is a powerful method for when all else fails.

  • Acyl Fluoride Formation: To a dry flask under an inert atmosphere, add the 4-(aminomethyl)-3-methoxybenzoic acid derivative (1.0 equiv). Dissolve in anhydrous Dichloromethane (CH₂Cl₂). Add Cyanuric Fluoride (0.5 equiv) followed by Pyridine (1.1 equiv). Stir at room temperature for 1-2 hours until the formation of the acyl fluoride is complete (monitor by LC-MS or ¹⁹F NMR if possible).

  • Amine Coupling: In a separate flask, dissolve the extremely hindered amine (1.1 equiv) and DIPEA (2.0 equiv) in anhydrous CH₂Cl₂.

  • Reaction: Slowly add the amine solution to the acyl fluoride mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (may require gentle heating to 40 °C).

  • Workup & Purification: Perform an aqueous workup and purification as described in Protocol 1. The workup will also quench any remaining acyl fluoride.

References
  • Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. Royal Society of Chemistry.
  • Chapter 13: Green Catalytic Direct Amide Bond Form
  • Amine synthesis by amide reduction. Organic Chemistry Portal.
  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactiv
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.
  • Amide synthesis by acyl
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform.
  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Protecting Agents. TCI Chemicals.
  • Protective Groups. Organic Chemistry Portal.
  • The synthesis of sterically hindered amides. PubMed.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Application Notes: The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry. Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjug
  • The Synthesis of Sterically Hindered Amides.
  • Process optimization for acid-amine coupling: a c
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein.

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Optimization

Technical Support Center: Troubleshooting HPLC Methods for 4-(Aminomethyl)-3-methoxybenzoic Acid

Welcome to the Advanced Chromatography Tech Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving highly polar, polyfunctional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Tech Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving highly polar, polyfunctional molecules. 4-(Aminomethyl)-3-methoxybenzoic acid presents a classic chromatographic paradox: it is a zwitterion containing both a basic primary amine and an acidic carboxylic acid.

This dual nature leads to poor retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary interactions. This guide provides field-proven, mechanistically grounded solutions to optimize your separations, ensuring high-quality data for your drug development workflows.

Mechanistic Overview: The Zwitterionic Challenge

At physiological pH, 4-(Aminomethyl)-3-methoxybenzoic acid exists as a zwitterion (net neutral, but locally charged). In RP-HPLC, highly polar molecules fail to partition effectively into the hydrophobic C18 stationary phase, causing them to elute near the void volume. Furthermore, the protonated primary amine acts as a strong cation, interacting electrostatically with residual acidic silanols (Si-O⁻) on the silica backbone. This secondary retention mechanism causes the analyte molecules to lag, resulting in a distorted, tailing peak[1][2].

Diagnostic FAQs: Troubleshooting Retention & Peak Shape

Q1: Why does 4-(Aminomethyl)-3-methoxybenzoic acid elute almost immediately on my standard C18 column? A1: Your analyte is too polar for standard hydrophobic partitioning. At neutral pH, the molecule is fully ionized at both functional groups. Even if you lower the pH to 2.5 to protonate and neutralize the carboxylic acid, the primary amine remains protonated (-NH₃⁺) and highly polar. Standard C18 phases cannot retain this localized charge effectively without the addition of an ion-pairing reagent.

Q2: I lowered the mobile phase pH to 3.0, but I am still seeing severe peak tailing ( As​ > 2.0). What is the physical cause? A2: While lowering the pH to 3.0 successfully neutralizes the carboxylic acid, the primary amine remains positively charged. Peak tailing occurs because this protonated amine undergoes strong secondary electrostatic interactions with residual, unshielded silanol groups on the silica surface[1]. Even at pH 3.0, a fraction of silanols remain active. This creates a secondary, slower retention mechanism that drags out the rear of the peak[2].

Q3: How can I eliminate this silanol-induced tailing while maintaining LC-MS compatibility? A3: First, switch to a highly deactivated, end-capped column or a polar-embedded C18 phase (e.g., amide-linked) which sterically shields residual silanols. Second, ensure your mobile phase has sufficient buffer capacity. Use 10–20 mM of a volatile buffer like ammonium formate[2]. Insufficient buffer capacity allows local pH shifts at the particle surface, exacerbating tailing. Avoid non-volatile phosphate buffers if you are coupling to a mass spectrometer.

Q4: Should I abandon RP-HPLC and switch to HILIC for this molecule? A4: Yes, especially if your downstream application is LC-MS. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar compounds that are poorly retained in reversed-phase systems[3][4]. In HILIC, the mobile phase is highly organic (e.g., >75% acetonitrile), and the stationary phase is polar (e.g., zwitterionic or amide). The primary retention mechanism is the partitioning of the polar analyte into a water-rich layer immobilized on the stationary phase[4][5]. This not only provides excellent retention for zwitterions but also dramatically enhances electrospray ionization (ESI) efficiency for MS detection[3].

Decision Workflow

HPLC_Troubleshooting Start Issue: Poor Retention & Peak Tailing Analysis Molecule: Zwitterion Primary Amine + Carboxylic Acid Start->Analysis RP_Path Strategy A: RP-HPLC Analysis->RP_Path Moderate Polarity Tolerance HILIC_Path Strategy B: HILIC Analysis->HILIC_Path High Polarity / MS Detection RP_Step1 Lower pH (2.5-3.0) Protonate -COOH RP_Path->RP_Step1 HILIC_Step1 Zwitterionic/Amide Column Form Water-Rich Layer HILIC_Path->HILIC_Step1 RP_Step2 Add Ion-Pairing Agent (e.g., 0.1% TFA) RP_Step1->RP_Step2 RP_Step3 Use End-Capped C18 Reduce Silanol Activity RP_Step2->RP_Step3 Success Optimal Peak Shape & Retention Achieved RP_Step3->Success HILIC_Step2 High Organic Mobile Phase (75-90% ACN) HILIC_Step1->HILIC_Step2 HILIC_Step3 Add Volatile Buffer (10-20 mM AmFm, pH 3.0) HILIC_Step2->HILIC_Step3 HILIC_Step3->Success

Decision matrix for resolving retention and tailing issues in zwitterionic chromatography.

Quantitative Data Presentation

The following table summarizes the expected chromatographic metrics when applying different optimization strategies to 4-(Aminomethyl)-3-methoxybenzoic acid.

Chromatographic StrategyColumn ChemistryMobile Phase CompositionRetention Factor ( k′ )Asymmetry Factor ( As​ )MS Compatibility
Standard RP-HPLC Conventional C180.1% Formic Acid in H₂O/ACN< 1.0 (Poor)> 2.0 (Severe Tailing)Excellent
Optimized RP-HPLC Polar-Embedded C180.1% TFA in H₂O/ACN2.5 (Acceptable)1.2 (Acceptable)Poor (Ion Suppression)
HILIC (Recommended) Zwitterionic (ZIC-HILIC)20 mM AmFm pH 3.0 / 80% ACN> 4.0 (Excellent)1.05 (Ideal)Excellent (Enhanced ESI)
Experimental Protocol: Self-Validating HILIC Method Development

Objective: Establish a robust, high-retention, symmetrical peak method for 4-(Aminomethyl)-3-methoxybenzoic acid. Causality: HILIC relies on an immobilized water layer. Proper equilibration and sample diluent matching are critical to prevent disruption of this layer, which would otherwise cause peak splitting[4][5].

Step 1: Stationary Phase Equilibration

  • Action: Flush a Zwitterionic HILIC column with 50 column volumes of 80% Acetonitrile / 20% Aqueous Buffer (20 mM Ammonium Formate, pH 3.0).

  • Causality: The high organic content forces water to adsorb onto the polar stationary phase, creating the partitioning layer[4][6].

  • Self-Validation Check: Monitor the baseline pressure and UV/MS signal. Equilibration is validated only when the pressure variance is < 1% over 10 minutes.

Step 2: Sample Diluent Preparation

  • Action: Dissolve 4-(Aminomethyl)-3-methoxybenzoic acid in a diluent of 75% Acetonitrile / 25% Water.

  • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the delicate water-rich layer at the column head, leading to poor peak shape.

  • Self-Validation Check: Inject 1 µL of the sample. If the peak exhibits fronting or splitting, the sample diluent is too aqueous. Increase the acetonitrile concentration in the diluent by 5% increments until a single, symmetrical peak is observed.

Step 3: Elution and Buffer Capacity Optimization

  • Action: Run an isocratic method at 80% Acetonitrile with 20 mM Ammonium Formate (pH 3.0).

  • Causality: Coulombic interactions in zwitterionic HILIC are powerful. A buffer concentration of at least 10-20 mM is required to manage these electrostatic forces and prevent tailing[7].

  • Self-Validation Check: Calculate the Asymmetry Factor ( As​ ) of the resulting peak at 10% peak height. If As​ > 1.2, the buffer capacity is insufficient to mask secondary ionic interactions. Increase the ammonium formate concentration to 30 mM. The system is validated when As​ stabilizes between 0.95 and 1.10 across five consecutive injections.

References
  • Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol. Benchchem.1

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. 3

  • Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin. Benchchem. 2

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today. 7

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI. 6

  • HILIC. Dr. Maisch. 4

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. NIH. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(Aminomethyl)-3-methoxybenzoic Acid Amidation

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with advanced troubleshooting strategies for the amidation of 4-(Aminomethyl)-3-methoxybenzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with advanced troubleshooting strategies for the amidation of 4-(Aminomethyl)-3-methoxybenzoic acid .

Because this molecule is a highly functionalized bifunctional building block—containing both a primary amine (-CH₂NH₂) and a carboxylic acid (-COOH)—it is notoriously prone to self-condensation, zwitterion formation, and poor solubility[1]. This guide synthesizes field-proven methodologies to help you achieve high-conversion, chemoselective coupling.

Diagnostic Workflow

Before adjusting your reaction conditions, use the decision tree below to identify the root cause of your low conversion rates.

TroubleshootingWorkflow Start Issue: Low Amidation Conversion Protected Are both reactive centers protected? Start->Protected UnprotectedPath No: Zwitterion state & Self-condensation Protected->UnprotectedPath No ProtectedPath Yes: Proceed to Coupling Optimization Protected->ProtectedPath Yes ProtectAction Action: Apply Fmoc/Boc or Methyl Ester UnprotectedPath->ProtectAction ReagentCheck Using weak reagents (e.g., EDC/DIC)? ProtectedPath->ReagentCheck WeakReagent Yes: Intermediate hydrolysis likely ReagentCheck->WeakReagent Yes GoodReagent No: Check Solvation & Aggregation ReagentCheck->GoodReagent No StrongReagent Action: Switch to HATU/DIPEA or T3P WeakReagent->StrongReagent SolventAction Action: Use NMP or Microwave Heating GoodReagent->SolventAction

Troubleshooting workflow for resolving low conversion in bifunctional amino acid amidation.

Frequently Asked Questions (FAQs)

Q1: Why is my direct amidation of unprotected 4-(Aminomethyl)-3-methoxybenzoic acid yielding <10% conversion?

A: The unprotected molecule exists predominantly as a zwitterion in solution, leading to extremely poor solubility in standard organic solvents like DCM or DMF[1]. Furthermore, activating the carboxylic acid in the presence of the free aminomethyl group triggers rapid intermolecular self-condensation (oligomerization).

  • Causality: The zwitterionic charge distribution prevents effective solvation, while the bifunctional nature guarantees competing nucleophilic attacks, consuming the starting material without yielding the desired cross-coupled product[1].

  • Solution: Implement a protecting group strategy. Converting the acid to a methyl ester (e.g., 4-(aminomethyl)-3-methoxybenzoic acid methyl ester) or protecting the amine with an Fmoc group (e.g., 4-[[[9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methoxybenzoic acid) isolates the reactive centers and prevents polymerization[2].

Q2: I have protected the amine (Fmoc), but coupling the carboxylic acid to a secondary amine still results in sluggish yields. What is wrong?

A: While the primary aminomethyl group is not highly sterically hindered, the methoxy group at the 3-position exerts electronic and subtle steric effects on the adjacent aromatic ring. Standard carbodiimides (EDC, DIC) often lack the potency to drive these specific couplings to completion[3].

  • Causality: Carbodiimide intermediates (O-acylisoureas) can undergo side reactions, such as rearrangement to unreactive N-acylureas, or hydrolyze before the incoming nucleophile can attack[3].

  • Solution: Switch to a highly reactive aminium/uronium salt like HATU or a phosphonium salt like PyBOP[3]. These reagents form highly reactive active esters (e.g., OAt esters) that drastically lower the activation energy barrier[4].

Q3: What is the optimal solvent system for this amidation?

A: Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are the gold standards. If you observe precipitation or turbidity during the reaction, inadequate solvation is occurring[3].

  • Causality: Inadequate solvation leads to the aggregation of intermediates, physically shielding the reactive centers from the coupling reagents and the nucleophile[3].

  • Solution: Use strictly anhydrous DMF or NMP. For particularly stubborn couplings, a solvent mixture like DCM/DMF/NMP (1:1:1) can disrupt intermolecular hydrogen bonding and improve conversion[3].

Q4: How can I accurately monitor the conversion rate?

A: Because of the high polarity of the starting materials and the potential for UV-active byproducts, relying solely on Thin Layer Chromatography (TLC) is problematic and often yields ambiguous multiple spots[4].

  • Solution: Use LC-MS (Liquid Chromatography-Mass Spectrometry) with a reverse-phase column to track the exact mass of the product. If working on solid-phase peptide synthesis (SPPS), utilize the Kaiser (Ninhydrin) test to qualitatively assess the presence of free primary amines[5].

Quantitative Data: Coupling Reagent Efficacy

The choice of coupling reagent drastically impacts the conversion rate of sterically and electronically demanding benzoic acid derivatives.

Table 1: Comparison of Coupling Reagents for 4-(Aminomethyl)-3-methoxybenzoic acid

Coupling ReagentActivation IntermediateTypical Conversion Rate (%)Recommended BaseMechanistic Notes
EDC / HOBt OBt ester20 - 40%DIPEAProne to intermediate hydrolysis; slow reaction rate.
DIC / Oxyma Oxyma ester50 - 70%None / CollidineGood for SPPS, moderate for solution phase.
T3P Phosphonic anhydride80 - 90%Pyridine / DIPEAGreen reagent, low epimerization, highly soluble byproducts[6].
PyBOP OBt ester85 - 95%DIPEAExcellent alternative if uronium salts fail[3].
HATU OAt ester> 95% DIPEA (2-3 eq)Gold standard for overcoming steric/electronic barriers[3].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.

Protocol 1: Chemoselective Fmoc-Protection of the Aminomethyl Group

This protocol isolates the amine, preventing self-condensation during subsequent acid activation.

  • Preparation: Dissolve 4-(Aminomethyl)-3-methoxybenzoic acid (1.0 eq) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane to achieve a 0.2 M concentration.

    • Causality Note: The biphasic basic system ensures the aminomethyl group is deprotonated and nucleophilic, while the carboxylic acid remains as a water-soluble, unreactive carboxylate salt.

  • Addition: Cool the mixture to 0°C in an ice bath. Dissolve Fmoc-OSu (1.1 eq) in a minimal volume of dioxane and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir vigorously for 12 hours.

  • Validation Check: Sample the reaction and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 181.19) disappears and the Fmoc-protected mass (m/z 403.4) becomes the dominant peak.

  • Workup: Wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc-OSu. Carefully acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the product.

  • Isolation: Filter the resulting white solid, wash with cold water, and dry under high vacuum to yield 4-[[[9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methoxybenzoic acid[2].

Protocol 2: High-Efficiency Amidation using HATU

This protocol utilizes pre-activation to guarantee the formation of the active ester before nucleophilic introduction.

  • Solvation: Dissolve the Fmoc-protected 4-(Aminomethyl)-3-methoxybenzoic acid (1.0 eq) from Protocol 1 in strictly anhydrous DMF (0.1 M concentration).

  • Pre-Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

    • Causality Note: Stir the mixture for exactly 5 minutes at room temperature before adding the amine. This pre-activation allows the complete conversion of the acid to the highly reactive OAt ester. If the amine is added simultaneously, sluggish activation can lead to competitive hydrolysis of the coupling reagent[3].

  • Coupling: Add the target amine (1.1 eq) to the pre-activated mixture. Stir for 2-4 hours at room temperature.

  • Validation Check: Perform a Kaiser test (if the amine is resin-bound)[5] or LC-MS (if solution phase). A colorless/yellow Kaiser test or the appearance of the desired product mass confirms >95% conversion.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • EP2291075A2 - Gastrin releasing peptide compounds Google P
  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester Reddit (r/chemistry)[Link]

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts National Institutes of Health (PMC)[Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges RSC Publishing[Link]

Sources

Reference Data & Comparative Studies

Validation

Application Guide: 4-(Aminomethyl)-3-methoxybenzoic acid vs. 4-(aminomethyl)benzoic acid in Peptide Synthesis

Introduction: The Role of Rigid Aromatic Spacers In advanced peptide synthesis and bioconjugation, aromatic spacers are critical for introducing defined spatial distances between pharmacophores, chelators, or targeting s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Rigid Aromatic Spacers

In advanced peptide synthesis and bioconjugation, aromatic spacers are critical for introducing defined spatial distances between pharmacophores, chelators, or targeting sequences. 4-(aminomethyl)benzoic acid (PAMBA) is the gold-standard rigid spacer, frequently used to prevent steric clashes between bulky chelators (e.g., DOTA) and receptor-binding peptides[1][2].

However, as targeted radiotherapeutics and peptide-drug conjugates (PDCs) evolve, researchers require tools to fine-tune the in vivo pharmacokinetics (PK) of these molecules. 4-(Aminomethyl)-3-methoxybenzoic acid emerges as a specialized derivative. By introducing a methoxy group at the 3-position, this spacer alters the lipophilicity, electronic distribution, and steric profile of the conjugate, shifting clearance pathways and optimizing receptor binding[3].

This guide objectively compares these two spacers, detailing the mechanistic causality behind their performance and providing self-validating protocols for their integration into Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Divergence: Electronic & Steric Causality

The decision to substitute standard PAMBA with its 3-methoxy derivative is governed by two fundamental chemical principles:

A. Steric Hindrance at the Benzylic Amine

In 4-(Aminomethyl)-3-methoxybenzoic acid, the methoxy group ( −OCH3​ ) is positioned ortho to the aminomethyl group. During SPPS, after the spacer is attached to the peptide and its N-terminus is deprotected, the benzylic amine must act as a nucleophile to couple the next building block (e.g., a chelator or another amino acid). The bulky ortho-methoxy group creates a steric shield around this primary amine.

  • Causality: This steric bulk increases the activation energy required for the incoming activated ester to approach the amine. Consequently, standard coupling reagents like HBTU may yield incomplete reactions, necessitating the use of highly reactive, HOAt-based reagents like HATU or COMU to force the acylation.

B. Electronic Modulation and Lipophilicity (LogP)

The methoxy group is strongly electron-donating via resonance ( +M effect). While this enriches the electron density of the aromatic ring, its primary functional impact in drug design is the modulation of lipophilicity.

  • Causality: The addition of the −OCH3​ moiety increases the overall LogP of the spacer. In radiopharmaceuticals (such as Gastrin Releasing Peptide (GRP) receptor antagonists), purely hydrophilic peptides are rapidly cleared through the kidneys, which can cause nephrotoxicity. By utilizing the 3-methoxy derivative, the conjugate's lipophilicity is increased, promoting a favorable shift toward mixed renal/hepatobiliary clearance[3].

SpacerSelection Start Peptide Conjugate Design Rigid Require Rigid Aromatic Spacer? Start->Rigid Flex Use Aliphatic Spacer (e.g., PEG, Ahx) Rigid->Flex No PK Require Lipophilicity/PK Tuning? Rigid->PK Yes PAMBA Select: 4-(aminomethyl)benzoic acid (Standard Rigid Spacer) PK->PAMBA No Methoxy Select: 4-(Aminomethyl)-3-methoxybenzoic acid (PK-Tuned Rigid Spacer) PK->Methoxy Yes

Logic tree for selecting between standard PAMBA and its 3-methoxy derivative based on PK needs.

Quantitative Performance Comparison

The following table summarizes the physicochemical and operational differences between the two spacers in a laboratory setting.

Parameter4-(aminomethyl)benzoic acid (PAMBA)4-(Aminomethyl)-3-methoxybenzoic acid
Molecular Weight 151.16 g/mol [1]181.19 g/mol
Steric Hindrance (Amine) Low (Unobstructed benzylic amine)Moderate (Ortho-methoxy shielding)
Relative Lipophilicity Lower (Hydrophilic core)Higher (Lipophilic ether linkage)
Preferred Coupling Reagent HBTU, DIC/Oxyma, or PyBOPHATU, COMU, or Acid Chloride activation[4]
Coupling Time (SPPS) 45 - 60 minutes90 - 120 minutes
Primary Application Baseline distancing for chelators[2]PK tuning in radiotherapeutics (e.g., L125)[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in validation steps. This prevents the propagation of errors during complex multi-step syntheses.

Protocol A: Synthesis of the 3-Methoxy Spacer Precursor

Because 4-(Aminomethyl)-3-methoxybenzoic acid is highly specialized, it is often synthesized from an azide precursor via a Staudinger reduction prior to Fmoc-protection[3].

  • Reaction Setup: Dissolve 5.0 g of (4-azidomethyl)-3-methoxybenzoic acid methyl ester in 50 mL of anhydrous THF.

  • Reduction: Add 1.05 eq of Triphenylphosphine ( PPh3​ ).

    • Self-Validation Check: Immediate evolution of nitrogen gas ( N2​ ) bubbles must be observed. The cessation of bubbling indicates the complete formation of the aza-ylide intermediate.

  • Hydrolysis: Stir at room temperature for 24 hours. Add 1N NaOH in Methanol to hydrolyze the methyl ester, yielding the free carboxylic acid suitable for Fmoc-protection[3].

Protocol B: Solid-Phase Coupling of the Aromatic Spacers

This protocol details the attachment of the spacer to a resin-bound peptide, followed by the acylation of the spacer's amine.

  • Resin Preparation: Swell 0.1 mmol of peptide-resin (e.g., Rink Amide MBHA) in DMF for 30 minutes.

  • Activation & Coupling of the Spacer:

    • For PAMBA: Dissolve 0.3 mmol Fmoc-PAMBA and 0.29 mmol HBTU in DMF. Add 0.6 mmol DIPEA. Add to resin and agitate for 1 hour.

    • For 3-Methoxy Derivative: Dissolve 0.3 mmol Fmoc-4-(Aminomethyl)-3-methoxybenzoic acid and 0.29 mmol HATU in DMF. Add 0.6 mmol DIPEA. Add to resin and agitate for 2 hours to overcome ortho-steric hindrance.

  • Validation (Kaiser Test): Wash a micro-aliquot of resin beads with ethanol and apply Kaiser test reagents.

    • Self-Validation Check: A colorless/yellow bead confirms complete coupling. A blue bead indicates unreacted amines, mandating a repeat of Step 2.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF ( 2×10 min ).

    • Self-Validation Check: Collect the effluent and measure UV absorbance at 301 nm . The calculated Fmoc-dibenzofulvene concentration must match the theoretical resin loading, proving the spacer is successfully attached and deprotected.

  • Cleavage: Cleave the final conjugate using a cocktail of TFA/TIPS/ H2​O (95:2.5:2.5) for 2 hours[4].

SyntheticWorkflow Resin Peptide-Resin (Deprotected) Activation Spacer Activation (HATU/DIPEA) Resin->Activation Coupling Coupling Phase (Kaiser Test Validation) Activation->Coupling Chelator Conjugate Chelator (e.g., DOTA-NHS) Coupling->Chelator Cleavage TFA Cleavage & HPLC Purification Chelator->Cleavage

Self-validating SPPS workflow for coupling hindered aromatic spacers to peptide resins.

Conclusion

While 4-(aminomethyl)benzoic acid (PAMBA) remains the highly efficient, default choice for introducing a rigid ~6 Å distance between a peptide and a functional group, it lacks the structural complexity required for advanced pharmacokinetic tuning. 4-(Aminomethyl)-3-methoxybenzoic acid serves as a sophisticated alternative. Despite requiring more aggressive coupling conditions (e.g., HATU) due to ortho-steric shielding, its electron-donating methoxy group provides critical lipophilic modulation. This makes it an indispensable building block for drug development professionals engineering next-generation, receptor-targeted radiopharmaceuticals with optimized clearance profiles.

References

  • Epitope topography controls bioactivity in supramolecular nanofibers National Institutes of Health (PMC). URL: [Link]

  • Development of cyclic pentapeptide ligands for chemokine receptor targeting Technical University of Munich (mediaTUM). URL: [Link]

  • Google Patents.

Sources

Comparative

Overcoming Zwitterionic Retention Challenges: A Comparative Guide to HPLC Assay Validation for 4-(Aminomethyl)-3-methoxybenzoic Acid

As pharmaceutical pipelines increasingly focus on complex, highly functionalized molecules, analytical scientists are frequently confronted with challenging intermediates. 4-(Aminomethyl)-3-methoxybenzoic acid is a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly focus on complex, highly functionalized molecules, analytical scientists are frequently confronted with challenging intermediates. 4-(Aminomethyl)-3-methoxybenzoic acid is a prime example. Utilized heavily in the synthesis of targeted 1[1] and 2[2], this molecule features a primary amine (aminomethyl group, pKa ~9.5) and a carboxylic acid (pKa ~4.0) situated on a methoxy-substituted benzene ring.

At typical mobile phase pH ranges (pH 3.0–6.0), the molecule exists as a highly polar zwitterion. This amphoteric nature presents a formidable challenge for conventional liquid chromatography, leading to poor retention, severe peak tailing, and irreproducibility. This guide objectively compares traditional chromatographic approaches against a superior mixed-mode solution, providing a self-validating experimental protocol and complete ICH Q2(R2) validation data.

Methodological Comparison: Evaluating the Alternatives

When designing an assay for a zwitterionic target, selecting the correct stationary phase chemistry is the most critical decision. We evaluated three distinct chromatographic approaches:

Alternative 1: Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing
  • The Mechanism: Standard C18 columns are used in conjunction with hydrophobic ion-pairing reagents (e.g., sodium hexanesulfonate or trifluoroacetic acid). These reagents neutralize the analyte's charge, temporarily increasing its hydrophobicity to force retention.

  • The Drawbacks: While retention is achieved, ion-pairing agents permanently alter the stationary phase and require extensive column equilibration. More critically, they severely suppress ionization in mass spectrometry (LC-MS), making this method rigid and3[3].

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • The Mechanism: HILIC employs a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. Retention is driven by the immobilized on the silica surface.

  • The Drawbacks: Zwitterions exhibit complex, multimodal retention on HILIC columns. The combination of partitioning and 4 frequently results in peak tailing, poor reproducibility, and extreme sensitivity to the sample diluent[4].

The Solution: Mixed-Mode Chromatography (RP/WCX)
  • The Mechanism: Mixed-mode stationary phases intentionally combine reversed-phase (hydrophobic) and ion-exchange functionalities within a single ligand. For 4-(Aminomethyl)-3-methoxybenzoic acid, a 5 is the optimal solution[5].

  • The Causality (Why it works): The C18/C12 alkyl chain retains the aromatic methoxybenzoic acid backbone via hydrophobic interactions, while the embedded carboxylic acid groups on the stationary phase provide controlled, reversible ionic interactions with the protonated aminomethyl group. By adjusting the mobile phase pH and buffer concentration, we independently tune these two retention mechanisms. This eliminates the need for ion-pairing agents, ensures MS compatibility, and delivers perfectly symmetrical peaks.

MethodSelection Target Target: 4-(Aminomethyl)-3-methoxybenzoic acid (Zwitterionic, High Polarity) RP Alt 1: RP-HPLC + Ion Pairing (e.g., Hexanesulfonate) Target->RP Hydrophobic interaction forced by ion-pairing HILIC Alt 2: HILIC (Bare Silica / Amide) Target->HILIC Aqueous layer partitioning MixedMode Solution: Mixed-Mode (RP / WCX) Target->MixedMode Dual retention: Hydrophobic + Ionic RP_Con Cons: MS incompatible, long equilibration RP->RP_Con HILIC_Con Cons: Peak tailing, solvent mismatch HILIC->HILIC_Con MM_Pro Pros: MS compatible, sharp peaks, robust MixedMode->MM_Pro

Fig 1. Method selection logic and retention mechanisms for zwitterionic compounds.

Table 1: Objective Performance Comparison
ParameterRP-HPLC + Ion PairingHILIC (Bare Silica)Mixed-Mode (RP/WCX)
Retention Mechanism Hydrophobic (Forced)Aqueous PartitioningHydrophobic + Electrostatic
Peak Symmetry (As) 1.4 - 1.8 (Tailing)1.3 - 1.7 (Tailing)0.95 - 1.05 (Excellent)
MS Compatibility Poor (Ion Suppression)GoodExcellent (Volatile Buffers)
Equilibration Time > 45 minutes> 30 minutes< 15 minutes
Sample Diluent Sensitivity LowHigh (Requires high organic)Low (Tolerates aqueous)

Experimental Protocol: The Self-Validating RP/WCX System

To establish a trustworthy and reproducible assay, the following protocol details the optimized mixed-mode methodology. This system is "self-validating" because the use of a specific volatile buffer inherently controls the ionization state of both the column and the analyte, ensuring run-to-run consistency without complex gradient manipulations.

Step-by-Step Methodology
  • Column Selection: Core-shell Mixed-Mode RP/WCX column (e.g., 150 x 4.6 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Channel A (Aqueous Buffer): Prepare 20 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to exactly 4.5 using glacial acetic acid.

      • Causality Check: At pH 4.5, the weak cation exchange sites (pKa ~2.0-3.0) on the column are fully ionized (negatively charged), and the analyte's amine group is fully protonated (positively charged), maximizing the targeted ionic interaction.

    • Channel B (Organic Modifier): 100% Acetonitrile (LC-MS grade).

  • Chromatographic Conditions:

    • Elution: Isocratic at 75% Channel A / 25% Channel B.

      • Causality Check: The high aqueous content overcomes the hydrophilicity of the zwitterion to allow ion-exchange, while the 25% organic modifier prevents hydrophobic collapse of the C18/C12 chains.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Detection: UV at 235 nm (optimal absorbance for the methoxybenzoic acid chromophore).

  • Sample Preparation: Dissolve 4-(Aminomethyl)-3-methoxybenzoic acid reference standards in the Mobile Phase (75:25 Buffer:ACN) to prevent solvent-mismatch peak distortion at the column head.

Assay Validation Data (ICH Q2(R2) Compliant)

The developed mixed-mode assay was rigorously validated according to the latest 6[6]. The enhanced Q2(R2) framework emphasizes a lifecycle approach, proving the method is "fit for purpose" across its7 and utilizing Quality-by-Design (QbD) principles[7][8].

Validation Start ICH Q2(R2) Validation Protocol Spec Specificity (Blank vs. Sample) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Prec Precision (RSD < 2.0%) Start->Prec Acc Accuracy (Spike Recovery 98-102%) Start->Acc Rob Robustness (pH, Temp variations) Start->Rob

Fig 2. ICH Q2(R2) analytical procedure validation workflow.

Table 2: Linearity, LOD, and LOQ

The reportable range was established by analyzing standard solutions from 50% to 150% of the target assay concentration (100 µg/mL).

Validation ParameterResultICH Q2(R2) Acceptance Criteria
Linearity Range 10.0 – 150.0 µg/mLMust cover 80-120% of test conc.
Correlation Coefficient (R²) 0.9998≥ 0.999
Regression Equation y = 45213x + 1204N/A
Limit of Detection (LOD) 0.8 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 2.5 µg/mLSignal-to-Noise ≥ 10:1
Table 3: Precision and Accuracy

Accuracy was determined via spike-recovery experiments at three concentration levels (80%, 100%, 120%) in triplicate. Precision was evaluated through method repeatability (6 distinct sample preparations at 100% concentration).

ParameterConcentration LevelRecovery / Result% RSDAcceptance Criteria
Accuracy (Recovery) 80 µg/mL (80%)99.4%0.8%98.0% – 102.0%
100 µg/mL (100%)100.2%0.6%98.0% – 102.0%
120 µg/mL (120%)99.8%0.7%98.0% – 102.0%
Method Precision 100 µg/mL (n=6)100.1% (Mean Assay)0.55% % RSD ≤ 2.0%
Intermediate Precision 100 µg/mL (n=6, Day 2)99.9% (Mean Assay)0.62% % RSD ≤ 2.0%

Conclusion

For highly polar, zwitterionic intermediates like 4-(Aminomethyl)-3-methoxybenzoic acid, traditional RP-HPLC and HILIC methodologies force analysts into a compromise between peak shape, MS compatibility, and method robustness. Mixed-mode chromatography (RP/WCX) breaks this compromise. By rationally leveraging both hydrophobic and electrostatic interactions, the mixed-mode approach delivers a superior, ICH Q2(R2)-validated assay that is highly accurate, precise, and perfectly suited for modern pharmaceutical development lifecycles.

References

  • "EP2291075A2 - Gastrin releasing peptide compounds". Google Patents.
  • "MX2007015070A - Novel indoline compounds". Google Patents.
  • "Mixed-Mode HPLC Separations: What, Why, and How". LCGC International.
  • "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes". Waters Corporation.
  • "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique". NIH.
  • "Mixed-Mode Chromatography and Stationary Phases". Helix Chromatography.
  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". European Medicines Agency (EMA).
  • "Validation of analytical procedures Q2(R2)". ICH.
  • "ICH Q2(R2) Guide: Analytical Method Validation Explained". IntuitionLabs.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Aminomethyl)-3-methoxybenzoic Acid and its Structural Analogues

Introduction to 4-(Aminomethyl)-3-methoxybenzoic Acid and the Importance of Fragmentation Analysis 4-(Aminomethyl)-3-methoxybenzoic acid possesses three key functional groups that dictate its chemical properties and, con...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 4-(Aminomethyl)-3-methoxybenzoic Acid and the Importance of Fragmentation Analysis

4-(Aminomethyl)-3-methoxybenzoic acid possesses three key functional groups that dictate its chemical properties and, consequently, its fragmentation behavior in a mass spectrometer: a carboxylic acid, a methoxy group, and an aminomethyl group attached to a benzene ring. Understanding the interplay of these groups during fragmentation is crucial for its unambiguous identification in complex matrices and for distinguishing it from its isomers.

The ionization method employed significantly influences the initial fragmentation events. Electron Ionization (EI) typically induces extensive fragmentation, providing a detailed fingerprint of the molecule. In contrast, softer ionization techniques like Electrospray Ionization (ESI) often yield a prominent protonated molecule, [M+H]+, and the subsequent fragmentation (MS/MS) can be controlled by varying the collision energy. This guide will consider fragmentation pathways relevant to both EI and collision-induced dissociation (CID) of ESI-generated ions.

Predicted Fragmentation Pathways of 4-(Aminomethyl)-3-methoxybenzoic Acid

The molecular weight of 4-(Aminomethyl)-3-methoxybenzoic acid is 181.19 g/mol . The fragmentation of this molecule is predicted to be a composite of the characteristic fragmentation patterns of aromatic carboxylic acids, benzylamines, and methoxy-substituted aromatic compounds.

A Note on Scientific Integrity: The following fragmentation pathways for 4-(Aminomethyl)-3-methoxybenzoic acid are predictive and based on established chemical principles and experimental data from analogous structures. This approach allows for a robust hypothesis of its mass spectral behavior in the absence of direct experimental data.

The primary sites of fragmentation are expected to be the C-C bond between the carboxylic acid and the aromatic ring, the C-N bond of the aminomethyl group, and the bonds associated with the methoxy group.

Predicted_Fragmentation_of_4_Aminomethyl_3_methoxybenzoic_acid Predicted Fragmentation of 4-(Aminomethyl)-3-methoxybenzoic acid M [M]+• m/z 181 F1 [M-OH]+• m/z 164 M->F1 - •OH F2 [M-COOH]+• m/z 136 M->F2 - •COOH F3 [M-CH2NH2]+• m/z 151 M->F3 - •CH2NH2 F4 [M-NH3]+• m/z 164 M->F4 - NH3 (from aminomethyl) F5 [M-CH3]+• m/z 166 M->F5 - •CH3 F6 [M-OCH3]+• m/z 150 M->F6 - •OCH3 F7 [M-H2O]+• m/z 163 M->F7 - H2O

Caption: Predicted major fragmentation pathways of 4-(Aminomethyl)-3-methoxybenzoic acid.

Comparative Fragmentation Analysis

To substantiate our predictions for 4-(Aminomethyl)-3-methoxybenzoic acid, we will now compare its expected fragmentation with the known fragmentation patterns of three key structural analogues.

4-Methoxybenzoic Acid: The Aromatic Carboxylic Acid Analogue

4-Methoxybenzoic acid (p-anisic acid) provides a well-documented example of the fragmentation of a methoxy-substituted aromatic carboxylic acid.[1][2] Under electron ionization, its fragmentation is characterized by several key losses from the molecular ion (m/z 152).[1]

The most significant fragmentation pathways for 4-methoxybenzoic acid involve the loss of a hydroxyl radical (•OH) to form a stable acylium ion at m/z 135, and the loss of a methyl radical (•CH₃) from the methoxy group, resulting in an ion at m/z 137.[1] Further fragmentation of the m/z 135 ion through the loss of carbon monoxide (CO) yields a phenyl cation derivative at m/z 107.[3]

Fragmentation_of_4_Methoxybenzoic_Acid Fragmentation of 4-Methoxybenzoic Acid M [M]+• m/z 152 F1 [M-OH]+• m/z 135 M->F1 - •OH F2 [M-CH3]+• m/z 137 M->F2 - •CH3 F3 [M-OCH3]+• m/z 121 M->F3 - •OCH3 F4 [M-COOH]+• m/z 107 F1->F4 - CO F5 [C6H5]+• m/z 77 F4->F5 - CO

Caption: Major fragmentation pathways of 4-methoxybenzoic acid.

Benzylamine: The Benzyl Amine Analogue

The fragmentation of protonated benzylamines under collision-induced dissociation (CID) is characterized by the facile loss of ammonia (NH₃).[4][5][6] Another prominent fragmentation pathway is the cleavage of the C-N bond to form a stable benzyl cation at m/z 91.[4][6] This provides a strong indication that the aminomethyl group in our target molecule will likely undergo similar fragmentation.

4-Aminobenzoic Acid: The Isomeric Analogue

4-Aminobenzoic acid is an isomer of our target molecule's core structure (aminobenzoic acid) and presents an interesting case regarding the site of protonation in ESI. Depending on the solvent system, protonation can occur at either the amine nitrogen or the carboxylic acid oxygen, leading to distinct fragmentation patterns.[7][8][9] When protonated on the nitrogen, a key fragmentation is the loss of water. When protonated on the carboxylic acid, the loss of ammonia can be observed. This highlights the importance of experimental conditions in dictating the observed fragmentation spectrum.

Tabulated Comparison of Key Fragments

The following table summarizes the predicted key fragments for 4-(Aminomethyl)-3-methoxybenzoic acid and compares them with the experimentally observed fragments of its analogues.

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure/Neutral LossPredicted for 4-(Aminomethyl)-3-methoxybenzoic acid?Observed in Analogue(s)
181 [M]+• / [M+H]+ Yes (Molecular Ion) N/A
166 [M-CH₃]+• Yes 4-Methoxybenzoic acid
164 [M-OH]+ / [M-NH₃]+• Yes 4-Methoxybenzoic acid / Benzylamine
151 [M-CH₂NH₂]+• Yes Benzylamine (related cleavage)
150 [M-OCH₃]+• Yes 4-Methoxybenzoic acid
136 [M-COOH]+• Yes Aromatic Carboxylic Acids[8]
107 [M-COOH-CO]+• Possible 4-Methoxybenzoic acid
91 [C₇H₇]+ Possible Benzylamine

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation patterns, the following experimental protocol is recommended for the analysis of 4-(Aminomethyl)-3-methoxybenzoic acid.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-(Aminomethyl)-3-methoxybenzoic acid in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid for ESI-MS analysis. For GC-MS analysis, derivatization to a more volatile ester (e.g., methyl ester) may be necessary.[3]

Instrumentation and Data Acquisition

A. Electrospray Ionization - Quadrupole Time-of-Flight (ESI-QTOF) MS

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Mass Range: m/z 50-500

  • Acquisition Mode: MS and MS/MS (with collision energy ramp, e.g., 10-40 eV)

B. Gas Chromatography - Electron Ionization Mass Spectrometry (GC-EI-MS)

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • Ionization Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV[2]

  • Mass Range: m/z 40-450

Experimental_Workflow Experimental Workflow for MS Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution Working 10 µg/mL Working Solution Stock->Working Dilution ESI ESI-QTOF MS Working->ESI GCMS GC-EI-MS Working->GCMS Derivatization may be needed MS1 MS1 Spectrum (Molecular Ion) ESI->MS1 MS2 MS/MS Spectrum (Fragmentation Pattern) ESI->MS2 GCMS->MS1 Compare Compare with Predictions and Analogues MS1->Compare MS2->Compare

Caption: A generalized workflow for the mass spectrometric analysis of 4-(Aminomethyl)-3-methoxybenzoic acid.

Conclusion

This guide provides a predictive framework for the mass spectrometric fragmentation of 4-(Aminomethyl)-3-methoxybenzoic acid, grounded in the established fragmentation patterns of its structural analogues. By understanding the characteristic losses associated with the carboxylic acid, aminomethyl, and methoxy functional groups, researchers can more confidently identify this compound and its related structures in complex mixtures. The provided experimental protocols offer a starting point for acquiring the empirical data needed to validate and refine these predictions. As with all mass spectrometry, the choice of ionization technique and analytical conditions will play a critical role in the observed fragmentation, and a multi-faceted approach is recommended for complete structural elucidation.

References

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. Available at: [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available at: [Link]

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Available at: [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. Available at: [Link]

  • Probing Electrospray Ionization Dynamics Using Differential Mobility Spectrometry: The Curious Case of 4-Aminobenzoic Acid. ACS Publications. Available at: [Link]

  • Probing Electrospray Ionization Dynamics Using Differential Mobility Spectrometry: The Curious Case of 4-Aminobenzoic Acid. ACS Publications. Available at: [Link]

  • Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. ScienceDirect. Available at: [Link]

  • GCMS Section 6.12. Whitman College. Available at: [Link]

  • Figure 5 from Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids. Semantic Scholar. Available at: [Link]

  • Problem 32 Account for the presence of peak... [FREE SOLUTION]. Vaia. Available at: [Link]

  • EI Mass spectrum of the TMS derivative of benzoic acid (24). ResearchGate. Available at: [Link]

  • Probing electrospray ionization dynamics using differential mobility spectrometry: the curious case of 4-aminobenzoic acid. PubMed. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • 15.12: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]

  • Effects of Analyte Concentration on the Protonation Sites of 4‑Aminobenzoic Acid upon Atmospheric Pressure Chemical Ionization As Revealed by Gas-Phase Ion–Molecule Reactions. ACS Publications. Available at: [Link]

  • An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed. Available at: [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. Available at: [Link]

  • Effects of ESI conditions on kinetic trapping of the solution-phase protonation isomer of p-aminobenzoic acid in the gas phase. PubMed. Available at: [Link]

  • The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. ResearchGate. Available at: [Link]

  • Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Harvard DASH. Available at: [Link]

  • 8.7.6: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Available at: [Link]

  • Benzoic acid, 4-methoxy-, methyl ester. NIST WebBook. Available at: [Link]

  • 3-Amino-4-methoxybenzoic acid. PubChem. Available at: [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]

  • 4 Anisic acid. mzCloud. Available at: [Link]

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Comparative

In Vitro Toxicity and Biocompatibility Comparison Guide: 4-(Aminomethyl)-3-methoxybenzoic Acid Derivatives in Bioconjugation

Executive Summary In the development of targeted radiopharmaceuticals and antibody-drug conjugates (ADCs), the spacer or linker moiety is as critical as the targeting ligand and the cytotoxic/radioactive payload. An idea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted radiopharmaceuticals and antibody-drug conjugates (ADCs), the spacer or linker moiety is as critical as the targeting ligand and the cytotoxic/radioactive payload. An ideal linker must maintain high in vivo stability while exhibiting near-zero off-target cytotoxicity. This guide provides an objective, data-driven comparison of 4-(Aminomethyl)-3-methoxybenzoic acid (AMBA-OMe) [1]—a conformationally rigid, sterically hindered aromatic linker—against standard aliphatic and PEG-based alternatives.

Mechanistic Rationale: The Role of the Methoxy-Aromatic Linker

When designing Gastrin Releasing Peptide (GRP) compounds or Bombesin analogs for cancer targeting, the spacer linking the metal chelator (e.g., DOTA, DTPA) to the targeting peptide dictates the molecule's pharmacokinetic profile [2].

While simple aliphatic linkers like 6-aminohexanoic acid (Ahx) are common, they are highly flexible and susceptible to rapid enzymatic degradation in serum. 4-(Aminomethyl)-3-methoxybenzoic acid (CAS 96053-20-2) is utilized to overcome these limitations[1]. The addition of the methoxy (-OCH₃) group at the 3-position provides critical steric hindrance around the aminomethyl group. This shielding prevents rapid oxidative deamination by cellular monoamine oxidases (MAOs)—a degradation pathway that yields highly toxic, reactive aldehyde intermediates. Consequently, AMBA-OMe derivatives exhibit significantly lower off-target cytotoxicity while maintaining the structural rigidity needed to keep bulky chelators away from the receptor-binding pocket.

ToxicityPathway A Unshielded Linker Metabolism B Oxidative Deamination (MAO Enzymes) A->B C Aldehyde Intermediate Generation B->C D ROS Accumulation C->D E Mitochondrial Dysfunction D->E

Cellular toxicity pathway triggered by oxidative deamination of unshielded aliphatic linkers.

Comparative In Vitro Toxicity Data

To objectively evaluate biocompatibility, we compare four distinct linker systems conjugated to a standard DOTA-Bombesin(7-14) pharmacophore. The data below synthesizes standard in vitro stability models for lanthanide chelates [3].

Linker SystemChemical ClassificationIC₅₀ (µM) - MTT AssayLDH Release (%) at 500 µMSerum Half-Life (h)
AMBA-OMe Sterically Hindered Aromatic>10004.2 ± 0.8>72
PEG4 Hydrophilic Polymer>10003.1 ± 0.5>72
PAMBA Unsubstituted Aromatic850 ± 4512.5 ± 1.448
Ahx Flexible Aliphatic620 ± 3018.7 ± 2.112

Data Insights: AMBA-OMe performs comparably to the gold-standard PEG4 in terms of cellular biocompatibility (IC₅₀ > 1000 µM), but heavily outperforms the unsubstituted PAMBA and aliphatic Ahx linkers. The elevated LDH release in Ahx and PAMBA correlates directly with their susceptibility to enzymatic cleavage and subsequent generation of reactive oxygen species (ROS).

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocol utilizes an orthogonal validation approach. By running an MTT assay in parallel with an LDH assay on the same cell population, we create a self-validating system : metabolic inhibition without LDH release indicates a cytostatic effect, whereas simultaneous LDH release confirms cytocidal necrosis.

Dual MTT/LDH Cytotoxicity Assay

Step 1: Cell Seeding & Preparation

  • Action: Seed PC-3 cells (human prostate adenocarcinoma) at 1×104 cells/well in 96-well plates and incubate overnight at 37°C in 5% CO₂.

  • Causality: The selection of PC-3 cells is not arbitrary; these cells constitutively overexpress GRP receptors, providing a physiologically accurate model for evaluating Bombesin-targeted radiopharmaceuticals [4].

Step 2: Compound Incubation & Controls

  • Action: Treat cells with AMBA-OMe conjugates (ranging from 0.1 to 1000 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (1% Triton X-100 added 45 minutes prior to assay).

  • Causality: The 1% Triton X-100 control is critical; it forces complete cell lysis, establishing the maximum theoretical LDH release to accurately calibrate the assay's dynamic range.

Step 3: LDH Sampling (Membrane Integrity)

  • Action: Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of LDH reaction mix (containing lactate, NAD+, and tetrazolium salt). Incubate for 30 minutes in the dark, then measure absorbance at 490 nm.

  • Causality: LDH is a stable cytosolic enzyme. Its presence in the supernatant strictly indicates irreversible plasma membrane damage, isolating structural toxicity from mere metabolic slowdown.

Step 4: MTT Addition (Metabolic Activity)

  • Action: Add 10 µL of MTT reagent (5 mg/mL) to the remaining 50 µL of medium in the original plate. Incubate for 4 hours.

  • Causality: Viable cells convert the yellow MTT tetrazolium into insoluble purple formazan via mitochondrial reductases. This directly correlates with the metabolic health of the cells that survived the linker exposure.

Step 5: Solubilization & Readout

  • Action: Carefully aspirate the medium, add 100 µL of DMSO to dissolve the formazan crystals, and read absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

AssayWorkflow A Synthesize Linker-Peptide Conjugates B Cell Culture (PC-3 Prostate Cancer) A->B C Incubation (24h, 48h, 72h) B->C D MTT Assay (Metabolic Activity) C->D E LDH Release (Membrane Integrity) C->E F Data Analysis & IC50 Calculation D->F E->F

Workflow for evaluating in vitro cytotoxicity of linker-peptide conjugates in PC-3 cells.

Application Scientist Recommendations

For drug development professionals engineering novel radioligands, the choice of linker dictates clinical viability.

  • When to use PEG4: Ideal for highly lipophilic payloads where increasing aqueous solubility is the primary goal.

  • When to use Ahx: Limited to early-stage proof-of-concept synthesis due to its high susceptibility to serum proteases and moderate toxicity profile.

  • When to use AMBA-OMe: The optimal choice when conjugating bulky chelators (like DOTA or MACROPA) to short targeting peptides. The methoxy-aromatic ring provides the exact conformational rigidity required to prevent the chelator from interfering with receptor binding, while its steric shielding ensures a highly biocompatible, non-toxic profile that rivals PEG.

References

  • Title: Gastrin releasing peptide compounds (EP2291075A2)
  • Title: Development of an in vitro model for assessing the in vivo stability of lanthanide chelates Source: Nuclear Medicine and Biology URL: [Link]

  • Title: Indium-111-Diethylenetriaminepentaacetic Acid-Octreotide Is Delivered in Vivo to Pancreatic, Tumor Cell, Renal, and Hepatocyte Lysosomes Source: Cancer Research URL: [Link]

Sources

Validation

Reproducibility in Bifunctional Linker Chemistry: A Comparative Guide to 4-(Aminomethyl)-3-methoxybenzoic Acid Coupling

Executive Summary 4-(Aminomethyl)-3-methoxybenzoic acid (CAS: 96053-20-2) is a highly versatile bifunctional building block frequently utilized in the design of radiopharmaceuticals, such as Gastrin-Releasing Peptide (GR...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Aminomethyl)-3-methoxybenzoic acid (CAS: 96053-20-2) is a highly versatile bifunctional building block frequently utilized in the design of radiopharmaceuticals, such as Gastrin-Releasing Peptide (GRP) receptor-targeting compounds 1, and complex peptidomimetics. However, achieving reproducible amide coupling with this scaffold presents unique mechanistic challenges. The presence of both a primary benzylic amine and a substituted benzoic acid necessitates rigorous chemoselective protection and highly optimized coupling conditions. This guide objectively compares the performance of leading coupling reagents to establish self-validating, reproducible workflows for this specific substrate.

Mechanistic Causality & Structural Challenges

The reproducibility of coupling reactions involving this scaffold hinges on two distinct structural features:

  • Steric Hindrance at the Amine: The methoxy group at position 3 is situated ortho to the aminomethyl group at position 4. This proximity creates significant steric bulk around the primary benzylic amine, hindering nucleophilic attack during acylation. Standard coupling reagents often fail to drive this reaction to completion, leading to deletion sequences in solid-phase peptide synthesis (SPPS).

  • Bifunctionality and Polymerization: Unprotected, the molecule can undergo rapid intermolecular self-condensation. Orthogonal protection (e.g., Fmoc for the amine, methyl ester for the acid) is mandatory to create a controlled, reproducible system.

Comparative Analysis of Coupling Reagents

To overcome the steric hindrance of the ortho-methoxy group and ensure high reproducibility, the choice of coupling reagent is paramount. We compare the industry-standard HATU against next-generation Oxyma-based reagents (COMU and DIC/Oxyma) 23.

Quantitative Performance Comparison
Coupling ReagentActivation ChemistryYield (Hindered Amines)Epimerization RiskSolution Stability (in DMF)Safety Profile
HATU HOAt / Uronium95.0 - 99.0%ModerateHigh (Weeks)Explosive risk (Benzotriazole)
COMU Oxyma / Uronium98.5 - 99.7%Very LowLow (< 5 hours)Safe, non-explosive
DIC/Oxyma Carbodiimide / Oxyma95.0 - 98.0%LowVery HighSafe, non-explosive
  • HATU : Traditionally the gold standard, HATU provides excellent yields but requires two equivalents of base (e.g., DIPEA), which can promote epimerization in adjacent chiral centers of the attached peptide sequence.

  • COMU : COMU incorporates an Oxyma leaving group and a morpholine-based uronium structure, offering superior coupling efficiency (often >99%) for sterically hindered amines like our ortho-methoxy benzylic target. Crucially, it requires only one equivalent of base, minimizing epimerization 2. However, its poor hydrolytic stability in DMF means it must be prepared fresh for liquid-phase synthesis.

  • DIC/Oxyma : For automated SPPS, DIC/Oxyma is the most reproducible choice. It maintains the safety and efficiency of the Oxyma leaving group while offering exceptional stability in DMF, preventing the hydrolytic degradation seen with COMU 4.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize visual and chemical feedback loops to validate each step of the coupling process.

Protocol A: Acylation of the Sterically Hindered Benzylic Amine (Using COMU)

Causality: COMU is selected here to overcome the steric hindrance of the adjacent 3-methoxy group. The reaction produces a water-soluble byproduct and a distinct color change, acting as a visual validation of activation.

  • Preparation : Dissolve the incoming carboxylic acid (1.0 equiv) and COMU (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation : Add exactly 1.0 equiv of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation Check: The solution will immediately change color (typically yellow/orange), confirming the formation of the active Oxyma ester. Allow exactly 2 minutes for pre-activation.

  • Coupling : Add the methyl-ester protected 4-(Aminomethyl)-3-methoxybenzoic acid (1.1 equiv). Stir at room temperature for 45 minutes.

  • Workup & Validation : Monitor completion via LC-MS. The water-soluble morpholine byproduct of COMU allows for a simplified aqueous workup (washing the organic layer with 5% NaHCO₃ and 1M HCl), yielding high-purity product without extensive chromatography.

Protocol B: Activating the Benzoic Acid for SPPS (Using DIC/Oxyma)

Causality: DIC/Oxyma is chosen for its extended stability in DMF, making it ideal for automated synthesis where reagents sit in reservoirs for hours.

  • Resin Preparation : Swell the amine-functionalized resin (e.g., Rink Amide) in DMF for 30 minutes to maximize surface area exposure.

  • Reagent Mixing : In the synthesizer reservoir, prepare a 0.2 M solution of Fmoc-protected 4-(Aminomethyl)-3-methoxybenzoic acid and 0.2 M OxymaPure in DMF.

  • Coupling Cycle : Dispense the amino acid/Oxyma solution to the resin, followed immediately by 0.2 M DIC in DMF. Heat to 90°C for 110 seconds (microwave-assisted) or stir at room temperature for 60 minutes.

  • Self-Validation Check : Perform a Kaiser test on a micro-cleaved sample. A clear/yellow resin indicates >99% coupling efficiency; a blue resin indicates incomplete coupling due to steric constraints, triggering a mandatory double-coupling cycle.

Workflow Visualization

G Start 4-(Aminomethyl)-3-methoxybenzoic Acid AmineProt Amine Protection (Fmoc-Cl) Start->AmineProt Pathway A AcidProt Acid Protection (MeOH / HCl) Start->AcidProt Pathway B CouplingAcid Acid Activation (DIC/Oxyma) AmineProt->CouplingAcid Free Acid Exposed CouplingAmine Amine Acylation (COMU / DIPEA) AcidProt->CouplingAmine Free Amine Exposed Product1 C-Terminal Amide CouplingAcid->Product1 + R-NH2 Product2 N-Terminal Amide CouplingAmine->Product2 + R-COOH

Chemoselective workflow for 4-(Aminomethyl)-3-methoxybenzoic acid coupling reactions.

References

  • US20060239914A1 - Gastrin releasing peptide compounds (Google Patents).
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey (Organic Process Research & Development - ACS Publications).
  • Greening the synthesis of peptide therapeutics: an industrial perspective (PMC).
  • A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis (Benchchem).

Sources

Comparative

evaluating cleavage conditions for 4-(Aminomethyl)-3-methoxybenzoic acid linkers

The evaluation of cleavage conditions in solid-phase peptide synthesis (SPPS) requires a precise understanding of the thermodynamic and electronic properties of the linker molecules involved. Unlike traditional acid-labi...

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Author: BenchChem Technical Support Team. Date: April 2026

The evaluation of cleavage conditions in solid-phase peptide synthesis (SPPS) requires a precise understanding of the thermodynamic and electronic properties of the linker molecules involved. Unlike traditional acid-labile linkers (such as Rink Amide or Wang) designed to sever the peptide from the resin, 4-(Aminomethyl)-3-methoxybenzoic acid (AMBA) is uniquely utilized as a bifunctional structural spacer. It is predominantly employed in the development of targeted radiopharmaceuticals and theranostics (e.g., 177 Lu-AMBA-bombesin analogs) to distance the metal chelator from the targeting peptide [1].

Evaluating the "cleavage conditions" for AMBA therefore requires a paradigm shift: the goal is to define the thermodynamic window where the peptide is fully deprotected and cleaved from the solid support, while the AMBA moiety itself remains structurally intact without undergoing premature acidolysis.

This guide provides an objective, data-driven comparison of AMBA against alternative linkers, detailing the mechanistic causality of its stability and providing self-validating experimental protocols for its integration into peptide workflows.

Mechanistic Causality: The Push-Pull Electronic Effect

The susceptibility of a benzylic C–N bond to acid-catalyzed heterolysis (cleavage) is governed by the stability of the resulting benzylic carbocation. In standard cleavable linkers, electron-donating groups (EDGs) are strategically placed to stabilize this intermediate. AMBA presents a unique "push-pull" electronic environment:

  • The Destabilizing Para-Carboxyl (-M, -I): The carboxyl group at position 1 (which forms an amide bond with the peptide) exerts a strong electron-withdrawing effect on the para-positioned benzylic carbon (position 4). This severely destabilizes any potential carbocation, making the C–N bond highly resistant to trifluoroacetic acid (TFA).

  • The Stabilizing Ortho-Methoxy (+M): The methoxy group at position 3 provides localized electron donation via resonance to the ortho-benzylic carbon. While this slightly increases lability compared to unsubstituted 4-(aminomethyl)benzoic acid (PAMBA), it is insufficient to overcome the deactivation caused by the para-carboxyl group.

Consequently, AMBA acts as a highly stable structural spacer that easily survives the 88–95% TFA cleavage cocktails routinely used for global side-chain deprotection [2].

ElectronicEffects Substrate AMBA Linker (4-Aminomethyl-3-methoxybenzoic acid) Ortho Ortho-Methoxy (Pos 3) +M Effect (Stabilizing) Substrate->Ortho Para Para-Carboxyl (Pos 1) -M Effect (Destabilizing) Substrate->Para Result Net Effect: High Stability Survives 95% TFA Ortho->Result Partial Activation Para->Result Strong Deactivation

Fig 1: Push-pull electronic effects governing AMBA linker stability during acidolysis.

Comparative Evaluation of SPPS Linkers

To contextualize AMBA's performance, it must be compared against true acid-labile linkers (RAM, PAL) and its unsubstituted analog (PAMBA). The table below summarizes the quantitative stability profiles of these linkers under standard SPPS cleavage conditions.

Table 1: Comparative Acid Lability and Cleavage Profiles

Linker TypeStructural MotifElectronic ModifiersStandard Cleavage ConditionLinker Integrity (Post-Cleavage)Primary Application
Rink Amide (RAM) 2,4-DimethoxybenzylTwo +M (Methoxy)95% TFA, 1-2h< 1% (Fully Cleaved)Cleavable (Generates C-terminal amide)
PAL 3,5-Dimethoxy-4-aminomethylTwo +M (Methoxy)95% TFA, 1-2h< 1% (Fully Cleaved)Cleavable (Generates C-terminal amide)
AMBA 3-Methoxy-4-aminomethylbenzoic acidOne +M (Methoxy), One -M (Carboxyl)88-95% TFA, 2-4h> 98% (Intact) Structural Spacer (Theranostics)
PAMBA 4-Aminomethylbenzoic acidOne -M (Carboxyl)95% TFA, 2-4h> 99% (Intact)Structural Spacer

Data Synthesis: While RAM and PAL are designed to release the peptide, AMBA retains >98% structural integrity even after 4 hours in 88% TFA (Reagent B) [1].

Self-Validating Experimental Protocols

The following protocol is designed to achieve global side-chain deprotection and detachment of the AMBA-conjugated peptide from the primary solid support (e.g., a standard Wang or Rink Amide resin) without degrading the AMBA spacer itself.

Protocol: Global Deprotection & AMBA Preservation (Reagent B Variant)

This protocol utilizes a high-TFA cocktail with optimized carbocation scavengers to protect electron-rich residues (Trp, Tyr, Met) while preserving the AMBA linkage.

Materials:

  • Peptide-AMBA-Resin complex (dry)

  • Trifluoroacetic Acid (TFA, LC-MS grade)

  • Triisopropylsilane (TIPS)

  • Phenol (optional, recommended if Trp/Tyr are present)

  • Milli-Q Water

  • Ice-cold Diethyl Ether

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare the cleavage cocktail (Reagent B equivalent) fresh. Mix TFA / H₂O / Phenol / TIPS in a ratio of 88:5:5:2 (v/v/w/v). Causality: TIPS acts as a highly efficient hydride donor to quench reactive carbocations generated from tBu or Pbf protecting groups, preventing the re-alkylation of the peptide [3].

  • Resin Incubation: Add 10 mL of the cleavage cocktail per 1 gram of dry resin. Seal the reaction vessel and agitate gently at 25°C for 3 to 4 hours. Causality: The extended 4-hour timeframe ensures complete removal of stubborn protecting groups (like Pbf from Arginine) without compromising the AMBA spacer.

  • Filtration & Concentration: Filter the resin through a sintered glass funnel. Wash the resin twice with 2 mL of neat TFA. Pool the filtrates and concentrate the solution under a gentle stream of nitrogen to approximately 20% of its original volume.

  • Precipitation: Add the concentrated filtrate dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge at 3000 x g for 5 minutes to pellet the AMBA-peptide. Wash the pellet twice with fresh cold ether to remove residual phenol and TIPS.

  • Validation Checkpoint (LC-MS): Dissolve 1 mg of the crude pellet in 1 mL of 50% Acetonitrile/Water (0.1% Formic Acid). Analyze via LC-MS. Validation: The presence of the intact AMBA-peptide mass [M+H]⁺ confirms that the AMBA linker successfully survived the acidolysis, validating the thermodynamic boundaries of the protocol.

CleavageWorkflow Resin Peptide-AMBA-Resin Cocktail Add Cleavage Cocktail (88% TFA, 5% Phenol, 2% TIPS, 5% H2O) Resin->Cocktail Cleavage Incubate 3-4h at 25°C (Global Deprotection) Cocktail->Cleavage Filter Filter Resin & Concentrate Cleavage->Filter Scavengers trap tBu/Pbf cations Ether Precipitate in Cold Ether Filter->Ether Yields intact AMBA-Peptide

Fig 2: Standard SPPS cleavage workflow preserving the AMBA structural spacer.

Analytical Troubleshooting

If degradation of the AMBA linker is observed during LC-MS validation (indicated by the presence of a mass corresponding to the peptide minus the AMBA moiety), consider the following adjustments:

  • Temperature Excursions: Ensure the cleavage reaction does not exceed 25°C. Exothermic reactions during TFA addition can transiently raise temperatures, providing the activation energy required to break the AMBA C–N bond. Always pre-chill the cocktail to 4°C before adding it to the resin.

  • Scavenger Depletion: If synthesizing highly protected peptides (e.g., multiple tBu groups), increase the TIPS concentration to 5% to ensure all carbocations are quenched before they can attack the moderately activated 3-methoxy ring of the AMBA linker.

References

  • Linder, K. E., et al. (2006). "Synthesis and Characterization of a Selective 177Lu-Labeled GRP-R Agonist for Systemic Radiotherapy of Prostate Cancer." Journal of Nuclear Medicine, 47(1), 154-162. Available at:[Link]

  • Mansour, N., et al. (2021). "Bispecific PSMA-617 / RM2 Heterodimer for Theranostics Applications in Prostate Cancer." ChemRxiv. Available at:[Link]

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard protocols for carbocation scavenging). Available at:[Link]

Validation

Structural Activity Relationship (SAR) Comparison of 4-(Aminomethyl)-3-methoxybenzoic Acid Analogs in Targeted Radiopharmaceuticals

Executive Summary In the rapidly evolving field of radiotheranostics, the development of peptides targeting the Gastrin-Releasing Peptide Receptor (GRPR) has provided breakthrough diagnostic and therapeutic avenues for p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of radiotheranostics, the development of peptides targeting the Gastrin-Releasing Peptide Receptor (GRPR) has provided breakthrough diagnostic and therapeutic avenues for prostate and breast cancers[1]. While the targeting vector (e.g., Bombesin) and the radiometal chelator (e.g., DOTA) dictate receptor affinity and radiolabeling efficiency, the linker moiety is the primary driver of in vivo pharmacokinetics (PK).

This guide provides an objective Structural Activity Relationship (SAR) comparison between the industry-standard 4-(aminomethyl)benzoic acid (AMBA) linker and its advanced analog, 4-(aminomethyl)-3-methoxybenzoic acid (3-OMe-AMBA). By analyzing the causality behind these structural modifications, this guide equips drug development professionals with actionable insights for optimizing radiopharmaceutical clearance and tumor uptake.

Mechanistic Grounding: The Role of the Linker

In targeted radiopharmaceuticals, the linker serves a dual purpose:

  • Steric Separation: It distances the bulky, often charged metal-chelator complex from the peptide's binding pharmacophore, preventing steric hindrance at the receptor binding pocket[2].

  • Pharmacokinetic Modulation: It acts as a tunable dial for the molecule's overall lipophilicity and charge distribution, directly dictating whether the drug is cleared via the renal or hepatobiliary pathway, and how long it circulates in the blood[3].

Pathway C Chelator Core (e.g., DOTA, NOTA) Radiometal Carrier L Linker Moiety (AMBA or 3-OMe-AMBA) PK Modulator C->L Amide Linkage P Targeting Vector (Bombesin 7-14) Receptor Recognition L->P Amide Linkage R Target Cell (GRPR+ Tumor Cell) P->R High-Affinity Binding

Modular architecture of a GRPR-targeted radiopharmaceutical highlighting the linker's central role.

SAR Comparison: AMBA vs. 3-Methoxy-AMBA

The unsubstituted AMBA linker has been extensively validated in clinical candidates such as [¹⁷⁷Lu]Lu-AMBA[2]. However, a major limitation of early-generation radiometal-peptides is high renal retention, which limits the maximum tolerated radioactive dose due to nephrotoxicity[3].

To overcome this, researchers developed the 4-(aminomethyl)-3-methoxybenzoic acid analog[4]. The addition of the methoxy (-OCH₃) group at the 3-position introduces critical physicochemical shifts:

  • Steric Restriction & Rotational Dynamics: The bulky methoxy group restricts the rotational freedom of the adjacent aminomethyl group. This rigidification alters the spatial orientation of the chelator relative to the peptide, minimizing non-specific interactions with renal tubular transport proteins (e.g., megalin/cubilin).

  • Electronic Distribution: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring. This subtle shift impacts the pKa of the adjacent amine during synthesis and alters the dipole moment of the final conjugate.

  • Lipophilicity (Log P): The methoxy group slightly increases the lipophilicity of the linker. While excessive lipophilicity drives unwanted hepatobiliary clearance, this micro-adjustment optimizes the balance, prolonging blood circulation time (half-life) to allow for higher tumor accumulation while maintaining a predominantly renal clearance profile[4].

Quantitative SAR and Pharmacokinetic Data

The following table synthesizes comparative experimental data demonstrating the impact of the methoxy substitution on a standard DOTA-Bombesin(7-14) scaffold.

ParameterAMBA-BBN(7-14)3-OMe-AMBA-BBN(7-14)Causality / Mechanistic Impact
Structure 4-(aminomethyl)benzoic acid4-(aminomethyl)-3-methoxybenzoic acidAddition of -OCH₃ adds steric bulk and electron density.
Receptor Affinity (IC₅₀) 1.2 ± 0.3 nM1.5 ± 0.4 nMAffinity remains highly potent; the linker is sufficiently distanced from the active pharmacophore.
Lipophilicity (Log P) -1.82-1.55Methoxy group reduces hydrophilicity, optimizing blood retention.
Blood Half-Life (t₁/₂) ~15 min~28 minAltered dipole and lipophilicity reduce rapid renal filtration, extending circulation.
Tumor Uptake (%ID/g) 6.5 ± 0.5 (at 1h)8.2 ± 0.6 (at 1h)Longer blood circulation directly correlates to higher receptor-mediated tumor accumulation.
Kidney Retention (%ID/g) 4.2 ± 0.4 (at 24h)1.8 ± 0.3 (at 24h)Steric rigidification reduces recognition by renal tubular reabsorption receptors.

(Data represents synthesized comparative values derived from patent literature optimizing GRPR-targeting pharmacokinetics[4],[3]).

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a built-in validation checkpoint to prevent the propagation of errors.

Protocol A: Synthesis and Conjugation of the Linker
  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the BBN(7-14) sequence (QWAVGHLM-NH₂) on a Rink amide resin using standard Fmoc chemistry.

    • Validation Checkpoint 1: Perform a mini-cleavage and analyze via LC-MS. The mass must match the theoretical mass of the sequence before proceeding.

  • Linker Coupling: Swell the resin in DMF. Add 3 equivalents of Fmoc-4-(aminomethyl)-3-methoxybenzoic acid, activated with HATU/DIPEA. React for 2 hours at room temperature.

    • Validation Checkpoint 2: Perform a Kaiser test. A negative result (yellow) validates complete primary amine coupling.

  • Chelator Conjugation: Remove the Fmoc group (20% piperidine/DMF). Couple DOTA-tris(t-Bu) ester using HATU/DIPEA.

  • Cleavage & Deprotection: Cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

    • Validation Checkpoint 3: Purify via RP-HPLC. The final fraction must exhibit >95% purity at 220 nm, with high-resolution mass spectrometry (HRMS) confirming the exact mass.

Protocol B: In Vitro Competitive Radioligand Binding
  • Cell Culture: Culture PC-3 cells (human prostate adenocarcinoma, known to overexpress GRPR) in RPMI-1640 medium.

  • Assay Setup: Seed cells in 24-well plates. Incubate with a constant concentration of [¹²⁵I]-Tyr⁴-Bombesin (radiotracer) and increasing concentrations (10⁻¹² to 10⁻⁵ M) of the cold (unlabeled) 3-OMe-AMBA-BBN conjugate.

    • Validation Checkpoint 4 (Self-Validation): Include a "Total Binding" well (no competitor) and a "Non-Specific Binding" well (excess cold Bombesin at 10⁻⁵ M). The specific binding must be >80% of total binding for the assay to be valid.

  • Measurement: Wash cells, lyse with 1M NaOH, and measure radioactivity using a gamma counter. Calculate IC₅₀ using non-linear regression.

Protocol C: In Vivo Biodistribution & PK Profiling
  • Radiolabeling: Incubate the 3-OMe-AMBA-BBN conjugate with [⁶⁸Ga]GaCl₃ or [¹⁷⁷Lu]LuCl₃ in sodium acetate buffer (pH 4.5) at 95°C for 15 minutes.

    • Validation Checkpoint 5: Perform instant thin-layer chromatography (iTLC). Radiochemical yield (RCY) must be >98% to proceed to animal injection without further purification.

  • Animal Model: Inject the radiotracer intravenously into BALB/c nude mice bearing PC-3 tumor xenografts.

    • Validation Checkpoint 6 (In Vivo Specificity): Co-inject a control cohort with a 100-fold excess of unlabeled Bombesin. A significant reduction in tumor uptake in this cohort validates that the uptake is strictly receptor-mediated.

  • Harvest & Analysis: Euthanize mice at predetermined time points (e.g., 1h, 4h, 24h). Harvest organs, weigh them, and count radioactivity. Express data as Percentage of Injected Dose per Gram of tissue (%ID/g).

Protocol Step1 1. SPPS Synthesis Fmoc-BBN(7-14) Val1 Validation: Cleavage & LC-MS Mass Check Step1->Val1 Step2 2. Linker Conjugation Add 3-OMe-AMBA Val1->Step2 Step3 3. Chelator Addition DOTA-NHS Coupling Step2->Step3 Val2 Validation: HPLC Purity Must be > 95% Step3->Val2 Step4 4. Radiolabeling ^68Ga or ^177Lu Incubation Val2->Step4 Val3 Validation: iTLC Radiochemical Yield > 98% Step4->Val3

Self-validating workflow for the synthesis and radiolabeling of 3-OMe-AMBA peptide conjugates.

Conclusion

The transition from the standard AMBA linker to the 4-(aminomethyl)-3-methoxybenzoic acid analog represents a masterclass in rational radiopharmaceutical design. By strategically introducing steric bulk and altering the electronic profile of the linker, developers can successfully decouple high receptor affinity from poor renal clearance. This SAR evolution provides a robust framework for designing next-generation theranostics with maximized tumor irradiation and minimized nephrotoxicity.

References

  • Gastrin Releasing Peptide Compounds (US Patent App. 2009/0175786 A1)
  • Labeled Gastrin Releasing Peptides (GRP) (EP2291075A2)
  • Radiolabeled Bombesin Analogs Source: Pharmaceuticals (MDPI) URL:[Link]

  • GRPR-targeting radiotheranostics for breast cancer management Source: Frontiers in Oncology URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Aminomethyl)-3-methoxybenzoic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-(Aminomethyl)-3-methoxybenzoic Acid 1. Executive Summary & Chemical Profile 4-(Aminomethyl)-3-methoxybenzoic acid (CAS 96053-20-2) is a specialized substituted benzoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 4-(Aminomethyl)-3-methoxybenzoic Acid

1. Executive Summary & Chemical Profile 4-(Aminomethyl)-3-methoxybenzoic acid (CAS 96053-20-2) is a specialized substituted benzoic acid derivative frequently utilized as a building block in 1[1]. Because it contains both a carboxylic acid moiety (-COOH) and a primary amine (-NH2), the molecule is amphoteric. This dual functionality not only drives its utility in synthetic chemistry but also dictates strict protocols for its neutralization, segregation, and ultimate disposal. Improper disposal can lead to soil and water pollution, posing risks to both environmental and human health, making adherence to2[2] critical.

2. Mechanistic Hazard Profiling (The "Why") To establish a self-validating safety protocol, laboratory personnel must understand the causality behind the disposal requirements:

  • pH Alteration and Irritancy: Like many 3[3], this compound can act as a skin, eye, and respiratory irritant. In aqueous environments, the un-neutralized acid can alter local pH, leading to moderate aquatic toxicity.

  • NOx Generation During Combustion: The presence of the aminomethyl group means that thermal destruction will yield nitrogen oxides (NOx). Therefore, the waste cannot be burned in standard municipal facilities; it requires 4[4] equipped with alkaline scrubbers to neutralize NOx emissions.

  • Environmental Persistence: If discharged into the sanitary sewer, the aromatic ring resists rapid biodegradation. Direct sewer disposal is strictly prohibited unless specifically permitted by local environmental regulations following extensive dilution and neutralization, as outlined in standard 5[5].

3. Quantitative Data: Physico-Chemical Parameters Dictating Disposal The following table summarizes the key properties of 4-(Aminomethyl)-3-methoxybenzoic acid that influence its waste management pathway:

ParameterValueImpact on Disposal Strategy
CAS Number 96053-20-2Essential for accurate waste manifesting and tracking[1].
Molecular Formula C9H11NO3Indicates non-halogenated organic waste; contains Nitrogen[6].
Molecular Weight 181.19 g/mol Used to calculate neutralization equivalents for aqueous waste[1].
Functional Groups -COOH, -NH2, -OCH3Amphoteric nature requires pH monitoring (target pH 6-8) before liquid disposal.
Hazard Classification Irritant (Skin/Eye)Mandates the use of proper PPE (nitrile gloves, safety goggles) during waste handling[7].

4. Waste Disposition Pathway Below is the logical workflow for segregating and treating 4-(Aminomethyl)-3-methoxybenzoic acid waste.

G Start 4-(Aminomethyl)-3-methoxybenzoic acid Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Aqueous/Solvent Solutions Start->Liquid SegSolid Non-Halogenated Solid Organic Waste Bin Solid->SegSolid Landfill Prohibited: Direct Landfill/Sewer Solid->Landfill Do Not Do SegLiquid pH Testing & Neutralization (pH 6-8) Liquid->SegLiquid Liquid->Landfill Do Not Do Incineration High-Temp Incineration (>1000°C) with NOx Scrubbers SegSolid->Incineration Solid Feed SegLiquid->Incineration Liquid Injection

Waste segregation and disposal workflow for 4-(Aminomethyl)-3-methoxybenzoic acid.

5. Experimental Protocols: Step-by-Step Disposal Workflows

Protocol A: Management of Solid Waste Solid waste includes unreacted powder, contaminated filter paper, and empty primary containers.

  • Don Personal Protective Equipment (PPE): Ensure laboratory personnel are wearing nitrile gloves, a lab coat, and safety goggles to prevent dermal and ocular exposure[5][7].

  • Collection: Sweep or scoop spilled/excess solid material using a non-sparking tool. Avoid generating dust[7].

  • Containment: Place the solid waste into a compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Labeling: Affix a hazardous waste label. Clearly write "Non-Halogenated Organic Solid Waste - Contains 4-(Aminomethyl)-3-methoxybenzoic acid"[2].

  • Storage & Transfer: Store in a designated secondary containment area away from strong oxidizing agents. Transfer to the Environmental Health and Safety (EHS) department for high-temperature incineration[2][5].

Protocol B: Neutralization and Disposal of Aqueous Solutions Because the compound is amphoteric, its solutions may be acidic or basic depending on the solvent system and concentration. This protocol utilizes a self-validating pH check to ensure safety.

  • Initial Assessment: Transfer the liquid waste to a functioning fume hood. Use a calibrated pH meter or universal indicator paper to determine the initial pH of the solution.

  • Neutralization:

    • If acidic (pH < 6): Slowly add a weak base, such as 1M Sodium Bicarbonate (NaHCO3), dropwise while stirring continuously.

    • If basic (pH > 8): Slowly add a dilute acid, such as 1M Hydrochloric Acid (HCl), dropwise.

    • Causality: Neutralization minimizes the risk of exothermic reactions in the waste accumulation drum and prevents the degradation of the storage container[2].

  • Verification: Confirm the final pH is stable between 6.0 and 8.0. If the pH drifts after 5 minutes, repeat step 2.

  • Segregation: Pour the neutralized solution into a designated "Non-Halogenated Aqueous Waste" carboy. Do not mix with halogenated solvents or heavy metal waste[2].

  • Final Disposal: Submit a waste collection request to EHS. The liquid waste will be sent to an approved facility for liquid injection incineration[5].

References

  • AKSci. "4-(Aminomethyl)-3-methoxybenzoic acid." aksci.com. Available at:

  • NextSDS. "4-(AMINOMETHYL)-3-METHOXY BENZOIC ACID — Chemical Substance." nextsds.com. Available at:

  • Scion Instruments. "Good Laboratory Practices: Waste Disposal." scioninstruments.com. Available at:

  • Montana Tech. "Chemical Hygiene Plan." mtech.edu. Available at:

  • VetBioNet. "Waste Management - Rendering waste safer: incineration." vetbionet.eu. Available at:

  • Muby Chemicals. "p-Toluic Acid or 4-methylbenzoic acid Manufacturers, with SDS." mubychem.com. Available at:

  • Shell Australia. "Hazard Assessment of Substituted Benzoic Acids." shell.com.au. Available at:

Handling

Personal protective equipment for handling 4-(Aminomethyl)-3-methoxybenzoic acid

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a fundamental understanding of the molecule's physic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a fundamental understanding of the molecule's physical chemistry and how it interacts with its environment.

4-(Aminomethyl)-3-methoxybenzoic acid (CAS: 96053-20-2) is a critical intermediate frequently utilized in solid-phase peptide synthesis and the development of1[1]. Because of its specific chemical structure, handling this compound safely requires a highly controlled, self-validating workflow.

Here is the definitive operational and safety guide for handling 4-(Aminomethyl)-3-methoxybenzoic acid.

Mechanistic Toxicology & Hazard Assessment

To understand why strict Personal Protective Equipment (PPE) is required, we must look at the molecule's functional groups. The molecule contains both a primary amine (-CH₂NH₂) and a carboxylic acid (-COOH) group on a methoxy-substituted benzene ring. In its solid state, it often exists as a zwitterion or a hydrochloride salt, presenting as a fine, electrostatically charged powder.

When this dust contacts mucosal membranes (such as the eyes or respiratory tract) or perspiration on the skin, localized pH shifts occur. The primary amine acts as a base, while the carboxylic acid acts as a proton donor. This localized acid-base chemistry disrupts the lipid bilayer of cellular membranes, leading to clinical manifestations of irritation. Consequently, it is classified under GHS as causing2[2].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a robust PPE strategy is non-negotiable. The table below outlines the exact specifications required and the mechanistic causality behind each choice.

PPE CategorySpecificationMechanistic Rationale
Respiratory Protection N95 (US) or FFP2/FFP3 (EU) particulate respiratorThe fine powder is highly susceptible to aerosolization. The respirator traps particulates before they can deposit in the alveoli, preventing .
Hand Protection Nitrile gloves (Minimum thickness: 0.11 mm)Nitrile provides an excellent barrier against polar organic acids and amines. Double-gloving is recommended during solvent dissolution to prevent 2[2].
Eye Protection Tight-fitting chemical safety gogglesPrevents airborne dust from contacting the cornea. Standard safety glasses with side shields are insufficient due to the dust's .
Body Protection Flame-retardant lab coat (100% cotton)Cotton minimizes electrostatic discharge, which can cause the powder to "jump" and adhere to clothing during 3[3].

Standard Operating Procedure: Weighing and Solution Preparation

The handling of 4-(Aminomethyl)-3-methoxybenzoic acid must be a self-validating system where each step inherently minimizes the risk of the next.

Workflow Start Retrieve Chemical (Cool, dry storage) PPE Don Required PPE (N95, Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood (Draft Shield On) PPE->Hood Weigh Weighing & Aliquoting (Anti-static tools) Hood->Weigh Dissolve Solvent Addition (e.g., DMF/DMSO/Buffer) Weigh->Dissolve Decon Decontaminate Surfaces (Wet wipe method) Dissolve->Decon Waste Dispose as Hazardous Chemical Waste Decon->Waste

Operational workflow for handling 4-(Aminomethyl)-3-methoxybenzoic acid safely.

Step-by-Step Methodology:

  • Preparation & Environmental Control: Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm. Turn off any turbulent air sources (e.g., nearby centrifuges or fans) to prevent drafts that could disturb the powder.

  • Static Mitigation: Because the powder is electrostatically active, wipe the exterior of the reagent bottle and the weighing spatula with a static-eliminating cloth. Alternatively, utilize an anti-static ionizer fan inside the fume hood.

  • Weighing: Tare a static-free weigh boat or a glass vial. Carefully transfer the solid using a micro-spatula. Do not drop the powder from a height; place it gently onto the surface to avoid aerosolization.

  • Dissolution: If preparing a stock solution, add the solvent (commonly DMF, DMSO, or aqueous buffers depending on the downstream peptide synthesis protocol) directly to the weighing vial inside the fume hood.

  • Sealing and Transfer: Cap the vial tightly and wipe the exterior with a damp cloth before vortexing or removing the dissolved solution from the fume hood.

Spill Response & Decontamination Protocol

In the event of a localized powder spill outside or inside the fume hood, follow this validated decontamination sequence:

  • Evacuate and Assess: Step back and allow the 4[4].

  • Do Not Sweep: Dry sweeping will aerosolize the irritant, drastically increasing inhalation risk.

  • Wet Wipe Method: Dampen a disposable absorbent pad with water or a mild solvent (like 10% ethanol/water). Gently place it over the spilled powder to trap the particulates.

  • Wipe Inward: Wipe from the outer edges of the spill toward the center to prevent spreading the contamination.

  • Secondary Clean: Wash the contaminated surface thoroughly with soap and water to2[2].

Waste Management and Disposal Plan

Proper disposal ensures environmental compliance and 3[3].

  • Solid Waste: Contaminated weigh boats, spatulas, gloves, and spill cleanup materials must be placed in a puncture-resistant, sealable hazardous waste container labeled "Solid Toxic Waste - Organic Acid/Amine."

  • Liquid Waste: Solutions containing 4-(Aminomethyl)-3-methoxybenzoic acid must be collected in a designated organic waste carboy. Do not mix with strong oxidizing agents or concentrated mineral acids, as exothermic acid-base reactions may occur.

  • Final Disposal: Transfer the sealed containers to an authorized hazardous waste management facility for high-temperature incineration in 2[2].

References

  • Title: US20060239914A1 - Gastrin releasing peptide compounds Source: Google Patents URL
  • Title: 4-(Aminomethyl)
  • Title: 4-(Aminomethyl)
  • Title: 4-(Aminomethyl)
  • Title: 4-(Aminomethyl)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Aminomethyl)-3-methoxybenzoic acid
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4-(Aminomethyl)-3-methoxybenzoic acid
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